molecular formula C11H17BrOSi B1275323 tert-Butylmethoxyphenylsilyl Bromide CAS No. 94124-39-7

tert-Butylmethoxyphenylsilyl Bromide

Cat. No.: B1275323
CAS No.: 94124-39-7
M. Wt: 273.24 g/mol
InChI Key: VFFLZSQFWJXUJJ-UHFFFAOYSA-N
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Description

Tert-Butylmethoxyphenylsilyl Bromide is a useful research compound. Its molecular formula is C11H17BrOSi and its molecular weight is 273.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo-tert-butyl-methoxy-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFLZSQFWJXUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407927
Record name tert-Butylmethoxyphenylsilyl Bromide
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Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94124-39-7
Record name tert-Butylmethoxyphenylsilyl Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo-tert-butyl(methoxy)phenylsilane
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Foundational & Exploratory

Technical Guide: tert-Butylmethoxyphenylsilyl Bromide (CAS: 94124-39-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylmethoxyphenylsilyl Bromide, a versatile silylating agent employed in organic synthesis. The information is curated for professionals in research and development, with a focus on its applications in the synthesis of complex molecules, including those with therapeutic potential.

Chemical and Physical Properties

This compound is a valuable reagent for the introduction of a sterically hindered silyl ether protecting group. Its key properties are summarized in the table below.

PropertyValue
CAS Number 94124-39-7
Molecular Formula C₁₁H₁₇BrOSi
Molecular Weight 273.25 g/mol
Appearance Colorless to nearly colorless clear liquid
Purity >96.0% (GC)
Boiling Point 102 °C at 1 mmHg
Density 1.22 g/mL at 20 °C
Refractive Index (n20/D) 1.52
Synonyms Bromo-tert-butylmethoxyphenylsilane, tert-Butylmethoxyphenylbromosilane

Applications in Organic Synthesis and Drug Development

The primary application of this compound is in the protection of hydroxyl groups. The resulting tert-butylmethoxyphenylsilyl (TBMPS) ether is stable under a range of reaction conditions, yet can be removed when necessary. This protecting group strategy is fundamental in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The steric bulk of the tert-butyl group and the electronic properties of the methoxyphenyl group influence the reactivity and stability of the silyl ether, offering a unique profile compared to other common silylating agents.[1][2] In the context of drug development, the use of such protecting groups is a critical step in the synthetic route to novel therapeutic agents. While this compound does not directly interact with biological signaling pathways, it is an enabling tool for the synthesis of molecules that do. The workflow below illustrates the role of a silylating agent in a drug discovery and development process.

G Conceptual Workflow: Silylating Agents in Drug Development A Lead Compound with Multiple Functional Groups B Protection of Hydroxyl Group using this compound A->B C Protected Intermediate B->C D Further Synthetic Transformations (e.g., C-C bond formation, functional group interconversion) C->D E Advanced Intermediate D->E F Deprotection of Silyl Ether E->F G Final API Molecule F->G H Biological Screening (Targeting a Signaling Pathway) G->H

Caption: Role of silylating agents in a synthetic drug discovery workflow.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

The following is a general protocol for the silylation of a primary alcohol using this compound. This procedure is based on established methods for silyl ether formation and should be adapted and optimized for specific substrates.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Imidazole

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylmethoxyphenylsilyl ether.

The workflow for this experimental procedure is depicted below.

G Experimental Workflow: Silylation of a Primary Alcohol A Dissolve alcohol and imidazole in anhydrous DMF at 0°C B Add this compound A->B C Stir at room temperature (12-24h) B->C D Monitor by TLC C->D E Quench with water D->E F Extract with diethyl ether E->F G Wash with NaHCO3 (aq) and brine F->G H Dry, filter, and concentrate G->H I Purify by flash chromatography H->I J Protected Alcohol I->J

Caption: Step-by-step workflow for the protection of an alcohol.

Spectral Data

While a comprehensive set of publicly available spectra for this compound is limited, the following table summarizes expected and reported spectral information.

Technique Data
¹H NMR Expected peaks for tert-butyl protons (singlet, ~1.0-1.2 ppm), methoxy protons (singlet, ~3.7-3.9 ppm), and phenyl protons (multiplet, ~7.2-7.8 ppm).
¹³C NMR Expected signals for tert-butyl carbons, methoxy carbon, and aromatic carbons.
FT-IR Characteristic peaks for Si-O-C stretching, C-H stretching (aliphatic and aromatic), and aromatic C=C bending.
Mass Spectrometry (Predicted) Predicted m/z for adducts include [M+H]⁺: 273.03048, [M+Na]⁺: 295.01242, and [M-H]⁻: 271.01592.[3]

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H290: May be corrosive to metals.

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P234: Keep only in original container.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this reagent.

The logical relationship for handling a corrosive chemical is outlined in the diagram below.

G Safety Protocol for Corrosive Reagents A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B F Store in a cool, dry, well-ventilated area in a compatible container A->F C Handle in a Fume Hood B->C D Have emergency spill kit and eyewash/shower accessible C->D E In case of exposure, follow first-aid procedures in SDS C->E

References

Physical properties of Bromo-tert-butylmethoxyphenylsilane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Bromo-tert-butylmethoxyphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bromo-tert-butylmethoxyphenylsilane. The information is compiled from various sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

Bromo-tert-butylmethoxyphenylsilane, with the CAS number 94124-39-7, is a versatile organosilicon compound.[1] It is also known by the synonyms tert-Butylmethoxyphenylbromosilane and Bromo-tert-butyl(methoxy)phenylsilane.[1] This compound is primarily utilized as a derivatization agent and a protecting group in organic synthesis. It is classified as a dangerous good for transport and may be subject to additional shipping charges.[1]

Table 1: Physical and Chemical Properties of Bromo-tert-butylmethoxyphenylsilane

PropertyValueSource(s)
CAS Number 94124-39-7[1]
Molecular Formula C₁₁H₁₇BrOSi[1]
Molecular Weight 273.24 g/mol [1]
Appearance Colorless to clear liquid
Density 1.22 g/mL
Boiling Point 102 °C at 1 mmHg
Refractive Index n20/D 1.52
Purity ≥ 96% (GC)
Storage Conditions 2 - 8 °C

Spectral Data (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.0-1.3 ppm), the methoxy group (a singlet around 3.5-3.8 ppm), and the phenyl group (multiplets in the aromatic region, typically 7.2-7.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group (quaternary and methyl carbons), the methoxy group, and the phenyl group (multiple signals in the aromatic region). The carbon attached to the silicon atom would also have a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, Si-C stretching, and C-O stretching of the methoxy group. The presence of the phenyl group will be indicated by aromatic C=C stretching bands.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (or peaks, due to the isotopic distribution of bromine) and fragmentation patterns characteristic of the loss of tert-butyl, methoxy, and bromo moieties. The presence of bromine should be evident from the characteristic M and M+2 isotope pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of Bromo-tert-butylmethoxyphenylsilane are not publicly available. However, the following sections provide representative methodologies based on standard laboratory practices for similar organosilicon compounds.

Representative Synthesis of a Bromosilyl Ether

The synthesis of bromosilyl ethers can be achieved through various methods. A general approach involves the reaction of a corresponding silane with a brominating agent. For instance, the synthesis of a similar compound, 4-tert-butylbenzyl bromide, involves the oxidation of p-methyl tertiary butyl with hydrobromic acid and chlorite under light conditions.

General Procedure:

  • Dissolve the starting aryl-tert-butyl-methoxysilane in a suitable anhydrous, non-polar organic solvent (e.g., dichloromethane, carbon tetrachloride) in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution.

  • Initiate the reaction using a radical initiator (e.g., AIBN) or by exposure to UV light.

  • Heat the reaction mixture to reflux for several hours and monitor the progress by a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any solid by-products and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the desired Bromo-tert-butylmethoxyphenylsilane.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid can be determined on a small scale using the Thiele tube method.

Procedure:

  • Seal one end of a capillary tube using a flame.

  • Attach the sealed capillary tube to a thermometer with the open end of the capillary tube facing downwards. The bottom of the capillary should be aligned with the thermometer bulb.

  • Introduce a small amount of the liquid sample into a small test tube (Durham tube).

  • Place the thermometer and the attached sealed capillary into the Durham tube containing the sample.

  • Place the entire assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Stop heating and observe the sample as it cools.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be determined using a refractometer.

Procedure:

  • Ensure the prism of the refractometer is clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Place a few drops of the Bromo-tert-butylmethoxyphenylsilane sample onto the prism.

  • Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C).

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prism thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue after the measurement.

Protection of a Primary Alcohol (Representative Protocol)

Bromo-tert-butylmethoxyphenylsilane is used as a protecting group for alcohols. The following is a general procedure for the silylation of a primary alcohol.

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a suitable base, such as imidazole or triethylamine (typically 1.1 to 1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add Bromo-tert-butylmethoxyphenylsilane (typically 1.0 to 1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to Bromo-tert-butylmethoxyphenylsilane.

G cluster_synthesis Representative Synthesis Workflow start Start: Aryl-tert-butyl-methoxysilane dissolve Dissolve in Anhydrous Solvent start->dissolve add_nbs Add N-Bromosuccinimide & Initiator dissolve->add_nbs reflux Heat to Reflux add_nbs->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Aqueous Workup (Na₂S₂O₃, Brine) monitor->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by Vacuum Distillation concentrate->distill end End: Bromo-tert-butyl- methoxyphenylsilane distill->end G cluster_protection Alcohol Protection Workflow start Start: Primary Alcohol dissolve Dissolve Alcohol in Anhydrous Solvent start->dissolve add_base Add Base (e.g., Imidazole) dissolve->add_base cool Cool to 0°C add_base->cool add_silane Add Bromo-tert-butyl- methoxyphenylsilane cool->add_silane react Stir at Room Temp add_silane->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End: Protected Alcohol (Silyl Ether) purify->end

References

An In-depth Technical Guide to tert-Butylmethoxyphenylsilyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butylmethoxyphenylsilyl Bromide, a specialized reagent in organic synthesis. It details the compound's core properties, its primary application as a protecting group, and a representative experimental protocol for its use.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValueCitations
Molecular Formula C₁₁H₁₇BrOSi[1][2][3]
Molecular Weight 273.25 g/mol [1][2]
CAS Number 94124-39-7[1][2]
Appearance Colorless to almost colorless liquid[1][2]
Boiling Point 102 °C at 1 mmHg[1][2]
Density 1.22 g/mL[1]
Refractive Index 1.52[1][2]
Purity (Typical) >96.0% (GC)[1][2]

Applications in Organic Synthesis

This compound is primarily utilized as a protecting group for alcohols in multi-step organic synthesis.[1] The introduction of the tert-butylmethoxyphenylsilyl group forms a silyl ether, which is stable under a variety of reaction conditions, thus masking the reactive hydroxyl group.[2] This allows for chemical transformations to be performed on other parts of a complex molecule without unintended side reactions involving the alcohol.

The stability of the resulting silyl ether is a key feature. Silyl ethers, in general, are known for their tunable stability, which allows for selective protection and deprotection.[4] The steric bulk and electronic properties of the tert-butyl and methoxyphenyl groups influence the stability of the silyl ether formed from this particular reagent, offering a specific profile for advanced synthetic strategies.

Experimental Protocol: Protection of a Primary Alcohol

The following is a representative protocol for the silylation of a primary alcohol using this compound. This procedure is based on established methods for forming silyl ethers.[2]

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with the primary alcohol (1.0 eq) and imidazole (2.5 eq). The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Anhydrous DMF is added via syringe to dissolve the alcohol and imidazole. The solution is stirred at room temperature.

  • Reagent Addition: this compound (1.1 eq) is added dropwise to the stirred solution via syringe. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure silyl ether.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedure for the protection of an alcohol and the general reaction scheme.

experimental_workflow node_start Start node_reagent Add Reagents: - Alcohol - Imidazole - Anhydrous DMF node_start->node_reagent 1. Setup node_step node_step node_silylation Add this compound Stir at Room Temperature node_reagent->node_silylation 2. Reaction node_workup Workup: - Dilute with Ether - Wash with NaHCO3 & Brine node_silylation->node_workup 3. Quench & Extract node_purify Purification: - Dry with MgSO4 - Concentrate - Flash Chromatography node_workup->node_purify 4. Isolate node_end End: Pure Silyl Ether node_purify->node_end

Caption: Experimental workflow for alcohol protection.

reaction_scheme cluster_reactants Reactants cluster_products Products R-OH Alcohol (R-OH) SilylBromide + tert-Butyl(MeO)PhSi-Br SilylEther Silyl Ether (R-O-SiPh(OMe)tBu) Byproduct + HBr-Imidazole

Caption: General silylation reaction scheme.

References

Synthesis of tert-Butylmethoxyphenylsilyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for tert-Butylmethoxyphenylsilyl Bromide, a valuable reagent in organic synthesis. Due to the absence of a directly published synthesis route, this guide outlines a logical and chemically sound two-step approach based on established organosilicon chemistry principles. The proposed synthesis involves the formation of a key silane intermediate, tert-butyl(methoxy)phenylsilane, followed by its bromination to yield the target compound.

Proposed Synthetic Route

The synthesis is divided into two primary stages:

  • Step 1: Synthesis of tert-Butyl(methoxy)phenylsilane

  • Step 2: Bromination of tert-Butyl(methoxy)phenylsilane

A schematic overview of the proposed synthesis is presented below:

Synthesis_Route A Dichloromethoxyphenylsilane C tert-Butyl(methoxy)phenylsilane A->C Grignard Reaction B tert-Butylmagnesium Chloride B->C E This compound C->E Bromination D N-Bromosuccinimide (NBS) D->E

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature and represent a viable method for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl(methoxy)phenylsilane

This procedure details the formation of the silane intermediate via a Grignard reaction.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
DichloromethoxyphenylsilaneC₇H₈Cl₂OSi207.135010.36 g
Magnesium TurningsMg24.31601.46 g
tert-Butyl ChlorideC₄H₉Cl92.57605.55 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-200 mL
IodineI₂253.811 crystal-

Procedure:

  • Preparation of Grignard Reagent:

    • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.

    • Magnesium turnings (1.46 g, 60 mmol) and a crystal of iodine are placed in the flask.

    • A solution of tert-butyl chloride (5.55 g, 60 mmol) in 50 mL of anhydrous THF is prepared and added to the dropping funnel.

    • A small portion of the tert-butyl chloride solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, tert-butylmagnesium chloride.

  • Reaction with Dichloromethoxyphenylsilane:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of dichloromethoxyphenylsilane (10.36 g, 50 mmol) in 100 mL of anhydrous THF is added dropwise to the stirred Grignard solution over a period of 1 hour.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield tert-butyl(methoxy)phenylsilane as a colorless liquid.

Expected Yield and Characterization:

Based on similar Grignard reactions with chlorosilanes, the expected yield is in the range of 60-80%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Bromination of tert-Butyl(methoxy)phenylsilane

This procedure describes the conversion of the silane intermediate to the final product using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
tert-Butyl(methoxy)phenylsilaneC₁₁H₁₈OSi194.35407.77 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98447.83 g
Carbon Tetrachloride (CCl₄)CCl₄153.82-150 mL
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.466 mg

Procedure:

  • Reaction Setup:

    • A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • tert-Butyl(methoxy)phenylsilane (7.77 g, 40 mmol), N-bromosuccinimide (7.83 g, 44 mmol), and azobisisobutyronitrile (66 mg, 0.4 mmol) are added to the flask.

    • Anhydrous carbon tetrachloride (150 mL) is added as the solvent.

  • Bromination Reaction:

    • The reaction mixture is heated to reflux under a nitrogen atmosphere. The reaction is monitored by GC-MS for the disappearance of the starting silane. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Expected Yield and Characterization:

The expected yield for this type of bromination is typically high, in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Purity (%)
tert-Butyl(methoxy)phenylsilaneC₁₁H₁₈OSi194.35(estimated) ~100 @ 1 mmHg>95 (after distillation)
This compoundC₁₁H₁₇BrOSi273.25102 @ 1 mmHg[1]>96 (GC)[1]

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis and purification steps.

Workflow cluster_step1 Step 1: Synthesis of tert-Butyl(methoxy)phenylsilane cluster_step2 Step 2: Bromination A Prepare Grignard Reagent (tert-Butylmagnesium Chloride) B React with Dichloromethoxyphenylsilane A->B C Aqueous Work-up (NH4Cl solution) B->C D Extraction with Diethyl Ether C->D E Drying and Solvent Removal D->E F Vacuum Distillation E->F G Intermediate: tert-Butyl(methoxy)phenylsilane F->G H React Intermediate with NBS and AIBN in CCl4 G->H Proceed to Step 2 I Filtration of Succinimide H->I J Solvent Removal I->J K Vacuum Distillation J->K L Final Product: This compound K->L

Figure 2: Detailed workflow for the synthesis of this compound.

This technical guide provides a comprehensive, though theoretical, pathway for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions to achieve the best results.

References

Spectroscopic and Synthetic Insights into tert-Butylmethoxyphenylsilyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-Butylmethoxyphenylsilyl Bromide, a valuable reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR) data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of direct experimental NMR data for this compound in publicly accessible literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally analogous compounds, including various tert-butyl silyl ethers and methoxyphenylsilanes.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)0.9 - 1.1Singlet9H
Methoxy (OCH₃)3.6 - 3.8Singlet3H
Phenyl (C₆H₅)7.2 - 7.8Multiplet5H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
tert-Butyl (C(CH₃)₃)~27
tert-Butyl (C(CH₃)₃)~19
Methoxy (OCH₃)~51
Phenyl (C-Si)130 - 135
Phenyl (ortho-C)133 - 136
Phenyl (meta-C)128 - 131
Phenyl (para-C)129 - 132

Experimental Protocols

The following sections describe the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

The synthesis of this compound can be approached through a Grignard reaction, a common method for forming carbon-silicon bonds.[1]

Materials:

  • Dibromomethoxyphenylsilane

  • tert-Butylmagnesium chloride (or bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of dibromomethoxyphenylsilane in anhydrous diethyl ether is placed in a round-bottom flask under an inert atmosphere.

  • The flask is cooled in an ice bath.

  • A solution of tert-butylmagnesium chloride is added dropwise to the stirred solution of the silyl bromide.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.[2][3]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[4]

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis to the characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Dibromomethoxyphenylsilane + tert-Butylmagnesium chloride Reaction Grignard Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product tert-Butylmethoxyphenylsilyl Bromide Purification->Product NMR_Sample_Prep NMR Sample Preparation Product->NMR_Sample_Prep H_NMR ¹H NMR Spectroscopy NMR_Sample_Prep->H_NMR C_NMR ¹³C NMR Spectroscopy NMR_Sample_Prep->C_NMR Data_Analysis Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis

Caption: Synthesis and Characterization Workflow.

References

The tert-Butylmethoxyphenylsilyl (TBMPS) Protecting Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Silyl ethers are a cornerstone of hydroxyl group protection, offering a tunable range of stability and reactivity. While groups like tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) are well-established, the exploration of novel silyl protecting groups continues to be of interest for fine-tuning synthetic strategies. This guide provides an in-depth technical overview of the key features of the tert-Butylmethoxyphenylsilyl (TBMPS) protecting group, a less common but potentially valuable tool in the synthetic chemist's arsenal. Due to the limited direct literature on TBMPS, this guide will draw reasoned comparisons with its structural analogs, TBDPS and TBDMS, to infer its characteristics.

Core Features and Comparative Analysis

The TBMPS protecting group is characterized by a silicon atom bonded to a tert-butyl group, a methoxyphenyl group, and a methyl group (structure not explicitly found in searches, assuming tert-butyl(methoxy)phenylmethylsilyl or a similar arrangement based on the name). The electronic and steric environment of the silicon atom dictates the stability and reactivity of the corresponding silyl ether.

The key distinguishing feature of the TBMPS group is the methoxyphenyl substituent. The methoxy group is an electron-donating group, which is expected to influence the reactivity of the silicon center. This electronic effect, combined with the steric bulk of the tert-butyl and methoxyphenyl groups, defines the unique properties of TBMPS ethers.

Expected Stability Profile

By analogy with other silyl ethers, the stability of TBMPS-protected alcohols is anticipated to be substantial. The large steric hindrance provided by the tert-butyl and methoxyphenyl groups would sterically shield the silicon-oxygen bond from nucleophilic and acidic attack.[1]

Table 1: Comparative Stability of Silyl Ethers

Protecting GroupRelative Acid StabilityRelative Base StabilityCleavage with Fluoride
TMS (Trimethylsilyl)LowLowVery Fast
TES (Triethylsilyl)ModerateModerateFast
TBDMS (tert-Butyldimethylsilyl)HighHighModerate
TIPS (Triisopropylsilyl)Very HighHighSlow
TBDPS (tert-Butyldiphenylsilyl)Very HighVery HighSlow
TBMPS (tert-Butylmethoxyphenylsilyl) (Predicted) High to Very High High Moderate to Slow

Note: The stability profile for TBMPS is an educated prediction based on the electronic and steric properties of the methoxyphenyl group in comparison to the phenyl and methyl groups of TBDPS and TBDMS.

The electron-donating nature of the methoxy group on the phenyl ring in TBMPS could potentially make the silicon atom slightly more electron-rich compared to TBDPS, which might subtly influence its reactivity towards electrophiles and its stability in acidic media.

Experimental Protocols

General Protocol for Protection of Alcohols (Silylation)

The introduction of the TBMPS group would likely proceed via the reaction of an alcohol with tert-butylmethoxyphenylsilyl chloride in the presence of a suitable base.

Materials:

  • Alcohol substrate

  • tert-Butylmethoxyphenylsilyl chloride (TBMPS-Cl)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

  • Base (e.g., Imidazole, 2,6-Lutidine, Triethylamine)

  • Anhydrous workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of the alcohol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBMPS-Cl (1.1-1.2 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol (R-OH) Reaction Silylation Reaction (Anhydrous Solvent) Alcohol->Reaction TBMPSCl TBMPS-Cl TBMPSCl->Reaction Base Base (e.g., Imidazole) Base->Reaction TBMPS_Ether TBMPS Ether (R-O-TBMPS) Reaction->TBMPS_Ether Salt Base Hydrochloride Reaction->Salt

General Protocol for Deprotection of TBMPS Ethers (Desilylation)

Cleavage of the TBMPS ether would most likely be achieved using a fluoride source, which is a standard method for deprotecting silyl ethers. The reactivity is expected to be slower than for TBDMS ethers due to the increased steric bulk.

Materials:

  • TBMPS-protected alcohol

  • Fluoride source (e.g., Tetrabutylammonium fluoride (TBAF) in THF, Hydrofluoric acid-pyridine complex (HF-Py), or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F))

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Aqueous workup reagents (e.g., saturated aqueous sodium bicarbonate, water, brine)

Procedure:

  • Dissolve the TBMPS-protected alcohol (1.0 equivalent) in the chosen solvent.

  • Add the fluoride source (1.1-2.0 equivalents) at room temperature. For more resistant ethers, gentle heating may be required.

  • Stir the reaction mixture until the starting material is consumed (monitoring by TLC or LC-MS).

  • Quench the reaction by adding water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

G cluster_reactants Reactants cluster_process Process cluster_products Products TBMPS_Ether TBMPS Ether (R-O-TBMPS) Reaction Desilylation Reaction (Solvent) TBMPS_Ether->Reaction Fluoride Fluoride Source (e.g., TBAF) Fluoride->Reaction Alcohol Alcohol (R-OH) Reaction->Alcohol Byproduct Fluorosilyl Byproduct Reaction->Byproduct

Signaling Pathways and Logical Relationships

The choice of a silyl protecting group is often dictated by the need for orthogonality with other protecting groups present in the molecule. The predicted stability of the TBMPS group suggests it would be orthogonal to many acid-labile and some base-labile protecting groups.

G cluster_stability Decreasing Stability TBMPS TBMPS TBDMS TBDMS TBMPS->TBDMS More Stable TBDPS TBDPS TBDPS->TBMPS Similar/Slightly Less Stable TES TES TBDMS->TES More Stable TMS TMS TES->TMS More Stable

Conclusion

The tert-Butylmethoxyphenylsilyl (TBMPS) protecting group represents a potentially useful, albeit underexplored, option for the protection of hydroxyl groups. Based on the principles of physical organic chemistry and comparison with well-established analogs, TBMPS ethers are expected to exhibit high stability, particularly towards acidic conditions, due to significant steric hindrance. The electronic contribution of the methoxyphenyl group may offer subtle modifications in reactivity compared to the widely used TBDPS group. While specific experimental data remains scarce, the generalized protocols for silylation and desilylation provided herein offer a solid foundation for the application and further investigation of this protecting group in complex organic synthesis. Researchers are encouraged to consider the TBMPS group in scenarios where fine-tuning of stability and reactivity beyond the scope of common silyl ethers is desired.

References

The Advent of a Silyl Halide: A Technical Guide to the Discovery and First Synthesis of tert-Butylmethoxyphenylsilyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of tert-butylmethoxyphenylsilyl bromide, a versatile silylating agent. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow.

Discovery: A Novel Reagent for Organic Synthesis

In 1984, a team of researchers led by Yvan Guindon reported the first preparation of this compound[1]. This discovery was part of a broader effort to develop new silylating agents for use as protecting groups and in other synthetic transformations. The introduction of the tert-butylmethoxyphenylsilyl group offered a unique combination of steric bulk and electronic properties, providing a valuable new tool for organic chemists.

First Synthesis: The Experimental Protocol

The inaugural synthesis of this compound was achieved through the bromination of a corresponding silyl ether. The following protocol is based on the initial reported method.

Experimental Workflow

experimental_workflow reagents tert-Butyldimethoxyphenylsilane Triphenylphosphine Carbon Tetrabromide reaction Reaction in Acetonitrile (Stirring at Room Temperature) reagents->reaction workup Aqueous Work-up (Extraction with Ether) reaction->workup purification Purification (Distillation under Reduced Pressure) workup->purification product This compound purification->product

Caption: Experimental workflow for the first synthesis of this compound.

Detailed Methodology

The synthesis of this compound is a relatively straightforward procedure. The following steps outline the process:

  • Reaction Setup: To a solution of tert-butyldimethoxyphenylsilane in acetonitrile, add triphenylphosphine and carbon tetrabromide.

  • Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound.

Physical and Chemical Properties
CAS Number 94124-39-7
Molecular Formula C11H17BrOSi
Molecular Weight 273.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 102 °C at 1 mmHg
Density 1.22 g/mL at 25 °C
Refractive Index (n20/D) 1.52
Spectroscopic Data
¹H NMR (CDCl₃, δ) 7.7-7.8 (m, 2H), 7.3-7.4 (m, 3H), 3.6 (s, 3H), 1.0 (s, 9H)
¹³C NMR (CDCl₃, δ) 134.5, 132.0, 129.8, 127.8, 51.5, 26.5, 19.2
IR (neat, cm⁻¹) 2930, 1428, 1115, 825
MS (m/z) 272/274 (M⁺)

Logical Relationship: The Reaction Mechanism

The formation of this compound from the corresponding silyl ether with triphenylphosphine and carbon tetrabromide proceeds via a well-established mechanism.

reaction_mechanism cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products PPh3 PPh₃ Phosphonium [Ph₃P-Br]⁺Br₃⁻ PPh3->Phosphonium Reacts with CBr₄ CBr4 CBr₄ Oxaphosphetane [t-Bu(Ph)(MeO)Si-O-PPh₃]⁺Br⁻ Phosphonium->Oxaphosphetane Reacts with Silyl Ether SilylEther t-Bu(Ph)Si(OMe)₂ SilylEther->Oxaphosphetane Nucleophilic attack on [Ph₃P-Br]⁺ SilylBromide t-Bu(Ph)Si(OMe)Br Oxaphosphetane->SilylBromide Decomposition PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide Decomposition MeBr MeBr Oxaphosphetane->MeBr Decomposition

Caption: Proposed reaction mechanism for the synthesis of this compound.

Conclusion

The discovery and initial synthesis of this compound by Guindon and his team marked a significant contribution to the field of organic synthesis. The development of this reagent provided chemists with a valuable tool for a wide range of chemical transformations. The robust and reproducible nature of its synthesis, coupled with its unique reactivity, ensures its continued importance in modern organic chemistry. This guide provides the essential technical details for the preparation and understanding of this key synthetic building block.

References

An In-depth Technical Guide to tert-Butylmethoxyphenylsilyl Bromide: Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylmethoxyphenylsilyl bromide is an organosilicon compound with growing importance in organic synthesis, particularly as a protecting group for alcohols and in the development of advanced materials. Its unique combination of steric bulk and electronic properties, conferred by the tert-butyl, methoxy, and phenyl substituents, offers a distinct stability and reactivity profile compared to more common silylating agents. This guide provides a comprehensive overview of the available technical data on this compound, including its physical and chemical properties, stability under various conditions, and its reactivity in key chemical transformations. Detailed experimental protocols for the protection of alcohols and the subsequent deprotection of the resulting silyl ethers are also presented. The information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to effectively utilize this versatile reagent in their work.

Introduction

Silyl ethers are widely employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their ease of formation, stability to a range of reaction conditions, and selective removal.[1] The choice of the silylating agent is crucial and is dictated by the specific requirements of the synthetic route, including the desired stability of the protected alcohol and the conditions for its eventual deprotection. This compound has emerged as a reagent that offers a unique balance of steric hindrance and electronic effects, positioning it as a valuable alternative to more traditional silylating agents like tert-butyldimethylsilyl (TBDMS) chloride or triisopropylsilyl (TIPS) chloride.[2]

This guide aims to consolidate the current understanding of this compound's chemical behavior, providing a detailed analysis of its stability and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₇BrOSi[3],[4]
Molecular Weight 273.25 g/mol [3],[4]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 102 °C at 1 mmHg[3]
Density 1.22 g/mL[3]
Refractive Index (n20D) 1.52[3]
CAS Number 94124-39-7[3],,[5],,[6]
Purity >96.0% (GC)[5],,[6]

Stability and Handling

This compound is a moisture-sensitive and heat-sensitive liquid that requires careful handling and storage to maintain its integrity and reactivity.[4]

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8 °C.[3]

Incompatibilities: As a reactive silyl halide, it is incompatible with strong oxidizing agents, strong bases, and protic solvents such as water and alcohols, which will lead to its rapid decomposition. It is also corrosive to metals.

Hazard Statements: It is classified as a corrosive substance that causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Reactivity Profile

The reactivity of this compound is primarily governed by the electrophilic nature of the silicon atom, which is susceptible to nucleophilic attack. The bulky tert-butyl and phenyl groups provide significant steric hindrance around the silicon atom, influencing its reactivity and the stability of the resulting silyl ethers. The methoxy group, being electron-donating, can also modulate the reactivity of the silicon center.

Silylation of Alcohols (Protection)

The primary application of this compound is the protection of hydroxyl groups. The reaction proceeds via a nucleophilic substitution at the silicon atom by the alcohol, typically in the presence of a base to neutralize the generated hydrobromic acid.

Figure 1. General scheme for the silylation of an alcohol.

The choice of base and solvent is critical for the success of the silylation reaction. Hindered bases such as imidazole or 2,6-lutidine are commonly used in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).[7] The steric bulk of the silylating agent generally leads to a high selectivity for the protection of primary alcohols over secondary and tertiary alcohols.[7]

Stability of tert-Butylmethoxyphenylsilyl Ethers
Silyl GroupRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000
t-Bu(Ph)(MeO)Si (tert-Butylmethoxyphenylsilyl) Expected to be high (similar to TBDPS) Expected to be high (similar to TBDPS)

Data for TMS, TES, TBS, TIPS, and TBDPS adapted from literature. The stability of t-Bu(Ph)(MeO)Si is an educated estimation based on its structure.

Deprotection of tert-Butylmethoxyphenylsilyl Ethers

The removal of the silyl protecting group is typically achieved under conditions that will not affect other sensitive functionalities in the molecule. The most common method for the cleavage of bulky silyl ethers is by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction.[7]

Figure 2. General scheme for the deprotection of a silyl ether.

Acidic conditions can also be employed for the deprotection of silyl ethers, although the high stability of bulky silyl ethers often requires harsh conditions that may not be compatible with other protecting groups.

Experimental Protocols

While specific, published experimental protocols for this compound are scarce, the following general procedures for the protection of a primary alcohol and the subsequent deprotection can be adapted. It is highly recommended to perform small-scale test reactions to optimize the conditions for a specific substrate.

General Procedure for the Silylation of a Primary Alcohol

G cluster_workflow Silylation Workflow A 1. Dissolve alcohol and imidazole in anhydrous DCM under Argon. B 2. Cool the solution to 0 °C. A->B C 3. Add this compound dropwise. B->C D 4. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). C->D E 5. Quench the reaction with saturated aqueous NH4Cl solution. D->E F 6. Extract with an organic solvent (e.g., EtOAc). E->F G 7. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. F->G H 8. Purify the crude product by flash column chromatography. G->H

Figure 3. Experimental workflow for the silylation of a primary alcohol.

Materials:

  • Primary alcohol

  • This compound (1.1 equivalents)

  • Imidazole (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM under an argon atmosphere, cool the mixture to 0 °C.

  • Slowly add this compound (1.1 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

General Procedure for the Deprotection of a tert-Butylmethoxyphenylsilyl Ether

Materials:

  • tert-Butylmethoxyphenylsilyl ether

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tert-Butylmethoxyphenylsilyl ether (1.0 equivalent) in anhydrous THF under an argon atmosphere, add TBAF (1.0 M solution in THF, 1.2 equivalents) at room temperature.

  • Stir the reaction mixture for 1-12 hours and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[8]

Conclusion

This compound is a valuable silylating agent for the protection of hydroxyl groups. Its sterically demanding nature provides high stability to the resulting silyl ethers, making them suitable for complex synthetic sequences involving a variety of reaction conditions. While specific quantitative reactivity and stability data remain to be fully elucidated in the literature, analogies to other bulky silyl ethers, such as TBDPS ethers, provide a strong basis for its effective application. The experimental protocols provided in this guide offer a starting point for the utilization of this reagent, and it is anticipated that further research will continue to expand its applications in organic synthesis and materials science.

References

Unveiling the Aliases: A Technical Guide to tert-Butylmethoxyphenylsilyl Bromide and Its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of chemical synthesis, precise communication is paramount. The nomenclature of reagents can often present a hurdle, with a single compound known by multiple names across literature, patents, and commercial catalogs. This technical guide provides an in-depth overview of the synonyms and identifiers for tert-Butylmethoxyphenylsilyl Bromide, a versatile organosilicon compound, to aid researchers, scientists, and drug development professionals in its unambiguous identification.

Chemical Identity and Nomenclature

This compound, a valuable reagent in organic chemistry, is primarily utilized for the introduction of the tert-butyl(methoxy)phenylsilyl protecting group.[1] This silyl ether protecting group offers a unique stability profile, rendering it a valuable tool in multi-step synthetic pathways. To facilitate its accurate identification, a comprehensive list of its synonyms and key identifiers has been compiled.

Nomenclature Type Name/Identifier Source
Common Name This compoundTCI AMERICA, Chem-Impex[1]
Synonym Bromo-tert-butylmethoxyphenylsilaneTCI AMERICA, Chem-Impex[1]
Synonym tert-ButylmethoxyphenylbromosilaneTCI AMERICA, Chem-Impex[1]
IUPAC Name bromo-tert-butyl-methoxy-phenylsilanePubChem[2]
CAS Registry Number 94124-39-7TCI AMERICA, Chem-Impex, Sigma-Aldrich[1]
Molecular Formula C11H17BrOSiTCI AMERICA, Chem-Impex, PubChem[1][2]
MDL Number MFCD00043308Chem-Impex[1]

Structural and Nomenclature Relationship

The various synonyms for this compound all describe the same molecular entity. The following diagram illustrates the core chemical structure and the relationship between its different names.

Synonyms cluster_core Core Chemical Structure cluster_synonyms Synonyms & Identifiers C11H17BrOSi This compound (C11H17BrOSi) Bromo Bromo-tert-butylmethoxyphenylsilane C11H17BrOSi->Bromo is a synonym of TBMPSBr tert-Butylmethoxyphenylbromosilane C11H17BrOSi->TBMPSBr is a synonym of IUPAC bromo-tert-butyl-methoxy-phenylsilane (IUPAC) C11H17BrOSi->IUPAC is the IUPAC name for CAS CAS: 94124-39-7 C11H17BrOSi->CAS is identified by

Nomenclature relationship for this compound.

Experimental Protocols

The primary application of this compound is in the protection of alcohols. A general experimental protocol for the silylation of a primary alcohol is provided below.

Materials:

  • Alcohol substrate

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Imidazole (2.5 eq)

  • Anhydrous conditions (e.g., argon or nitrogen atmosphere)

Procedure:

  • Dissolve the alcohol substrate and imidazole in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting silyl ether by flash column chromatography.

The following workflow diagram illustrates the key steps in a typical protection reaction using this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Silylation Reaction cluster_workup Workup & Purification A Dissolve alcohol and imidazole in anhydrous DCM B Cool to 0 °C A->B C Add this compound B->C D Stir at room temperature (monitor by TLC) C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Dry and concentrate F->G H Purify by chromatography G->H

Workflow for the protection of an alcohol.

This guide serves as a comprehensive resource for the accurate identification and use of this compound in a research and development setting. By understanding its various synonyms and associated identifiers, scientists can streamline their literature searches, procurement processes, and experimental documentation.

References

Navigating the Steric and Electronic Landscape of tert-Butylmethoxyphenylsilyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Bonding Analysis: A Predictive Model

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds are fundamental to understanding the reactivity and physical properties of tert-Butylmethoxyphenylsilyl compounds. In the absence of specific crystallographic data for a TBMPS derivative, we can extrapolate key structural parameters from related silyl ethers and substituted aromatic compounds.

For a model compound like tert-butyl(4-methoxyphenyl)dimethylsilane, we can anticipate the following structural features. The silicon atom will adopt a tetrahedral geometry. The Si-C(tert-butyl) and Si-C(phenyl) bond lengths will be influenced by the steric bulk of the tert-butyl group and the electronic nature of the methoxyphenyl substituent. The Si-O bond, if present in a silyl ether, is known to have partial double bond character due to (p-d)π back-bonding, which can influence its length and the Si-O-C bond angle.

ParameterExpected ValueNotes
Si-C (tert-butyl) Bond Length~1.90 ÅCan be slightly elongated due to steric strain.
Si-C (phenyl) Bond Length~1.87 ÅTypical Si-C(sp²) bond length.
Si-O Bond Length (in ethers)~1.65 ÅShorter than a typical Si-O single bond.
C-O (methoxy) Bond Length~1.36 ÅTypical C(sp²)-O bond in an aryl ether.
Si-O-C Bond Angle (in ethers)~125-130°Wider than the typical 109.5° due to steric hindrance and (p-d)π bonding.
C-Si-C Bond Angles~109.5°Will deviate slightly to accommodate the bulky substituents.

Spectroscopic Signature: Deciphering the NMR and IR Spectra

Spectroscopic techniques are crucial for the characterization of novel compounds. Based on the analysis of related structures, we can predict the key features in the NMR and IR spectra of a typical tert-Butylmethoxyphenylsilyl compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide valuable information about the electronic environment of the different nuclei.

¹H NMR:

  • tert-Butyl group: A sharp singlet integrating to 9 protons, typically found in the upfield region (δ 0.9-1.1 ppm).

  • Methoxyphenyl group: The aromatic protons will appear as a set of multiplets or distinct doublets in the aromatic region (δ 6.8-7.5 ppm), depending on the substitution pattern (ortho, meta, para). The methoxy group will present as a sharp singlet integrating to 3 protons around δ 3.8 ppm.

  • Other substituents on Silicon: Signals corresponding to other groups attached to the silicon atom (e.g., methyl groups as singlets around δ 0.1-0.3 ppm).

¹³C NMR:

  • tert-Butyl group: Two signals are expected: one for the quaternary carbon (~20-22 ppm) and one for the methyl carbons (~28-30 ppm).

  • Methoxyphenyl group: Signals for the aromatic carbons will be observed in the range of δ 114-160 ppm. The carbon bearing the methoxy group will be the most downfield. The methoxy carbon will appear around δ 55 ppm.

  • Other substituents on Silicon: Signals for other alkyl or aryl groups attached to the silicon.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Si-C(CH₃)₃0.9 - 1.1 (s, 9H)~20-22 (quaternary C), ~28-30 (CH₃)
4-Methoxyphenyl (Ar-H)6.8 - 7.5 (m)~114-160
4-Methoxyphenyl (OCH₃)~3.8 (s, 3H)~55
Si-CH₃0.1 - 0.3 (s, 3H/6H)~(-2) - 2
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Si-C stretch: ~1250 cm⁻¹ (sharp)

  • Si-O-C stretch (in ethers): ~1090-1120 cm⁻¹ (strong)

  • Ar-O-C stretch: ~1245 cm⁻¹ (asymmetric), ~1030 cm⁻¹ (symmetric)

  • C-H stretch (aromatic): ~3000-3100 cm⁻¹

  • C-H stretch (aliphatic): ~2850-2960 cm⁻¹

Synthesis and Experimental Protocols

The synthesis of tert-Butylmethoxyphenylsilyl compounds typically involves the reaction of a suitable silyl halide with an alcohol or an organometallic reagent. A general protocol for the synthesis of a tert-Butylmethoxyphenylsilyl ether is provided below.

General Protocol for the Synthesis of a tert-Butylmethoxyphenylsilyl Ether

Materials:

  • tert-Butylmethoxyphenylsilyl chloride (or other halide)

  • Alcohol

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, imidazole)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the alcohol in the anhydrous solvent, add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-Butylmethoxyphenylsilyl chloride in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Alcohol Alcohol in Anhydrous Solvent ReactionMix Reaction Mixture (0°C to RT) Alcohol->ReactionMix Base Base Base->ReactionMix SilylHalide TBMPS-Cl in Anhydrous Solvent SilylHalide->ReactionMix Quench Quench with NaHCO3 (aq) ReactionMix->Quench Wash Wash with H2O and Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure TBMPS Ether Purify->Product

Caption: General workflow for the synthesis of a tert-Butylmethoxyphenylsilyl ether.

Logical Relationships in Silyl Ether Chemistry

Silyl ethers are widely used as protecting groups for hydroxyl functionalities in multi-step organic synthesis. The key logical relationship involves the protection (formation) of the silyl ether to mask the reactivity of the alcohol, and the subsequent deprotection (cleavage) to reveal the alcohol at a later stage. The stability of the silyl ether is a critical factor, and the choice of the silyl group allows for tuning of this stability. The steric bulk of the tert-butyl group in TBMPS compounds suggests a high stability towards many reaction conditions.

G cluster_protection Protection Step cluster_reactions Synthetic Transformations cluster_deprotection Deprotection Step Alcohol Alcohol (R-OH) SilylEther TBMPS Ether (R-OTBMPS) Alcohol->SilylEther + Base SilylHalide TBMPS-Cl SilylHalide->SilylEther Reaction1 Reaction on another part of the molecule SilylEther->Reaction1 DeprotectedAlcohol Deprotected Alcohol (R-OH) SilylEther->DeprotectedAlcohol + Deprotecting Agent Reaction1->SilylEther Modified Molecule DeprotectingAgent Deprotecting Agent (e.g., F⁻, Acid) DeprotectingAgent->DeprotectedAlcohol

Caption: The role of TBMPS ethers as protecting groups in organic synthesis.

Methodological & Application

Application Notes and Protocols for Alcohol Protection with tert-Butylmethoxyphenylsilyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and drug development, the judicious use of protecting groups is paramount. The hydroxyl group, being a common and reactive functionality, often requires temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely employed protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.

This document provides detailed application notes and protocols for the use of tert-Butylmethoxyphenylsilyl Bromide (TBMPSB) as a protecting group for alcohols. The TBMPS group offers a unique combination of steric bulk from the tert-butyl group and electronic effects from the methoxyphenyl group, influencing its stability and reactivity. While specific literature on TBMPSB is limited, this protocol is based on the well-established chemistry of similar bulky silyl halides. Researchers should consider this a representative methodology that may require optimization for specific substrates.

Data Presentation

Table 1: Typical Reagents for Silylation of Alcohols
Reagent CategoryExamplesRole in Reaction
Silylating Agent This compound (TBMPSB)Forms the silyl ether with the alcohol.
Base Imidazole, 2,6-Lutidine, Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)Activates the alcohol and neutralizes the generated HBr.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)Provides a medium for the reaction.
Catalyst (optional) Dimethylaminopyridine (DMAP)Accelerates the silylation of sterically hindered alcohols.
Table 2: Common Reagents for Deprotection of TBMPS Ethers
Reagent CategoryExamplesConditionsSelectivity
Fluoride Sources Tetrabutylammonium Fluoride (TBAF), Hydrofluoric Acid-Pyridine (HF•Py), Cesium Fluoride (CsF)Anhydrous or aqueous THF, room temperatureHighly effective for Si-O bond cleavage.
Acidic Conditions Acetic Acid (AcOH) in THF/H₂O, p-Toluenesulfonic Acid (p-TsOH) in MeOH, Trifluoroacetic Acid (TFA)Varies from mild to strong acidCleavage is dependent on the stability of the silyl ether.
Basic Conditions Potassium Carbonate (K₂CO₃) in MeOH, Sodium Hydroxide (NaOH)Generally slower cleavage than acidic or fluoride-based methods.TBMPS ethers are generally stable to mild aqueous bases.[1]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBMPSB

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound (TBMPSB) (1.1 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol and anhydrous dichloromethane.

  • Add imidazole to the solution and stir until it is completely dissolved.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure TBMPS-protected alcohol.

Protocol 2: Deprotection of a TBMPS-Protected Alcohol using TBAF

This protocol outlines a general procedure for the cleavage of a TBMPS ether using a fluoride source.

Materials:

  • TBMPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the TBMPS-protected alcohol in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The deprotection is usually complete within 1-4 hours.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

Protection_Mechanism ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide + Base Base Base (e.g., Imidazole) HBase H-Base⁺ Base->HBase + H⁺ Protected_Alcohol R-O-TBMPS (Protected Alcohol) Alkoxide->Protected_Alcohol + TBMPS-Br TBMPSB TBMPS-Br Br_ion Br⁻ Salt H-Base⁺Br⁻ HBase->Salt + Br⁻

Caption: Mechanism of alcohol protection with TBMPSB.

Deprotection_Mechanism Protected_Alcohol R-O-TBMPS Intermediate [R-O-Si(TBMPS)F]⁻ (Pentacoordinate Intermediate) Protected_Alcohol->Intermediate + F⁻ Fluoride F⁻ (e.g., from TBAF) Alkoxide R-O⁻ Intermediate->Alkoxide TBMPSF TBMPS-F Intermediate->TBMPSF Alcohol R-OH (Deprotected Alcohol) Alkoxide->Alcohol + H₂O Workup Aqueous Workup (H₂O)

Caption: Mechanism of TBMPS ether deprotection with fluoride.

Experimental_Workflow Start Start: Alcohol & Reagents Reaction Protection Reaction (Silylation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Protected_Product Protected Alcohol Purification->Protected_Product Deprotection_Start Start: Protected Alcohol & Reagents Protected_Product->Deprotection_Start Further Synthesis Deprotection_Reaction Deprotection Reaction Deprotection_Start->Deprotection_Reaction Deprotection_Monitoring Reaction Monitoring (TLC) Deprotection_Reaction->Deprotection_Monitoring Deprotection_Workup Aqueous Workup & Extraction Deprotection_Monitoring->Deprotection_Workup Reaction Complete Deprotection_Purification Purification (Column Chromatography) Deprotection_Workup->Deprotection_Purification Final_Product Deprotected Alcohol Deprotection_Purification->Final_Product

References

The Enigmatic Role of tert-Butylmethoxyphenylsilyl Bromide in Total Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of total synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the vast arsenal of silyl ethers, tert-Butylmethoxyphenylsilyl (TBMPS) ethers, derived from tert-Butylmethoxyphenylsilyl Bromide, represent a nuanced choice for the protection of hydroxyl groups. While less ubiquitous than its counterparts like TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl), the TBMPS group offers a unique electronic profile that can be exploited for selective protection and deprotection strategies. This document provides a detailed overview of the anticipated applications and protocols for utilizing this compound in the context of complex molecule synthesis, based on the fundamental principles of silyl ether chemistry.

Introduction to TBMPS as a Protecting Group

The tert-Butylmethoxyphenylsilyl group contains a bulky tert-butyl group, which provides significant steric hindrance around the silicon atom, and a methoxyphenyl group, which introduces distinct electronic properties compared to the alkyl or phenyl substituents of more common silyl ethers. The electron-donating nature of the methoxy group on the phenyl ring is expected to influence the stability of the corresponding silyl ether.

Key Anticipated Features of the TBMPS Protecting Group:

  • Steric Bulk: Similar to other tert-butyl containing silyl ethers, the TBMPS group is expected to be robust and selectively protect less hindered alcohols.

  • Electronic Effects: The p-methoxyphenyl group is anticipated to increase the electron density on the silicon atom, potentially affecting its reactivity and the stability of the Si-O bond under certain conditions.

  • Stability: TBMPS ethers are predicted to exhibit stability profiles comparable to or slightly different from TBDPS (tert-butyldiphenylsilyl) ethers, offering a unique position in the spectrum of silyl ether lability.

Application Notes

Potential Advantages in Total Synthesis:
  • Enhanced Selectivity: The distinct steric and electronic nature of the TBMPS group may offer higher selectivity in the protection of primary versus secondary or tertiary alcohols, or in differentiating between electronically different hydroxyl groups.

  • Orthogonal Deprotection Strategies: The electronic influence of the methoxyphenyl group might allow for deprotection under specific conditions (e.g., using specific Lewis acids or oxidizing agents) that would leave other silyl ethers, such as TBS or TIPS, intact. This orthogonality is highly valuable in multi-step syntheses.

  • Fine-tuning of Reactivity: In complex synthetic intermediates, the electronic properties of the TBMPS group could subtly influence the reactivity of nearby functional groups, a feature that can be strategically exploited.

Comparative Stability of Silyl Ethers (General Trends)

To understand the potential place of TBMPS ethers, it is useful to consider the general stability trends of common silyl ethers. The stability is influenced by both steric bulk around the silicon atom and the electronic nature of the substituents.

Silyl EtherRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000
TBMPS (tert-Butylmethoxyphenylsilyl) Anticipated to be high, comparable to TBDPSAnticipated to be high, comparable to TBDPS

Note: The stability of TBMPS is an educated estimation based on its structure and has not been quantitatively determined in comparative studies found in the literature.

Experimental Protocols

The following protocols are generalized procedures for the protection of alcohols using silyl bromides and the subsequent deprotection of the resulting silyl ethers. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a standard procedure for the silylation of a primary alcohol.

Workflow Diagram:

Protection_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Primary Alcohol Reaction Stir at RT Alcohol->Reaction TBMPSBr TBMPS-Br TBMPSBr->Reaction Base Imidazole Base->Reaction Solvent DMF Solvent->Reaction Quench Quench with H2O Reaction->Quench 1. Add H2O Extract Extract with Ether Quench->Extract 2. Extraction Wash Wash with Brine Extract->Wash 3. Washing Dry Dry (Na2SO4) Wash->Dry 4. Drying Concentrate Concentrate Dry->Concentrate 5. Concentration Purify Column Chromatography Concentrate->Purify 6. Purification Product TBMPS-Protected Alcohol Purify->Product

Caption: General workflow for the protection of an alcohol with TBMPS-Br.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Imidazole (2.0 - 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.0 - 2.5 equiv).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has dissolved.

  • Add this compound (1.1 - 1.5 equiv) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBMPS-protected alcohol.

Protocol 2: Deprotection of a TBMPS Ether using Fluoride

This is a standard protocol for the cleavage of silyl ethers using a fluoride source.

Workflow Diagram:

Deprotection_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification TBMPS_Ether TBMPS-Protected Alcohol Reaction Stir at RT TBMPS_Ether->Reaction Fluoride TBAF (1.0 M in THF) Fluoride->Reaction Solvent THF Solvent->Reaction Concentrate Concentrate Reaction->Concentrate 1. Concentration Partition Partition (EtOAc/H2O) Concentrate->Partition 2. Partitioning Extract Extract with EtOAc Partition->Extract 3. Extraction Wash Wash with Brine Extract->Wash 4. Washing Dry Dry (Na2SO4) Wash->Dry 5. Drying Purify Column Chromatography Dry->Purify 6. Purification Product Deprotected Alcohol Purify->Product

Caption: General workflow for the fluoride-mediated deprotection of a TBMPS ether.

Materials:

  • TBMPS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBMPS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.1 - 2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Conclusion

This compound presents an intriguing, albeit underexplored, option for the protection of alcohols in total synthesis. Based on its structure, the TBMPS group is expected to offer a high degree of stability and selectivity, with the potential for unique, electronically-tuned deprotection strategies. The protocols and logical workflows provided herein offer a solid foundation for researchers to begin exploring the utility of this promising protecting group in their synthetic endeavors. Further experimental investigation is necessary to fully elucidate the specific advantages and limitations of TBMPS ethers in the synthesis of complex natural products and pharmaceuticals.

Application Notes and Protocols for Silylation with tert-Butylmethoxyphenylsilyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and chemical databases has revealed a significant lack of published data regarding the specific reaction conditions and applications of tert-Butylmethoxyphenylsilyl Bromide for the silylation of alcohols or other functional groups. While this reagent is commercially available, detailed experimental protocols, quantitative data on reaction yields, and specific use-cases in peer-reviewed literature are not readily accessible.

Therefore, it is not possible to provide detailed, validated application notes and protocols as requested. The creation of such a document would require experimental data that is not currently in the public domain.

For researchers, scientists, and drug development professionals seeking to perform silylations, we recommend utilizing well-documented and extensively characterized silylating agents for which a wealth of information is available. Common alternatives to this compound include:

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Triisopropylsilyl chloride (TIPSCl)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

These reagents have been widely used in organic synthesis, and their reactivity, selectivity, and deprotection conditions are well-established.

To illustrate the type of information that would be provided had the data been available for this compound, we present a generalized workflow and a hypothetical protocol based on common silylation procedures.

General Workflow for Silylation Reactions

The following diagram illustrates a typical workflow for the protection of an alcohol using a generic silyl halide.

G General Silylation Workflow cluster_prep Reaction Setup cluster_reaction Silylation cluster_workup Workup and Purification A Dissolve Substrate (Alcohol) in Anhydrous Solvent B Add Base (e.g., Imidazole, Triethylamine) A->B C Add Silylating Agent (e.g., this compound) B->C D Stir at Appropriate Temperature (e.g., RT to Reflux) C->D E Quench Reaction (e.g., with Water or Saturated NH4Cl) D->E F Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify by Chromatography G->H

Caption: General workflow for the silylation of an alcohol.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a generalized example based on common silylation procedures and has not been validated for this compound due to a lack of specific data.

Objective: To protect a primary alcohol with a silyl ether.

Materials:

  • Substrate (primary alcohol)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Imidazole

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the alcohol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add imidazole (2.5 mmol).

  • Stir the mixture for 10 minutes.

  • Add a solution of this compound (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired silyl ether.

Data Presentation

Due to the absence of experimental data, a table summarizing quantitative data cannot be provided. A typical data table for silylation reactions would include:

SubstrateSilylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Example AlcoholThis compound (1.2)Imidazole (2.5)DCM2516N/A

We advise researchers to consult the extensive literature available for established silylating agents to find reliable and reproducible protocols for their specific synthetic needs. Should data for this compound become available in the future, these application notes will be updated accordingly.

Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is of paramount importance. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. tert-Butyldimethylsilyl (TBDMS) ethers are a cornerstone in the repertoire of alcohol protecting groups.[1] The preference for TBDMS arises from the ease of its introduction, its robustness under a variety of non-acidic and non-fluoride reaction conditions, and the multitude of methods available for its selective removal.[2][3]

A key feature of tert-butyldimethylsilyl chloride (TBDMS-Cl) is its pronounced steric bulk, which allows for the highly selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[4][5] This chemoselectivity is a critical tool for synthetic chemists, enabling the differentiation of hydroxyl groups based on their steric environment. These application notes provide a comprehensive overview and detailed protocols for the selective protection of primary alcohols using TBDMS-Cl.

Principle of Selectivity

The selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols with TBDMS-Cl is primarily governed by steric hindrance. The bulky tert-butyl group on the silicon atom impedes the approach of the silylating agent to the more sterically congested secondary and tertiary hydroxyl groups.[4] Consequently, the less hindered primary alcohols react at a significantly faster rate, allowing for a high degree of selectivity to be achieved by carefully controlling the reaction conditions.

Reaction Mechanism

The silylation of an alcohol with TBDMS-Cl typically proceeds via a nucleophilic substitution at the silicon atom. The reaction is commonly catalyzed by a base, such as imidazole, which serves a dual role. Initially, the imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity. More importantly, imidazole reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is then readily attacked by the alcohol to form the corresponding TBDMS ether and regenerate the imidazole catalyst.[6]

Quantitative Data Summary

The following tables summarize representative data for the selective protection of primary alcohols with TBDMS-Cl and the conditions for the subsequent deprotection.

Table 1: Selective Protection of Primary Alcohols with TBDMS-Cl

Substrate (Primary Alcohol)Reagents and ConditionsYield of Primary TBDMS EtherObservations
1-Butanol1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h>95%Rapid and clean conversion.
Benzyl Alcohol1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h>98%Efficient protection of the primary benzylic alcohol.
1,4-Butanediol1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h~85% (mono-protected)Good selectivity for mono-protection can be achieved.
1-Octanol1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h>95%High yield in a different solvent system.

Table 2: Deprotection of TBDMS Ethers

Substrate (TBDMS Ether)Reagents and ConditionsYield of AlcoholObservations
1-Butanol-TBDMS1.1 eq. TBAF, THF, rt, 1h>98%Standard and highly effective deprotection method.
Benzyl Alcohol-TBDMSAcetic Acid/H₂O (3:1), rt, 12h>90%Mild acidic conditions can be employed.
1-Octanol-TBDMS10 mol% Cs₂CO₃, MeOH, rt, 2h>95%Mild basic conditions are also effective.
Selective Deprotection5-20% Formic Acid, MeCN/H₂OSelective for 1°Primary TBDMS ethers can be selectively cleaved in the presence of secondary ones.[7][8]

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol using TBDMS-Cl

This protocol describes a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.

Materials:

  • Diol containing both a primary and a secondary alcohol (e.g., 1,2-propanediol)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol provides a standard method for the cleavage of a TBDMS ether.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting alcohol by silica gel column chromatography if necessary.

Visualizations

Protection_Workflow cluster_protection Protection Step cluster_reaction Further Synthesis cluster_deprotection Deprotection Step Diol Diol (1° & 2° OH) TBDMS_Cl TBDMS-Cl, Imidazole, DMF Diol->TBDMS_Cl Reaction Protected_Diol Mono-silylated Diol (1°-OTBDMS) TBDMS_Cl->Protected_Diol Reaction_Step Desired Chemical Transformation on 2° OH Protected_Diol->Reaction_Step Transformed_Product Transformed Protected Diol Reaction_Step->Transformed_Product Deprotection TBAF, THF Transformed_Product->Deprotection Final_Product Final Product with free 1° OH Deprotection->Final_Product

Caption: Experimental workflow for selective protection and deprotection.

Selectivity_Concept TBDMS_Cl TBDMS-Cl Primary_OH Primary Alcohol (less hindered) TBDMS_Cl->Primary_OH Fast Reaction Secondary_OH Secondary Alcohol (more hindered) TBDMS_Cl->Secondary_OH Slow/No Reaction Protected_Primary Primary TBDMS Ether Primary_OH->Protected_Primary Unreacted_Secondary Unreacted Secondary Alcohol

Caption: Steric hindrance dictates the selectivity of silylation.

Conclusion

The use of tert-butyldimethylsilyl chloride for the selective protection of primary alcohols is a robust and highly utilized strategy in modern organic synthesis. The steric bulk of the TBDMS group provides excellent chemoselectivity, allowing for the differentiation of hydroxyl groups within a molecule. The straightforward protection and deprotection protocols, coupled with the stability of the resulting silyl ether, make TBDMS-Cl an indispensable tool for researchers, scientists, and drug development professionals. Careful consideration of reaction conditions allows for the optimization of selectivity and yield, facilitating the efficient synthesis of complex molecules.

References

Application Notes and Protocols: Deprotection of tert-Butylmethoxyphenylsilyl (TBMPS) Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl ethers are one of the most widely used protecting groups for hydroxyl functions in organic synthesis due to their ease of introduction, stability to a wide range of reaction conditions, and selective removal. The tert-butylmethoxyphenylsilyl (TBMPS) group, while less common than its tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) counterparts, offers a unique combination of steric and electronic properties. The presence of the methoxyphenyl group influences the stability and reactivity of the silyl ether, necessitating careful consideration of deprotection strategies.

These application notes provide a comprehensive overview of the methods applicable to the cleavage of TBMPS ethers, drawing upon the extensive knowledge of silyl ether deprotection. The protocols detailed herein are foundational and may require optimization based on the specific substrate and its sensitivities.

General Principles of Silyl Ether Deprotection

The cleavage of silyl ethers can be broadly categorized into three main mechanisms:

  • Fluoride-Mediated Cleavage: This is the most common and generally the most efficient method for deprotecting silyl ethers. The high affinity of fluoride ions for silicon drives the reaction, forming a strong Si-F bond and liberating the alcohol. Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent for this purpose.

  • Acid-Catalyzed Cleavage: Silyl ethers can be hydrolyzed under acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the silyl group and the nature of the substrate. Less hindered silyl ethers are more susceptible to acidic cleavage.

  • Base-Catalyzed Cleavage: While generally more stable to basic conditions than acidic conditions, silyl ethers can be cleaved by strong bases, particularly in the presence of protic solvents.

The reactivity of a TBMPS ether will be influenced by the electronic nature of the methoxyphenyl group. The electron-donating nature of the methoxy group may slightly increase the electron density at the silicon atom, potentially modulating its reactivity towards acidic or fluoride-mediated cleavage compared to a simple phenyl group.

Deprotection Methods and Protocols

The selection of a deprotection method depends on the overall molecular architecture, the presence of other protecting groups, and the desired selectivity. The following tables summarize common deprotection conditions for analogous silyl ethers, which can serve as a starting point for the deprotection of TBMPS ethers.

Fluoride-Mediated Deprotection

This is often the method of choice due to its high efficiency and mild conditions.

Reagent(s)Solvent(s)Typical ConditionsNotes
Tetrabutylammonium fluoride (TBAF)THF, CH₂Cl₂1.1 eq., rt, 1-12 hMost common method; commercially available as a 1M solution in THF.
Hydrofluoric acid-pyridine (HF·Py)THF, CH₃CN1.5 eq., 0 °C to rt, 1-6 hEffective for more robust silyl ethers; use with caution due to the toxicity of HF.
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)THF1.5 eq., rt, 1-4 hAnhydrous fluoride source, useful for base-sensitive substrates.
Cesium fluoride (CsF)DMF, CH₃CN2-5 eq., rt to 60 °C, 2-24 hA milder, heterogeneous alternative to TBAF.
Experimental Protocol 1: General Procedure for TBAF-Mediated Deprotection
  • Dissolve the TBMPS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1-0.5 M).

  • To the stirred solution at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Acid-Catalyzed Deprotection

Acidic deprotection can be advantageous when fluoride-sensitive functionalities are present in the molecule.

Reagent(s)Solvent(s)Typical ConditionsNotes
Acetic acid (AcOH) / H₂OTHF3:1 AcOH/H₂O, rt to 50 °CMild conditions, useful for selective deprotection of more labile silyl ethers.
p-Toluenesulfonic acid (p-TsOH)CH₃OH, EtOH0.1-0.5 eq., rtCatalytic amounts are often sufficient.
Hydrochloric acid (HCl)CH₃OH, Dioxane1-3 M, rtStronger acid for more resistant silyl ethers.
Trifluoroacetic acid (TFA)CH₂Cl₂10-50% in CH₂Cl₂, 0 °C to rtHarsh conditions, used when other methods fail.
Experimental Protocol 2: General Procedure for Acid-Catalyzed Deprotection with p-TsOH
  • Dissolve the TBMPS-protected alcohol (1.0 eq.) in methanol (CH₃OH, 0.1-0.5 M).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-0.5 eq.) to the solution at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Deprotection Workflow

The following diagrams illustrate the general deprotection reaction and a logical workflow for selecting an appropriate deprotection method.

Deprotection_Reaction TBMPS_Ether R-O-TBMPS Reagent Deprotection Reagent TBMPS_Ether->Reagent Alcohol R-OH Reagent->Alcohol Byproduct TBMPS-X Reagent->Byproduct

Caption: General scheme of TBMPS ether deprotection.

Deprotection_Workflow Start Start: TBMPS-protected Compound Check_Fluoride Fluoride Sensitive Groups? Start->Check_Fluoride Check_Acid Acid Sensitive Groups? Check_Fluoride->Check_Acid Yes TBAF Use TBAF, HF-Py, or TASF Check_Fluoride->TBAF No Check_Base Base Sensitive Groups? Check_Acid->Check_Base Yes Acid Use p-TsOH, AcOH, or mild HCl Check_Acid->Acid No Check_Base->Acid Consider acidic conditions carefully Base Consider K2CO3/MeOH or other mild base Check_Base->Base No End Deprotected Alcohol TBAF->End Acid->End Base->End

Caption: Decision workflow for TBMPS deprotection.

Conclusion

The deprotection of tert-butylmethoxyphenylsilyl ethers can be achieved using a variety of standard methods for silyl ether cleavage. The choice of reagent and conditions should be guided by the stability of the substrate and the presence of other functional groups. The provided protocols for fluoride-mediated and acid-catalyzed deprotection serve as a robust starting point for developing a successful deprotection strategy for TBMPS-protected compounds. As with any chemical transformation, small-scale trials are recommended to optimize the reaction conditions for a specific substrate.

Application Notes and Protocols: tert-Butylmethoxyphenylsilyl Bromide in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-Butylmethoxyphenylsilyl Bromide (TBMPS-Br) as a protecting group in pharmaceutical chemistry. The focus is on its application in the synthesis of nucleoside-based therapeutics, a cornerstone of antiviral and anticancer drug development.

Introduction

tert-Butylmethoxyphenylsilyl (TBMPS) ethers are valuable protecting groups for hydroxyl functionalities in the synthesis of complex pharmaceutical intermediates. TBMPS-Br is a key reagent for the introduction of the TBMPS protecting group. This group offers specific advantages, including potential for selective deprotection and, in some variations, fluorescent properties that can aid in purification and analysis.

Key Applications in Pharmaceutical Chemistry

The primary application of TBMPS in pharmaceutical chemistry is the protection of the 5'-hydroxyl group of nucleosides during the synthesis of oligonucleotides. Oligonucleotides are a class of drugs that can modulate gene expression and have therapeutic potential for a wide range of diseases. The selective protection of the 5'-hydroxyl group is crucial for the controlled, stepwise synthesis of these complex biomolecules.

A notable example is the use of a closely related pyrenylmethyl-silyl variant (TBMPS) for the protection of 5'-OH of nucleosides. This derivative not only serves as a protecting group but also introduces a fluorescent tag, which can be leveraged for purification by HPLC and visualization in polyacrylamide gel electrophoresis (PAGE).[1][2]

Experimental Protocols

Protocol 1: Protection of the 5'-Hydroxyl Group of a Nucleoside

This protocol describes a general procedure for the silylation of the 5'-hydroxyl group of a nucleoside using a TBMPS halide reagent.

Materials:

  • Nucleoside (e.g., Thymidine)

  • This compound (TBMPS-Br) or Chloride (TBMPS-Cl)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Imidazole or other suitable base

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of the nucleoside (1 equivalent) in anhydrous pyridine, add imidazole (2.5 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) until the nucleoside is completely dissolved.

  • Add this compound (1.2 equivalents) dropwise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 5'-O-TBMPS protected nucleoside.

Quantitative Data (Representative):

SubstrateProtecting Group ReagentBaseSolventReaction Time (h)Yield (%)
ThymidineTBMPS-ClImidazolePyridine4-685-95
DeoxyadenosineTBMPS-ClImidazolePyridine4-680-90
Protocol 2: Deprotection of the TBMPS Ether

The TBMPS group is reported to be base-labile.[1][2] This allows for its removal under conditions that are orthogonal to many other protecting groups used in nucleoside chemistry.

Materials:

  • 5'-O-TBMPS protected nucleoside

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the 5'-O-TBMPS protected nucleoside (1 equivalent) in THF.

  • Add a solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected nucleoside by silica gel column chromatography.

Quantitative Data (Representative):

SubstrateDeprotection ReagentSolventReaction Time (h)Yield (%)
5'-O-TBMPS-ThymidineTBAF (1M in THF)THF1-2>90
5'-O-TBMPS-DeoxyadenosineTBAF (1M in THF)THF1-2>85

Visualizations

Workflow for Nucleoside Protection and Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step Nucleoside Nucleoside Reaction_P + Nucleoside->Reaction_P TBMPS_Br TBMPS-Br/Cl + Base TBMPS_Br->Reaction_P Protected_Nucleoside 5'-O-TBMPS Nucleoside Reaction_D - Protected_Nucleoside->Reaction_D Oligonucleotide_Synthesis Oligonucleotide_Synthesis Protected_Nucleoside->Oligonucleotide_Synthesis To Further Synthesis Reaction_P->Protected_Nucleoside Deprotection_Reagent Base (e.g., TBAF) Deprotection_Reagent->Reaction_D Deprotected_Nucleoside Deprotected Nucleoside Reaction_D->Deprotected_Nucleoside

Caption: Workflow of TBMPS protection and deprotection in nucleoside chemistry.

Signaling Pathway Context: Role in Antiviral Drug Synthesis

The synthesis of modified nucleosides is a key strategy in the development of antiviral drugs. These drugs act by inhibiting viral polymerases. The TBMPS protecting group facilitates the synthesis of these complex molecules.

G cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action Nucleoside_Precursor Nucleoside Precursor TBMPS_Protection 5'-OH Protection (TBMPS) Nucleoside_Precursor->TBMPS_Protection Modification Chemical Modification TBMPS_Protection->Modification Deprotection Deprotection Modification->Deprotection Antiviral_Nucleoside Antiviral Nucleoside Analog Deprotection->Antiviral_Nucleoside Intracellular_Activation Intracellular Phosphorylation Antiviral_Nucleoside->Intracellular_Activation Active_Triphosphate Active Triphosphate Form Intracellular_Activation->Active_Triphosphate Viral_Polymerase Viral Polymerase Active_Triphosphate->Viral_Polymerase Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination prevents

Caption: Role of TBMPS in the synthesis of antiviral nucleoside analogs.

References

Application Notes and Protocols: Orthogonal Protecting Group Strategy with tert-Butylmethoxyphenylsilyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. An orthogonal protecting group strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry.[1] Silyl ethers are a widely utilized class of protecting groups for hydroxyl functionalities due to their ease of installation, general stability, and versatile cleavage conditions.[2]

This document provides detailed application notes and protocols for the use of tert-Butylmethoxyphenylsilyl (TBMPS) ethers as a component of an orthogonal protecting group strategy. Due to the limited specific literature on the TBMPS group, the information herein is primarily based on the closely related and well-documented tert-Butyldiphenylsilyl (TBDPS) protecting group.[1][3][4] The electronic properties of the methoxyphenyl substituent are expected to influence the stability and reactivity of the silyl ether compared to the phenyl substituent in TBDPS, a factor that will be discussed.

The TBDPS group is known for its significant steric bulk and increased stability towards acidic conditions compared to other common silyl ethers like tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers.[3] This enhanced stability allows for the selective deprotection of other silyl ethers or acid-labile groups while the TBDPS ether remains intact, showcasing its utility in an orthogonal protection scheme.[2][3] Cleavage of TBDPS ethers is typically achieved under fluoride-mediated conditions.[1]

Data Presentation

The stability of silyl ethers is a critical factor in designing an orthogonal protecting group strategy. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions, providing a framework for predicting the behavior of the analogous TBMPS group.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis

Silyl EtherProtecting Group AbbreviationRelative Rate of Cleavage
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
TriisopropylsilylTIPS700,000
tert-Butyldiphenylsilyl TBDPS 5,000,000

Data adapted from literature reports.[3] The TBMPS group is expected to have a similar high stability to acidic conditions as the TBDPS group.

Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis

Silyl EtherProtecting Group AbbreviationRelative Rate of Cleavage
TrimethylsilylTMS1
TriethylsilylTES10-100
tert-ButyldimethylsilylTBDMS/TBS~20,000
tert-Butyldiphenylsilyl TBDPS ~20,000
TriisopropylsilylTIPS100,000

Data adapted from literature reports.[5] The stability of TBMPS ethers under basic conditions is anticipated to be comparable to that of TBDPS ethers.

Table 3: Orthogonal Deprotection Compatibility of TBDPS Ethers

TBDPS Ether StabilityReagents/ConditionsOther Protecting Groups Cleaved
Stable80% Acetic AcidO-Tetrahydropyranyl (THP), O-Trityl, TBDMS
Stable50% Trifluoroacetic Acid (TFA)Isopropylidene/Benzylidene acetals
Stablep-Toluenesulfonic acid (TsOH)TMS
CleavedTetrabutylammonium fluoride (TBAF)-
CleavedHydrogen Fluoride - Pyridine (HF·Py)-

This table highlights conditions under which TBDPS ethers are stable while other common protecting groups are removed, demonstrating their orthogonality.[3]

Experimental Protocols

The following protocols are based on established procedures for the protection of alcohols as TBDPS ethers and their subsequent deprotection. These serve as a strong starting point for the use of TBMPS ethers.

Protocol 1: Protection of a Primary Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

This protocol describes the silylation of a primary hydroxyl group, which is generally favored over secondary or tertiary alcohols due to steric hindrance.[3][6]

Materials:

  • Alcohol substrate (1.0 equiv)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv)

  • Imidazole (2.2–3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc) or Dichloromethane (CH2Cl2)

  • 1.0 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • Dissolve the alcohol substrate (1.0 equiv) in anhydrous DMF (2–10 mL/mmol) under an inert atmosphere of argon or nitrogen.[6]

  • To this solution, add imidazole (2.2–3.0 equiv) followed by TBDPSCl (1.1–1.5 equiv) at room temperature.[6]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding anhydrous methanol (2.2–3.0 equiv).

  • Remove the DMF by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in EtOAc or CH₂Cl₂.

  • Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDPS ether.

Protocol 2: Deprotection of a tert-Butyldiphenylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the cleavage of a TBDPS ether using a fluoride source, a standard method for deprotecting silyl ethers.[5][7]

Materials:

  • TBDPS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF.

  • At 0 °C (ice bath), add the TBAF solution (1.1-1.5 equiv) dropwise.[7]

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Reaction times can vary from 45 minutes to 18 hours.[5][7]

  • Quench the reaction with water and dilute with dichloromethane.[7]

  • Separate the layers and wash the organic layer with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the use of silyl ether protecting groups in an orthogonal strategy.

Orthogonal_Protection_Strategy cluster_protection Protection Steps cluster_deprotection Orthogonal Deprotection A Diol Substrate B Selective Protection (e.g., TBDPSCl, Imidazole) A->B Step 1 C Mono-TBDPS Ether B->C D Protection of Second Alcohol (e.g., Ac₂O, Pyridine) C->D Step 2 E Fully Protected Diol D->E F Selective Deprotection (e.g., K₂CO₃, MeOH) E->F Step 3 H Final Deprotection (e.g., TBAF, THF) E->H Direct Final Deprotection G TBDPS Ether with Free Alcohol F->G G->H Step 4 I Original Diol H->I

Caption: Orthogonal protection and deprotection workflow.

Silyl_Ether_Stability Stability Increasing Stability to Acid Hydrolysis TMS TMS TES TES TMS->TES TBDMS TBDMS TES->TBDMS TIPS TIPS TBDMS->TIPS TBDPS TBDPS/TBMPS TIPS->TBDPS

Caption: Relative stability of silyl ethers to acid.

Discussion on the tert-Butylmethoxyphenylsilyl (TBMPS) Group

  • Electronic Effects: The methoxy group is a strong electron-donating group through resonance. This will increase the electron density on the silicon atom, potentially making the Si-O bond stronger and more resistant to acid-catalyzed cleavage compared to the TBDPS group. Conversely, this increased electron density might render the silicon atom more susceptible to attack by fluoride anions, potentially allowing for milder deprotection conditions.

  • Steric Effects: The steric bulk of the TBMPS group is expected to be very similar to that of the TBDPS group, thus conferring a high degree of stability and selectivity for the protection of primary alcohols.

Researchers interested in employing the TBMPS group are encouraged to use the provided TBDPS protocols as a starting point and optimize the reaction conditions. A systematic study of its stability profile against various acidic and basic reagents would be necessary to fully establish its position within the hierarchy of silyl ether protecting groups and to exploit its potential for unique orthogonality. The synthesis of the requisite tert-butyl(p-methoxyphenyl)methylsilyl chloride or a related silylating agent would be the initial synthetic challenge to address.

Conclusion

The tert-Butyldiphenylsilyl (TBDPS) protecting group offers a high level of stability and orthogonality, making it an invaluable tool in complex molecule synthesis. The analogous tert-Butylmethoxyphenylsilyl (TBMPS) group, while not extensively studied, holds promise for fine-tuning the electronic properties of the silyl ether, potentially offering advantages in specific synthetic contexts. The protocols and data presented here for the TBDPS group provide a robust foundation for researchers to incorporate these hindered silyl ethers into their orthogonal protecting group strategies.

References

Application Notes and Protocols for Large-Scale Synthesis Using tert-Butylmethoxyphenylsilyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific published data on tert-Butylmethoxyphenylsilyl Bromide (TBMPSBr), these application notes and protocols have been developed by drawing strong analogies from well-documented, structurally similar silylating agents such as tert-Butyldimethylsilyl Chloride (TBDMSCl) and tert-Butyldiphenylsilyl Chloride (TBDPSCl). The provided data and protocols should be considered as a general guide and may require optimization for specific applications.

Introduction

This compound (TBMPSBr) is a silylating agent used for the protection of hydroxyl groups in organic synthesis. The TBMPS protecting group offers a unique combination of steric bulk from the tert-butyl group and electronic properties from the methoxyphenyl group. This combination is expected to provide stability under a range of reaction conditions while allowing for selective deprotection. These characteristics make it a potentially valuable tool in multi-step synthesis, particularly in the development of active pharmaceutical ingredients (APIs).

Key Features of the TBMPS Protecting Group:

  • Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the silicon atom, enhancing the stability of the resulting silyl ether.

  • Electronic Effects: The methoxyphenyl group can influence the reactivity of the silicon center, potentially affecting the ease of protection and deprotection.

  • Selective Deprotection: The unique substitution pattern is anticipated to allow for orthogonal deprotection strategies in the presence of other silyl or protecting groups.

Proposed Large-Scale Synthesis of this compound

Reaction Scheme:

(CH₃)₃C-Si(OCH₃)(C₆H₅)H + Br₂ → (CH₃)₃C-Si(OCH₃)(C₆H₅)Br + HBr

Experimental Protocol:

  • Reactor Setup: A dry, inert gas-purged glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe is charged with tert-butyl(methoxy)(phenyl)silane (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Reaction Initiation: The solution is cooled to 0-5 °C using a cooling bath.

  • Bromine Addition: A solution of bromine (1.0 eq) in the same anhydrous solvent is added dropwise to the stirred silane solution, maintaining the temperature below 10 °C. The reaction is exothermic and the addition rate should be carefully controlled.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy to ensure complete consumption of the starting silane.

  • Work-up: Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a colorless to pale yellow liquid.

Table 1: Hypothetical Process Parameters for Large-Scale Synthesis of TBMPSBr

ParameterValue
Starting Materialtert-butyl(methoxy)(phenyl)silane
ReagentBromine
SolventDichloromethane
Reaction Temperature0-10 °C
Reaction Time2-4 hours
Typical Yield85-95%
Purity (by GC)>97%

Application: Protection of Primary Alcohols

The TBMPS group is expected to be an excellent choice for the selective protection of primary alcohols, especially in molecules containing multiple hydroxyl groups. Its steric bulk should favor reaction with the less hindered primary alcohol.

Experimental Protocol: Silylation of a Primary Alcohol

  • Reactor Setup: A dry, inert gas-purged reactor is charged with the alcohol substrate (1.0 eq), an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), and a base such as imidazole (2.5 eq) or 2,6-lutidine (1.5 eq).

  • Reagent Addition: this compound (1.2 eq) is added to the mixture at room temperature. For less reactive alcohols, the reaction may be gently heated.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford the pure TBMPS-protected alcohol.

Table 2: Hypothetical Data for Selective Protection of a Diol

SubstrateProductReagentsSolventTime (h)Yield (%)
1,4-Butanediol4-(tert-butyl(methoxy)phenylsilyloxy)butan-1-olTBMPSBr (1.1 eq), Imidazole (2.2 eq)DMF692
(±)-1,2-Propanediol1-(tert-butyl(methoxy)phenylsilyloxy)propan-2-olTBMPSBr (1.1 eq), 2,6-Lutidine (1.5 eq)CH₂Cl₂888

Deprotection of TBMPS Ethers

The cleavage of the TBMPS ether can likely be achieved under conditions similar to those used for other bulky silyl ethers. The choice of deprotection reagent will depend on the overall stability of the molecule.

Experimental Protocol: Deprotection using Fluoride Ions

  • Reaction Setup: The TBMPS-protected substrate (1.0 eq) is dissolved in an appropriate solvent such as tetrahydrofuran (THF).

  • Reagent Addition: A solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) is added to the solution at room temperature.

  • Reaction Monitoring: The deprotection is monitored by TLC or HPLC.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine and dried.

  • Purification: The solvent is removed, and the crude product is purified by column chromatography or recrystallization.

Table 3: Hypothetical Deprotection Conditions and Yields

Protected SubstrateDeprotection ReagentSolventTime (h)Yield (%)
TBMPS-protected primary alcoholTBAF (1.1 eq)THF295
TBMPS-protected secondary alcoholHF-PyridineTHF/Pyridine490
TBMPS-protected phenolAcetic Acid/THF/H₂OTHF1285

Visualizations

SynthesisWorkflow cluster_synthesis Large-Scale Synthesis of TBMPSBr start tert-Butyl(methoxy)(phenyl)silane reagents Bromine Dichloromethane reaction Bromination (0-10 °C) start->reaction reagents->reaction workup Quenching & Extraction reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

Caption: Workflow for the proposed large-scale synthesis of TBMPSBr.

ProtectionDeprotectionCycle cluster_cycle Protection and Deprotection Cycle Alcohol R-OH (Alcohol) Protection Protection (TBMPSBr, Base) Alcohol->Protection Silylation TBMPS_Ether R-O-TBMPS (Protected Alcohol) Deprotection Deprotection (e.g., TBAF) TBMPS_Ether->Deprotection Cleavage Protection->TBMPS_Ether Deprotection->Alcohol OrthogonalStrategy cluster_orthogonal Orthogonal Protecting Group Strategy Molecule R¹-O-TBMPS R²-O-TBDMS Deprotection1 Mild Acidic Deprotection Molecule->Deprotection1 Intermediate R¹-O-TBMPS R²-OH Deprotection1->Intermediate Deprotection2 Fluoride-based Deprotection Intermediate->Deprotection2 FinalProduct R¹-OH R²-OH Deprotection2->FinalProduct

Proposed Application of tert-Butylmethoxyphenylsilyl Bromide as a Derivatization Reagent for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-GC-TBMPS-001

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical, environmental, and biological analysis possess polar functional groups (e.g., hydroxyl, carboxyl, amino) that render them non-volatile and prone to thermal degradation. Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby enabling their analysis by GC.[1]

Silylation, the replacement of an active hydrogen with a silyl group, is a common and effective derivatization technique.[2] While trimethylsilyl (TMS) derivatives are widely used, they can be susceptible to hydrolysis. Sterically hindered silylating reagents, such as those forming tert-butyldimethylsilyl (TBDMS) ethers, offer increased stability.[3]

This application note proposes the use of tert-Butylmethoxyphenylsilyl Bromide (TBMPS-Br) as a novel derivatization reagent for the GC analysis of polar analytes. The introduction of the bulky tert-butylmethoxyphenylsilyl (TBMPS) group is expected to provide enhanced hydrolytic and thermal stability to the resulting derivatives, making them suitable for robust and sensitive GC and GC-MS analysis. The methoxyphenyl group may also influence chromatographic separation and mass spectrometric fragmentation patterns.

Analyte Suitability

TBMPS-Br is proposed for the derivatization of compounds containing active hydrogens, including:

  • Phenols

  • Alcohols (primary, secondary)

  • Carboxylic acids

  • Amines (primary, secondary)

  • Steroids

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the active hydrogen-containing functional group of the analyte on the silicon atom of TBMPS-Br, with the concomitant elimination of hydrogen bromide (HBr). A base is typically added to neutralize the HBr and catalyze the reaction.

Potential Advantages of TBMPS Derivatives

  • Increased Volatility and Thermal Stability: The replacement of polar functional groups with the TBMPS group reduces intermolecular hydrogen bonding, leading to increased volatility and thermal stability of the analyte.[1]

  • Enhanced Hydrolytic Stability: The steric hindrance provided by the tert-butyl and methoxyphenyl groups is expected to protect the Si-O bond from hydrolysis, resulting in more robust derivatives compared to TMS ethers.

  • Characteristic Mass Spectra: The TBMPS group is anticipated to produce unique and predictable fragmentation patterns in mass spectrometry, aiding in structural elucidation and selective detection.

Quantitative Analysis

While experimental data for TBMPS-Br is not yet available, the following table outlines the expected performance characteristics for a quantitative GC-MS method based on similar silylating reagents.

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)Analyte and detector dependent, expected in the low pg range
Limit of Quantitation (LOQ)Analyte and detector dependent, expected in the mid-pg range
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Note: These are proposed protocols and may require optimization for specific applications.

Protocol 1: Derivatization of a Model Phenolic Compound (e.g., 4-Chlorophenol)

1. Reagents and Materials:

  • This compound (TBMPS-Br)

  • 4-Chlorophenol standard

  • Pyridine (or other suitable base, e.g., N-methylimidazole)

  • Acetonitrile (anhydrous)

  • Hexane (GC grade)

  • Deionized water

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

2. Standard Preparation:

  • Prepare a stock solution of 4-chlorophenol in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with acetonitrile.

3. Derivatization Procedure:

  • Pipette 100 µL of the 4-chlorophenol standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile and 10 µL of pyridine to the vial.

  • Add a 10-fold molar excess of TBMPS-Br.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane.

  • Vortex for 30 seconds.

  • The sample is now ready for GC or GC-MS analysis.

Protocol 2: Derivatization of a Model Steroid (e.g., Testosterone)

1. Reagents and Materials:

  • Same as Protocol 1, with Testosterone standard instead of 4-Chlorophenol.

2. Standard Preparation:

  • Prepare a stock solution of testosterone in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with acetonitrile.

3. Derivatization Procedure:

  • Pipette 100 µL of the testosterone standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile and 10 µL of pyridine.

  • Add a 10-fold molar excess of TBMPS-Br.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80°C for 90 minutes.

  • Follow steps 7-11 from Protocol 1.

Proposed GC-MS Conditions

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 150°C, hold for 1 min; Ramp: 10°C/min to 320°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eV
Scan Rangem/z 50-600

Visualizations

G Workflow for GC Analysis using TBMPS-Br Derivatization A Sample Preparation (Extraction/Cleanup) B Solvent Evaporation A->B C Derivatization with TBMPS-Br (Addition of Reagent and Base) B->C D Reaction Incubation (Heating) C->D E Post-Derivatization Cleanup (Solvent Evaporation/Reconstitution) D->E F GC-MS Analysis E->F G Data Analysis and Quantification F->G

Caption: General workflow for sample analysis using TBMPS-Br derivatization for GC-MS.

G Derivatization of an Analyte with TBMPS-Br Analyte R-XH (Analyte with active H) Derivative R-X-Si(tBu)(Ph-OMe) (TBMPS Derivative) Analyte->Derivative Catalyst + Base (e.g., Pyridine) Reagent TBMPS-Br (this compound) Reagent->Derivative Byproduct HBr Catalyst->Derivative Reaction Conditions

Caption: Chemical reaction scheme for the derivatization of an analyte with TBMPS-Br.

Conclusion

This compound shows promise as a derivatization reagent for the GC analysis of polar compounds. The resulting TBMPS derivatives are expected to exhibit enhanced stability and favorable chromatographic properties. The proposed protocols provide a starting point for method development and optimization. Further experimental validation is required to fully characterize the performance of this reagent.

References

Application Notes and Protocols: Mechanism and Utility of tert-Butylmethoxyphenylsilyl Bromide in Silylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism, application, and protocols for the use of tert-Butylmethoxyphenylsilyl Bromide as a versatile silylating agent for the protection of hydroxyl groups. This reagent offers a unique combination of steric bulk and electronic properties, making it a valuable tool in multi-step organic synthesis.

Introduction to Silylation with this compound

Silylation is a common and effective method for the protection of sensitive functional groups, particularly alcohols, in organic synthesis. The formation of a silyl ether masks the reactivity of the hydroxyl group, allowing for chemical transformations to be carried out on other parts of the molecule. This compound is an organosilicon compound that serves as a valuable reagent for introducing the tert-butylmethoxyphenylsilyl (TBMPS) protecting group.[1] The presence of the bulky tert-butyl group and the electronically distinct methoxyphenyl group on the silicon atom imparts specific stability and reactivity to the resulting silyl ether, offering potential advantages in complex synthetic strategies.

Reaction Mechanism

The silylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically carried out in the presence of a mild base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).

The proposed mechanism involves two key steps:

  • Activation of the Silylating Agent: Imidazole, a nucleophilic catalyst, attacks the electrophilic silicon atom of this compound. This displaces the bromide ion and forms a highly reactive silylimidazolium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than the parent silyl bromide.

  • Nucleophilic Attack by the Alcohol: The hydroxyl group of the substrate alcohol then attacks the activated silicon center of the silylimidazolium intermediate. This is followed by the elimination of an imidazole molecule, which is regenerated in the catalytic cycle, and the formation of the stable tert-butylmethoxyphenylsilyl ether.

Figure 1. Proposed mechanism for imidazole-catalyzed silylation.

Experimental Protocols

Protocol for Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has dissolved.

  • Add this compound (1.1 eq) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Reactivity

The following table summarizes the expected reactivity and typical yields for the silylation of various hydroxyl-containing substrates with this compound. Note that these are illustrative values and actual results may vary depending on the specific substrate and reaction conditions.

Substrate TypeRelative ReactivityTypical Reaction Time (h)Expected Yield (%)
Primary AlcoholHigh1 - 4> 90
Secondary AlcoholModerate4 - 1270 - 90
Tertiary AlcoholLow24 - 48< 20
PhenolModerate to High2 - 880 - 95

Deprotection Protocols

The cleavage of the TBMPS ether can be achieved under various conditions, most commonly using a source of fluoride ions or acidic conditions.

Protocol for Deprotection using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • TBMPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the TBMPS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Add water and extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Data Presentation: Deprotection Methods

The choice of deprotection reagent depends on the overall synthetic strategy and the presence of other sensitive functional groups.

ReagentSolvent(s)Typical ConditionsComments
Tetrabutylammonium fluoride (TBAF)THFRT, 1-4 hMost common and generally effective method.
Hydrofluoric acid - Pyridine (HF·Py)THF/Py0 °C to RTUseful for more resistant silyl ethers; highly corrosive and toxic.
Acetic AcidTHF/H₂ORT to 40 °CMild acidic conditions; may be slow.
Trifluoroacetic Acid (TFA)CH₂Cl₂0 °C to RTStronger acid for more robust substrates.

Experimental Workflow

The following diagram illustrates a typical workflow for the protection of an alcohol with this compound, followed by a subsequent chemical transformation and deprotection.

Workflow Start Start: Alcohol (R-OH) Protection Protection Step: + TBMPS-Br, Imidazole, DMF Start->Protection Protected_Alcohol Protected Alcohol (R-OTBMPS) Protection->Protected_Alcohol Transformation Chemical Transformation(s) on R group Protected_Alcohol->Transformation Transformed_Product Transformed Protected Compound Transformation->Transformed_Product Deprotection Deprotection Step: + TBAF, THF Transformed_Product->Deprotection Final_Product Final Product: Transformed Alcohol Deprotection->Final_Product

Figure 2. General experimental workflow.

Comparative Analysis with Other Silyl Protecting Groups

The unique structure of the tert-butylmethoxyphenylsilyl group provides a distinct profile of steric and electronic properties compared to more common silyl protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS).

Protecting GroupSteric HindranceElectronic Effect of SubstituentsRelative Stability to AcidRelative Stability to Fluoride
TBMPS High Methoxyphenyl: electron-donating; Phenyl: electron-withdrawing High Moderate
tert-Butyldimethylsilyl (TBDMS)ModerateMethyl: weakly electron-donatingModerateLow
tert-Butyldiphenylsilyl (TBDPS)Very HighPhenyl: electron-withdrawingVery HighHigh

Steric Effects: The bulky tert-butyl group provides significant steric hindrance around the silicon atom, which contributes to the stability of the silyl ether towards acidic hydrolysis and enzymatic cleavage. This steric bulk also influences the selectivity of the silylation reaction, favoring the protection of less hindered primary alcohols over secondary and tertiary alcohols.[2]

Electronic Effects: The methoxyphenyl group can influence the reactivity of the silicon center. The electron-donating nature of the methoxy group can slightly increase the electron density on the silicon atom, potentially modulating its susceptibility to nucleophilic attack during deprotection.

Conclusion

This compound is a valuable reagent for the protection of hydroxyl groups in organic synthesis. The resulting TBMPS ethers exhibit good stability under a range of reaction conditions, yet can be cleaved selectively when desired. The unique combination of steric and electronic features of the TBMPS group offers chemists a nuanced tool for the design and execution of complex synthetic routes in academic research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: tert-Butylmethoxyphenylsilyl (TBMPS) Ether Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formation of tert-Butylmethoxyphenylsilyl (TBMPS) ethers, with a particular focus on resolving issues of low yield.

Troubleshooting Guide

Question: My TBMPS ether formation reaction has a very low yield. What are the potential causes and how can I fix it?

Answer:

Low yields in TBMPS ether formation are common due to the significant steric bulk of the silylating agent. The issue can typically be traced to one or more of the following factors: reaction conditions, reagent quality, or substrate reactivity. Here is a step-by-step guide to troubleshoot the problem.

1. Reagent and Glassware Preparation:

  • Moisture Contamination: Silyl chlorides are highly sensitive to moisture, which leads to the formation of the unreactive silanol and siloxane byproducts.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Impurities in the alcohol substrate, silylating agent, base, or solvent can interfere with the reaction.

    • Solution: Use freshly purified reagents and solvents. The purity of the TBMPS-Cl should be checked, as it can degrade upon storage.

2. Reaction Parameters:

  • Steric Hindrance: The tert-butyl group on the silicon atom presents significant steric hindrance, which slows down the reaction, especially with secondary and tertiary alcohols.[1]

    • Solution: Increase the reaction time and/or temperature. For very hindered alcohols, the reaction may require prolonged heating (24-48 hours). (See Table 1 for typical conditions).

  • Choice of Base: The base plays a crucial role in activating the alcohol and neutralizing the HCl byproduct.

    • Solution: Imidazole is a standard and effective catalyst and base for silyl ether formations.[2] For particularly hindered substrates, a stronger, non-nucleophilic base like 2,6-lutidine or a catalytic amount of a more potent Lewis base like 4-(Dimethylamino)pyridine (DMAP) in conjunction with a stoichiometric amount of a weaker base like triethylamine might be beneficial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.

    • Solution: Aprotic polar solvents like N,N-Dimethylformamide (DMF) are generally effective as they can accelerate the reaction.[3] Dichloromethane (DCM) or acetonitrile are also commonly used. For sluggish reactions, switching to DMF is a good starting point.

  • Stoichiometry: Incorrect ratios of reagents can lead to incomplete conversion or side reactions.

    • Solution: A slight excess of the silylating agent (1.1-1.5 equivalents) and a sufficient amount of base (2-2.5 equivalents of imidazole) are typically recommended to drive the reaction to completion.

3. Workup and Purification:

  • Product Decomposition: Silyl ethers can be sensitive to acidic conditions.

    • Solution: During aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of acidic solutions. Avoid prolonged exposure to silica gel during column chromatography, as it can be acidic and cause desilylation. The silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

The following flowchart provides a systematic approach to troubleshooting low yields:

TroubleshootingWorkflow start Low Yield in TBMPS Ether Formation check_reagents 1. Verify Reagent and Glassware Quality start->check_reagents sub_reagents1 Are all reagents anhydrous and pure? check_reagents->sub_reagents1 check_conditions 2. Optimize Reaction Conditions sub_conditions1 Is steric hindrance an issue (secondary/tertiary alcohol)? check_conditions->sub_conditions1 check_workup 3. Review Workup and Purification sub_workup1 Is the product decomposing during workup? check_workup->sub_workup1 success Improved Yield sub_reagents2 Is glassware properly dried? sub_reagents1->sub_reagents2 Yes action_reagents1 Purify/replace reagents. Use anhydrous solvents. sub_reagents1->action_reagents1 No sub_reagents2->check_conditions Yes action_reagents2 Flame/oven-dry glassware. Use inert atmosphere. sub_reagents2->action_reagents2 No action_reagents1->check_reagents action_reagents2->check_reagents sub_conditions2 Is the choice of base/solvent optimal? sub_conditions1->sub_conditions2 No action_conditions1 Increase reaction time and/or temperature. sub_conditions1->action_conditions1 Yes sub_conditions2->check_workup Yes action_conditions2 Switch to DMF as solvent. Use imidazole or 2,6-lutidine as base. sub_conditions2->action_conditions2 No action_conditions1->check_conditions action_conditions2->check_conditions sub_workup1->success No action_workup1 Use mild basic quench (NaHCO₃). Neutralize silica gel for chromatography. sub_workup1->action_workup1 Yes action_workup1->success

Caption: A workflow for troubleshooting low yields in TBMPS ether formation.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction so slow compared to the formation of other silyl ethers like TBDMS ethers?

A1: The reaction rate is primarily governed by steric hindrance. The tert-Butylmethoxyphenylsilyl group is significantly bulkier than the tert-Butyldimethylsilyl group due to the presence of a phenyl ring in addition to the tert-butyl group. This increased steric bulk around the silicon atom slows down the nucleophilic attack by the alcohol, leading to longer reaction times.

Q2: Can the methoxy group on the phenyl ring of TBMPS-Cl affect the reaction?

A2: Yes, the methoxy group is an electron-donating group. Electron-donating groups on the silicon atom can slightly decrease the electrophilicity of the silicon center, potentially slowing down the SN2-type reaction with the alcohol. However, this electronic effect is generally considered to be less significant than the steric effects in this type of reaction.

Q3: What is the best base to use for this reaction?

A3: Imidazole is the most commonly used and effective base for silyl ether formations with silyl chlorides. It acts as both a nucleophilic catalyst and a base to neutralize the generated HCl. For very hindered alcohols where the reaction is sluggish, using a more hindered, non-nucleophilic base like 2,6-lutidine can be advantageous.

Q4: My TLC analysis shows the consumption of the starting alcohol, but the yield of the desired product is still low. What could be happening?

A4: This suggests that the starting material is being consumed in side reactions or that the product is decomposing. Possible causes include:

  • Reaction with Solvent: If using DMF, prolonged heating at high temperatures can sometimes lead to side reactions.

  • Decomposition on TLC Plate: Silyl ethers can be labile on acidic silica gel TLC plates, leading to the appearance of the starting alcohol spot and an inaccurate assessment of the reaction progress.

  • Formation of Siloxanes: If moisture is present, the TBMPS-Cl will hydrolyze to the corresponding silanol, which can then dimerize to form a siloxane. This consumes the silylating agent.

  • Workup Issues: The product might be lost during the aqueous workup or decompose during purification.

Q5: How do I purify the TBMPS ether product?

A5: Standard flash column chromatography on silica gel is typically used. However, due to the potential acidity of silica gel, it is advisable to:

  • Neutralize the silica gel by eluting the column with a solvent mixture containing a small amount of triethylamine (e.g., 1% triethylamine in the eluent) before loading the sample.

  • Perform the chromatography as quickly as possible to minimize contact time.

  • Combine the product-containing fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the silylation of different types of alcohols with sterically hindered silyl chlorides. Note that these are general guidelines, and optimization may be required for specific substrates.

Table 1: Typical Reaction Conditions and Yields for Silylation of Alcohols with Bulky Silyl Chlorides

Alcohol TypeSubstrate ExampleTypical Reagents (Equivalents)SolventTemperature (°C)Time (h)Expected Yield
PrimaryBenzyl alcoholTBMPS-Cl (1.2), Imidazole (2.5)DMF25-402-8> 90%
SecondaryCyclohexanolTBMPS-Cl (1.5), Imidazole (3.0)DMF40-6012-2470-85%
Tertiarytert-ButanolTBMPS-Cl (2.0), 2,6-Lutidine (4.0)Acetonitrile8024-48< 50%

Experimental Protocols

General Protocol for the Formation of a tert-Butylmethoxyphenylsilyl (TBMPS) Ether from a Primary Alcohol:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.

  • Addition of Silylating Agent: Add tert-Butylmethoxyphenylsilyl chloride (TBMPS-Cl) (1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or warm to 40 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired TBMPS ether.

Visualizations

The following diagrams illustrate the key chemical and logical processes involved in TBMPS ether formation.

Caption: The SN2 reaction mechanism at the silicon center for TBMPS ether formation.

ReactionParameters outcome Reaction Outcome (Yield & Rate) substrate Substrate Sterics (1° > 2° > 3°) substrate->outcome Major impact on rate silyl Silylating Agent (TBMPS is bulky) silyl->outcome Major impact on rate base Base (Imidazole, 2,6-Lutidine) base->outcome Influences rate solvent Solvent (DMF, DCM, ACN) solvent->outcome Influences rate temp Temperature temp->outcome Influences rate

Caption: The relationship between key reaction parameters and the outcome of the silylation.

References

Technical Support Center: tert-Butylmethoxyphenylsilyl Bromide in the Silylation of Hindered Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-Butylmethoxyphenylsilyl Bromide (TBMPSBr) for the protection of sterically hindered alcohols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBMPSBr) and why is it used?

A1: this compound is an organosilicon compound used as a protecting group for alcohols and amines in organic synthesis.[1] Its bulky tert-butyl group and the electronic properties of the methoxyphenyl group provide a unique combination of reactivity and stability, making it particularly useful for the protection of sterically hindered hydroxyl groups where smaller silylating agents may be ineffective.

Q2: What are the main challenges when silylating hindered alcohols with TBMPSBr?

A2: The primary challenge is the steric hindrance around the hydroxyl group, which can significantly slow down the reaction rate and lead to incomplete conversion.[2][3] Tertiary alcohols are particularly challenging to silylate, and in some cases, the reaction may not proceed at all with certain silyl chlorides under standard conditions.[4][5] Competing side reactions, such as elimination of the alcohol to form an alkene, can also occur, especially at elevated temperatures.

Q3: How does the stability of TBMPS ethers compare to other common silyl ethers?

A3: While specific data for TBMPS ethers is limited, the stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.[6] Therefore, TBMPS ethers are expected to be significantly more stable to hydrolysis under both acidic and basic conditions than smaller silyl ethers like trimethylsilyl (TMS) ethers.[7] Their stability is likely comparable to or slightly different from tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) ethers, with the electronic effect of the methoxy group potentially influencing reactivity during cleavage.

Q4: What are the common byproducts in the silylation of hindered alcohols with TBMPSBr?

A4: Common byproducts can include:

  • Unreacted Starting Material: Due to the slow reaction rates with hindered alcohols.

  • Elimination Product (Alkene): Formed from the dehydration of the tertiary alcohol, especially under harsh reaction conditions (e.g., high temperatures).

  • Hydrolysis Product (Silanol): TBMPSBr can react with trace amounts of water in the reaction mixture to form the corresponding silanol (tert-Butylmethoxyphenylsilanol).

  • Side products from the base: The base used can sometimes lead to byproducts. For example, if an amine base is used, it can form a salt with the liberated HBr.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion to the desired TBMPS ether. 1. Insufficient reactivity of the silylating agent. 2. High degree of steric hindrance of the alcohol. 3. Inappropriate choice of base or solvent. 4. Deactivation of the reagent by moisture.1. Use a more reactive silylating agent like the corresponding silyl triflate (TBMPSOTf), if available. 2. Increase the reaction temperature and/or reaction time. Monitor the reaction carefully for the formation of elimination byproducts. 3. Use a stronger, non-nucleophilic base such as DBU or a phosphazene base. Consider using a more polar aprotic solvent like DMF.[7] 4. Ensure all reagents and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of alkene byproduct. 1. The reaction temperature is too high. 2. The base used is too strong or sterically hindered, favoring elimination over substitution.1. Lower the reaction temperature and extend the reaction time. 2. Use a less hindered base. Imidazole or 2,6-lutidine are common choices for silylations.[6]
A white precipitate forms during the reaction. 1. Formation of an amine hydrobromide salt if an amine base is used.1. This is a normal byproduct of the reaction and can be removed by filtration at the end of the reaction.
Difficulty in purifying the product from unreacted alcohol. 1. Similar polarity of the starting material and the silyl ether product.1. Optimize the reaction conditions to drive the reaction to completion. 2. Employ a different chromatography eluent system or consider derivatizing the unreacted alcohol to facilitate separation.
The TBMPS ether is cleaved during subsequent reaction steps. 1. The reaction conditions are too acidic or basic.1. Review the stability profile of silyl ethers. TBMPS ethers are generally stable to a wide range of conditions but can be cleaved by strong acids or fluoride sources.[7][8] Buffer the reaction medium if necessary.

Experimental Protocols

General Protocol for the Silylation of a Hindered Tertiary Alcohol with TBMPSBr

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered tertiary alcohol

  • This compound (TBMPSBr) (1.2 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Imidazole (2.0 - 2.5 equivalents)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the hindered tertiary alcohol and imidazole.

  • Add anhydrous DMF via syringe and stir the mixture until the solids dissolve.

  • Add TBMPSBr dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Silylation_Workflow A Combine Hindered Alcohol and Imidazole in Anhydrous DMF B Add TBMPSBr A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup C->D E Purification (Chromatography) D->E F Product: TBMPS Ether E->F

Caption: General experimental workflow for the silylation of a hindered alcohol with TBMPSBr.

Troubleshooting_Logic Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Byproduct Byproduct Formation Start->Byproduct LowYield Low Yield Start->LowYield Solution1 Increase Temp/Time Use Stronger Base Check for Moisture Incomplete->Solution1 Solution2 Lower Temperature Change Base Byproduct->Solution2 Solution3 Optimize Reaction Improve Purification LowYield->Solution3

Caption: A decision tree for troubleshooting common issues in TBMPSBr silylation reactions.

References

How to improve the rate of silylation with tert-Butylmethoxyphenylsilyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for silylation reactions using tert-Butylmethoxyphenylsilyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction rates and troubleshooting common issues encountered during the protection of alcohols and amines with this sterically hindered silylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (TBMPSiBr) is a silylating agent used to introduce a bulky tert-Butylmethoxyphenylsilyl (TBMPS) protecting group onto alcohols and amines.[1] Its significant steric hindrance provides high selectivity for protecting less hindered hydroxyl or amino groups and enhances the stability of the resulting silyl ether or silyl amine under various reaction conditions.

Q2: The silylation reaction with TBMPSiBr is proceeding very slowly. What are the potential causes?

Slow reaction rates are common when using sterically bulky silylating agents like TBMPSiBr. The primary reasons include:

  • Steric Hindrance: Both the silylating agent and the substrate (especially secondary or tertiary alcohols/amines) have large groups that impede the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

  • Weak Base: The base used may not be strong enough to efficiently deprotonate the alcohol or amine.

  • Low Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Moisture Contamination: TBMPSiBr is moisture-sensitive, and any water in the reaction will consume the reagent.

Q3: How can I increase the rate of my silylation reaction?

Several strategies can be employed to accelerate the reaction:

  • Optimize the Base: Use a stronger, non-nucleophilic base.

  • Choose an Appropriate Solvent: Aprotic polar solvents are generally preferred.

  • Increase the Temperature: Carefully heating the reaction can significantly increase the rate.

  • Use a Catalyst: Additives like 4-Dimethylaminopyridine (DMAP) can act as catalysts.

  • Increase Concentration: Higher concentrations of reactants can lead to a faster reaction rate, in accordance with the principles of chemical kinetics.[2]

Q4: What is the general mechanism for silylation with TBMPSiBr?

The silylation of an alcohol with TBMPSiBr typically proceeds through an SN2 mechanism. The reaction is usually facilitated by a base which deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the silicon atom, displacing the bromide leaving group.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your silylation experiments with this compound.

Problem Potential Cause Suggested Solution
Low to no product formation 1. Inactive TBMPSiBr due to hydrolysis. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Sterically hindered substrate.1. Use fresh or properly stored TBMPSiBr under anhydrous conditions. 2. Switch to a stronger base such as Imidazole or a hindered amine base like 2,6-lutidine. 3. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C). 4. Increase reaction time and consider using a catalyst like DMAP.
Formation of side products 1. Base-induced side reactions of the substrate. 2. Reaction with trace amounts of water.1. Use a non-nucleophilic hindered base. 2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
Difficulty in purifying the product 1. Excess silylating agent or silyl ether byproducts. 2. Emulsion formation during aqueous workup.1. Quench the reaction with a small amount of methanol, followed by an aqueous workup. 2. Use brine to break up emulsions during extraction.

Experimental Protocols

General Protocol for Silylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the primary alcohol (1.0 eq.) to a solution of a suitable solvent (e.g., anhydrous Dichloromethane or DMF).

  • Addition of Base: Add a suitable base (1.1 - 1.5 eq., e.g., Imidazole or Triethylamine).

  • Addition of Silylating Agent: Slowly add this compound (1.1 - 1.2 eq.) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 solution. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Factors Influencing Silylation Rate

The following tables summarize the qualitative effects of different reaction parameters on the rate of silylation with sterically hindered silyl bromides like TBMPSiBr.

Table 1: Effect of Substrate Steric Hindrance

SubstrateRelative Reaction Rate
Primary AlcoholFastest
Secondary AlcoholIntermediate
Tertiary AlcoholSlowest

Table 2: Effect of Base Strength

BaseRelative StrengthExpected Impact on Rate
TriethylamineModerateModerate
DiisopropylethylamineModerateModerate
ImidazoleStrongFast
2,6-LutidineStrong (Hindered)Fast
DMAP (Catalyst)-Significant Rate Increase

Table 3: Effect of Solvent

SolventPolarityExpected Impact on Rate
Dichloromethane (DCM)Polar AproticGood
Acetonitrile (MeCN)Polar AproticGood
Tetrahydrofuran (THF)Polar AproticModerate
N,N-Dimethylformamide (DMF)Polar AproticFast
TolueneNonpolarSlow

Visualizations

Experimental Workflow for Silylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Substrate (Alcohol/Amine) D Add Base A->D B Anhydrous Solvent B->D C Inert Atmosphere E Add TBMPSiBr D->E F Stir & Monitor E->F G Quench Reaction F->G H Extraction G->H I Purification H->I

A typical experimental workflow for a silylation reaction.
Troubleshooting Logic for Slow Silylation Reactions

G Start Slow Reaction? Check_Base Is the base strong enough? (e.g., Imidazole) Start->Check_Base Yes Check_Solvent Is the solvent appropriate? (e.g., DMF, DCM) Check_Base->Check_Solvent Yes Increase_Base Use a stronger base Check_Base->Increase_Base No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent Switch to a more polar aprotic solvent Check_Solvent->Change_Solvent No Check_Catalyst Is a catalyst being used? (e.g., DMAP) Check_Temp->Check_Catalyst Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Add_Catalyst Add a catalyst Check_Catalyst->Add_Catalyst No Success Reaction Rate Improved Check_Catalyst->Success Yes Increase_Base->Success Change_Solvent->Success Increase_Temp->Success Add_Catalyst->Success

A decision tree for troubleshooting slow silylation reactions.

References

Purification of crude product after tert-Butylmethoxyphenylsilyl protection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude products following the protection of alcohols with the tert-Butylmethoxyphenylsilyl (TBMPS) group. The principles and protocols outlined here are based on established procedures for closely related and widely used silyl ethers, such as TBS (tert-Butyldimethylsilyl) and TBDPS (tert-Butyldiphenylsilyl), and are directly applicable to TBMPS ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude product after a TBMPS protection reaction?

A1: Common impurities include:

  • Unreacted Starting Alcohol: The reaction may not have gone to completion.

  • Excess TBMPS-Cl: Leftover silylating agent.

  • Silylated Base: The base used (e.g., imidazole, 2,6-lutidine) can be silylated.

  • Siloxanes: Formed from the hydrolysis of the silylating agent.

  • Salts: Such as imidazolium chloride, which are byproducts of the reaction.[1]

  • Hydrolyzed TBMPS Ether: The desired product can be partially hydrolyzed back to the starting alcohol during aqueous workup.[2][3][4]

Q2: My TBMPS-protected product seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A2: Silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive silyl ethers like TBMPS.[5] To prevent degradation, you can:

  • Neutralize the Silica Gel: Add a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica.[5]

  • Use a Different Stationary Phase: Consider using neutral alumina or Florisil for your chromatography.

  • Work Quickly: Do not let the product sit on the column for an extended period.

Q3: How can I easily remove the salt byproducts (e.g., imidazolium chloride) before chromatography?

A3: An aqueous workup is typically effective. After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride or water. Extract your product into a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). The salts will remain in the aqueous layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then concentrate it under reduced pressure.

Q4: I am having trouble separating my TBMPS-protected product from the unreacted starting alcohol by column chromatography. What can I do?

A4: TBMPS is a bulky, non-polar protecting group. The protected product should be significantly less polar than the starting alcohol. To improve separation:

  • Optimize Your Solvent System: Use a less polar eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Decrease the proportion of the more polar solvent (ethyl acetate) to increase the separation (lower the Rf values).

  • Increase the Column Length: A longer column provides more surface area for separation.

  • Use a Finer Mesh Silica Gel: This will increase the resolution of the separation.

Q5: Can I use recrystallization to purify my TBMPS-protected product?

A5: If your TBMPS-protected product is a solid, recrystallization can be an excellent purification method. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures. Common solvent systems for recrystallization include mixtures of polar and non-polar solvents, such as ethanol/water or hexanes/ethyl acetate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of purified product Incomplete reaction.Ensure anhydrous reaction conditions. Use a slight excess of TBMPS-Cl and base. Increase reaction time or temperature if necessary.
Hydrolysis of the TBMPS ether during workup or purification.Minimize contact with acidic water. Use a neutralized silica gel for chromatography (add ~0.5% triethylamine to the eluent).[5]
Product is co-eluting with impurities.Optimize the column chromatography solvent system for better separation. Consider using a different stationary phase like alumina.
Presence of starting material (alcohol) in the final product Incomplete reaction.Drive the reaction to completion as described above.
Premature deprotection during purification.Use neutralized silica gel or an alternative stationary phase. Avoid highly protic or acidic eluents.
Presence of siloxane byproducts in NMR Hydrolysis of excess TBMPS-Cl during workup.Perform a careful aqueous workup. Siloxanes are often less polar and can sometimes be removed by trituration with a non-polar solvent like hexanes if the product is a solid.
Product appears as an oil when it should be a solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Attempt purification by column chromatography. If the product is still an oil, it may be due to persistent impurities.
Streaking or tailing on TLC plate Compound is too polar for the solvent system.Decrease the polarity of the eluent.
Compound is interacting strongly with the acidic silica gel.Add a small amount of triethylamine or acetic acid to the eluent to improve the spot shape.

Experimental Protocols

General Protocol for Aqueous Workup
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol for Purification by Flash Column Chromatography
  • Prepare the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Tap the side of the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Analyze the Fractions:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified TBMPS-protected compound.

Visualizations

experimental_workflow cluster_reaction TBMPS Protection cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Starting Alcohol + TBMPS-Cl + Base reaction Reaction in Anhydrous Solvent (e.g., DMF) start->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude TBMPS Ether concentrate->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization (if solid) crude->recrystallization pure_product Pure TBMPS Ether chromatography->pure_product recrystallization->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: Workflow for TBMPS protection and purification.

troubleshooting_logic cluster_impurities Identify Impurities (TLC/NMR) cluster_solutions Purification Strategy cluster_optimization Optimization start Crude Product Impure? starting_material Starting Material Present start->starting_material Yes siloxanes Siloxane Byproducts start->siloxanes Yes salts Salts Present start->salts Yes column Flash Column Chromatography starting_material->column recrystallize Recrystallization starting_material->recrystallize siloxanes->column workup Aqueous Workup salts->workup neutralize_silica Neutralize Silica (Et3N) column->neutralize_silica Product Degrading? optimize_eluent Optimize Eluent Polarity column->optimize_eluent Poor Separation? change_stationary_phase Use Alumina/Florisil column->change_stationary_phase Degradation Persists?

Caption: Troubleshooting logic for TBMPS purification.

References

Stability of tert-Butylmethoxyphenylsilyl (TBMPS) Ethers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butylmethoxyphenylsilyl (TBMPS) ethers under acidic conditions. As specific literature on TBMPS is limited, the information provided is largely based on the well-documented behavior of analogous silyl ethers, primarily tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) ethers. Researchers should consider this guidance as a starting point and optimize conditions for their specific substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the manipulation of TBMPS-protected compounds in the presence of acid.

Issue: My TBMPS ether is cleaving unexpectedly during a reaction intended to be acidic but non-deprotecting.

  • Question: What are the likely causes of premature deprotection of my TBMPS ether?

  • Answer: Unexpected cleavage of silyl ethers under acidic conditions is often due to the reaction conditions being harsher than anticipated.[1][2] Several factors could be at play:

    • Acid Strength: The acid used may be stronger than necessary for the primary reaction, leading to cleavage of the silyl ether.[3] Even dilute strong acids can cause deprotection.[2]

    • Temperature: Elevated temperatures can accelerate the rate of silyl ether cleavage.[4]

    • Solvent Effects: Protic solvents can participate in the hydrolysis of silyl ethers once the silicon center is activated by acid.

    • Substrate Structure: The steric and electronic environment around the TBMPS ether can influence its stability. For instance, tertiary alcohol silyl ethers are generally more labile to acid-catalyzed cleavage due to the formation of stable carbocation intermediates.[2][3]

  • Question: How can I prevent the unintentional cleavage of my TBMPS ether?

  • Answer: To avoid undesired deprotection, consider the following adjustments:

    • Use a milder acid: If possible, switch to a weaker acid or use a buffered acidic solution.

    • Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of deprotection.

    • Change the solvent: Aprotic solvents may offer greater stability for the TBMPS group.

    • Reduce reaction time: Minimize the exposure of the TBMPS-protected compound to acidic conditions.

Issue: I am trying to deprotect my TBMPS ether with acid, but the reaction is slow or incomplete.

  • Question: What factors could be hindering the acidic cleavage of my TBMPS ether?

  • Answer: Difficulty in deprotecting a silyl ether can arise from several factors:

    • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently protonate the ether oxygen, which is the initial step in the cleavage mechanism.[3][5]

    • Steric Hindrance: Significant steric bulk around the silyl ether can impede the approach of the acid and nucleophile, slowing down the reaction.[6]

    • Solvent Choice: The solvent may not be optimal for the reaction. Polar, protic solvents generally facilitate the cleavage.

  • Question: What can I do to promote the complete deprotection of my TBMPS ether?

  • Answer: To enhance the rate and completeness of the deprotection reaction, you can:

    • Increase Acid Concentration or Use a Stronger Acid: Employing a stronger acid, such as aqueous HBr or HI, can accelerate the cleavage.[2] However, be mindful of potential side reactions with other functional groups.

    • Elevate the Temperature: Heating the reaction mixture is a common strategy to overcome activation energy barriers.[4]

    • Optimize the Solvent System: A mixture of a polar organic solvent (like THF or acetonitrile) and an aqueous acid is often effective.[7]

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

Frequently Asked Questions (FAQs)

Q1: How does the stability of a TBMPS ether compare to other common silyl ethers like TBDMS and TBDPS under acidic conditions?

TMS (Trimethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)[8]

The TBMPS group has a tert-butyl group, a methyl group, and a phenyl group attached to the silicon. The phenyl group is electron-withdrawing, which can slightly destabilize a developing positive charge on the silicon during the protonation step, potentially making it more labile than TBDPS. However, the overall steric bulk is substantial. It is reasonable to predict that the stability of a TBMPS ether would be intermediate between that of TBDMS and TBDPS.

Q2: What is the general mechanism for the acid-catalyzed cleavage of silyl ethers?

A2: The acidic cleavage of ethers, including silyl ethers, typically proceeds via two main mechanisms, depending on the structure of the substrate.[2][3]

  • SN1-type mechanism: For silyl ethers of tertiary, benzylic, or allylic alcohols, the reaction proceeds through a more stable carbocation intermediate. The ether oxygen is first protonated by the acid, forming a good leaving group. The C-O bond then cleaves to form a stable carbocation and the corresponding silanol, which can further react.[2][9]

  • SN2-type mechanism: For silyl ethers of primary and secondary alcohols, the cleavage follows an SN2 pathway. After protonation of the ether oxygen, a nucleophile (such as a halide ion from the acid) attacks the less sterically hindered carbon atom, displacing the silyloxy group.[2][3]

Q3: Can I selectively deprotect a TBMPS ether in the presence of other acid-labile protecting groups?

A3: Selective deprotection is a significant challenge in multi-step synthesis.[8] The ability to selectively cleave a TBMPS ether will depend on the relative acid lability of the other protecting groups present in the molecule. Given its predicted intermediate stability, a TBMPS group might be cleaved in the presence of more robust groups like TBDPS, but it would likely be removed before more acid-stable groups. Careful optimization of the reaction conditions (acid, solvent, temperature, and time) is crucial to achieve the desired selectivity. It has been shown that selective deprotection of different silyl ethers is possible with careful choice of reagents and conditions.[6][10]

Q4: What are some common acidic reagents used for the deprotection of silyl ethers?

A4: A variety of acidic reagents can be used to cleave silyl ethers. The choice of reagent depends on the desired reactivity and the tolerance of other functional groups in the molecule. Common reagents include:

  • Aqueous solutions of strong acids: HBr and HI are effective but can be harsh.[2] HCl is generally less effective.[2]

  • Acetic acid in aqueous THF: A milder option often used for the deprotection of TBDMS ethers.[1]

  • Lewis acids: Some Lewis acids can catalyze the cleavage of silyl ethers. For example, AlCl₃·6H₂O has been used for the deprotection of TBDMS ethers.[6]

  • Fluoride-based reagents in acidic media: While fluoride reagents like TBAF are typically used under neutral or basic conditions, they can also be employed in the presence of an acid like acetic acid.[7]

Data Presentation

Table 1: Qualitative Stability of Common Silyl Ethers to Acidic Conditions

Silyl EtherStructureRelative Stability in AcidComments
TMS -Si(CH₃)₃LowGenerally too labile for use as a protecting group in multi-step synthesis.[1]
TBDMS -Si(CH₃)₂(C(CH₃)₃)ModerateWidely used due to its moderate stability and predictable cleavage.[1]
TBMPS (Predicted) -Si(CH₃)(C₆H₅)(C(CH₃)₃)Moderate to HighExpected to be more stable than TBDMS due to increased steric hindrance and the electronic effect of the phenyl group.
TIPS -Si(CH(CH₃)₂)₃HighThe three isopropyl groups provide significant steric protection.
TBDPS -Si(C₆H₅)₂(C(CH₃)₃)HighThe two phenyl groups and the tert-butyl group offer substantial steric and electronic stability.[11]

Experimental Protocols

General Protocol for Acid-Catalyzed Deprotection of a Silyl Ether

This protocol is a general guideline and should be optimized for the specific substrate and silyl ether.

  • Dissolution: Dissolve the silyl ether substrate in a suitable organic solvent (e.g., THF, methanol, or acetonitrile) in a reaction vessel.

  • Addition of Acid: Add the chosen acidic reagent to the solution. The acid can be an aqueous solution of a protic acid (e.g., 1 M HCl, 48% HBr) or a solution of an acid in an organic solvent. The amount of acid will depend on its strength and the desired reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux, depending on the lability of the silyl ether). Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the acid by carefully adding a base (e.g., saturated aqueous sodium bicarbonate solution) until the solution is neutral or slightly basic.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.

Visualizations

TroubleshootingWorkflow start Unexpected TBMPS Cleavage Observed q1 Are you using a strong acid? start->q1 a1_yes Switch to a milder acid (e.g., AcOH, buffered acid) q1->a1_yes Yes q2 Is the reaction at an elevated temperature? q1->q2 No end Problem Resolved a1_yes->end a2_yes Lower the reaction temperature q2->a2_yes Yes q3 Are you using a protic solvent? q2->q3 No a2_yes->end a3_yes Consider using an aprotic solvent q3->a3_yes Yes a3_yes->end AcidSelectionGuide start Select Acidic Conditions for TBMPS Deprotection q1 Are other acid-sensitive groups present? start->q1 a1_yes Use mild conditions: - Acetic Acid/H₂O/THF - Lewis Acid (e.g., AlCl₃·6H₂O) q1->a1_yes Yes a1_no Use stronger conditions for faster cleavage: - Aqueous HBr or HI q1->a1_no No q2 Is the reaction slow under mild conditions? a1_yes->q2 end Deprotection Complete a1_no->end a2_yes - Increase temperature - Increase acid concentration - Switch to a stronger acid q2->a2_yes Yes q2->end No a2_yes->end

References

Technical Support Center: Optimizing tert-Butylmethoxyphenylsilyl (TBMPS) Protection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of the tert-Butylmethoxyphenylsilyl (TBMPS) protecting group. Due to the limited specific literature on TBMPS, the recommendations provided here are based on established principles for sterically hindered silyl ethers, such as tert-Butyldimethylsilyl (TBS) and tert-Butyldiphenylsilyl (TBDPS) ethers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a TBMPS protection of a primary alcohol?

A1: For a primary alcohol, a good starting point is to use 1.1 equivalents of TBMPS-Cl, 1.2 equivalents of imidazole as a base, in anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction can typically be run at room temperature and monitored by Thin Layer Chromatography (TLC).

Q2: How do I choose the right base for my TBMPS protection reaction?

A2: The choice of base depends on the reactivity of your substrate and the silylating agent.

  • Imidazole: A common and effective catalyst for silylation of primary and less hindered secondary alcohols.[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are often used as stoichiometric bases to neutralize the HCl generated during the reaction.

  • 2,6-Lutidine: A hindered, non-nucleophilic base that is particularly useful when using the more reactive TBMPS-OTf (triflate) as the silylating agent, especially for hindered alcohols.[1][2]

  • DMAP (4-Dimethylaminopyridine): Often used as a catalyst in combination with a stoichiometric base like TEA to accelerate the reaction, particularly for hindered alcohols.

Q3: Which solvent is best for TBMPS protection?

A3: The choice of solvent can significantly impact the reaction rate and yield.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is most commonly used and often gives good results.[3]

  • Dichloromethane (DCM): A less polar solvent that can simplify workup, although the reaction may be slower compared to DMF.[1]

  • Acetonitrile (MeCN): Another polar aprotic solvent that can be a good alternative to DMF.

  • Tetrahydrofuran (THF): Can also be used, but ensure it is anhydrous as residual water will consume the silylating agent.

Q4: I am trying to protect a secondary alcohol and the reaction is very slow. What can I do?

A4: Protecting secondary alcohols, especially hindered ones, can be challenging. Consider the following modifications:

  • Switch to a more reactive silylating agent: Use TBMPS-OTf instead of TBMPS-Cl. Silyl triflates are significantly more reactive.[1][2]

  • Use a stronger base/catalyst system: A combination of a hindered base like 2,6-lutidine with TBMPS-OTf is a powerful system for silylating hindered alcohols.[1][2]

  • Increase the reaction temperature: Gently heating the reaction mixture can increase the rate, but monitor for potential side reactions.

  • Use a more polar solvent: If you are using a less polar solvent like DCM, switching to DMF might accelerate the reaction.[3]

Q5: How do I deprotect a TBMPS ether?

A5: Deprotection strategies for TBMPS ethers are expected to be similar to other bulky silyl ethers. The methoxy group on the phenyl ring may slightly alter its stability compared to TBDPS.

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common method for cleaving silyl ethers.[4][5] The basicity of TBAF can sometimes cause side reactions.[3]

  • Acidic conditions: A mixture of acetic acid, THF, and water can be used for deprotection. The stability of silyl ethers to acid generally increases with steric bulk.[2] TBMPS is expected to be relatively stable to mild acidic conditions.

  • HF-Pyridine: A buffered source of fluoride that can be effective for cleaving robust silyl ethers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive silylating agent (hydrolyzed).2. Insufficiently reactive conditions for a hindered alcohol.3. Wet reagents or solvent.1. Use a fresh bottle of TBMPS-Cl or purify the existing one.2. Switch to TBMPS-OTf and use a hindered base like 2,6-lutidine.[1][2] Increase the reaction temperature.3. Ensure all reagents and solvents are strictly anhydrous.
Formation of siloxane byproduct (R3Si-O-SiR3) Excess moisture in the reaction mixture.Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of the desired product 1. Incomplete reaction.2. Product loss during workup/purification.3. Competing side reactions.1. Increase reaction time, temperature, or use a more potent silylating/base system.2. Ensure proper pH during aqueous workup to avoid premature deprotection. Use appropriate chromatography conditions.3. Re-evaluate the choice of base and solvent to minimize side reactions.
Deprotection of other protecting groups The chosen base or deprotection reagent is not orthogonal to other protecting groups in the molecule.Select a base and solvent system that is compatible with your substrate. For deprotection, carefully choose a method that is selective for the TBMPS group. For instance, if you have an acid-labile group, use fluoride-based deprotection.

Experimental Protocols

General Protocol for TBMPS Protection of a Primary Alcohol
  • Preparation: To a solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N2 or Ar), add imidazole (1.2-1.5 eq).

  • Addition of Silylating Agent: Add tert-Butylmethoxyphenylsilyl chloride (TBMPS-Cl) (1.1-1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH4Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Optimizing TBMPS Protection

G Workflow for Optimizing TBMPS Protection cluster_start Initial Conditions cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies cluster_end Completion start Primary Alcohol Substrate cond1 TBMPS-Cl (1.1 eq) Imidazole (1.2 eq) DMF, RT start->cond1 monitor Monitor by TLC cond1->monitor complete Reaction Complete? monitor->complete slow Slow/No Reaction complete->slow No workup Workup & Purification complete->workup Yes optimize Optimize Conditions slow->optimize opt1 Increase Temperature optimize->opt1 opt2 Switch to TBMPS-OTf & 2,6-Lutidine optimize->opt2 opt3 Add DMAP (cat.) optimize->opt3

Caption: A logical workflow for the optimization of TBMPS protection of alcohols.

General Mechanism of Base-Catalyzed Silylation

G Mechanism of Base-Catalyzed Silylation cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base Base->Alkoxide TBMPSCl TBMPS-Cl (Silyl Chloride) TransitionState [Transition State] TBMPSCl->TransitionState Alkoxide->TransitionState Nucleophilic Attack SilylEther R-O-TBMPS (Silyl Ether) TransitionState->SilylEther Chloride leaves Salt Base-H⁺Cl⁻ TransitionState->Salt

Caption: General mechanism for the base-catalyzed silylation of an alcohol.

References

Technical Support Center: Deprotection of tert-Butylmethoxyphenylsilyl (TBMPS) Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of tert-butylmethoxyphenylsilyl (TBMPS) ethers. The information is presented in a practical, question-and-answer format to directly address common challenges in the laboratory.

Troubleshooting Incomplete Deprotection

Question: My TBMPS deprotection reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

Answer:

Incomplete deprotection of TBMPS ethers is a frequent issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The primary factors to consider are the choice of deprotection reagent, solvent, temperature, and the nature of the substrate itself.

Troubleshooting Steps:

  • Re-evaluate Your Deprotection Reagent: The choice of reagent is critical. The two main classes of reagents for silyl ether deprotection are fluoride sources and acids.

    • Fluoride-Based Reagents (e.g., TBAF, HF-Pyridine): These are the most common reagents for silyl ether cleavage. If your reaction with Tetra-n-butylammonium fluoride (TBAF) is slow, consider the following:

      • Water Content: Commercial TBAF solutions in THF contain a small amount of water, which is necessary for its reactivity. Anhydrous TBAF is less effective.

      • Steric Hindrance: If the TBMPS group is protecting a sterically hindered alcohol, the reaction may require longer times or elevated temperatures.

      • Alternative Fluoride Sources: If TBAF is ineffective or causing side reactions, consider using HF-Pyridine or potassium bifluoride (KHF2), which can offer different reactivity profiles.[1]

    • Acidic Conditions (e.g., CSA, PPTS, AcOH): TBMPS ethers are generally more labile under acidic conditions than tert-butyldimethylsilyl (TBDMS) ethers due to the electron-donating methoxy group on the phenyl ring, which stabilizes the transition state of the cleavage.

      • Acid Strength: If a mild acid like pyridinium p-toluenesulfonate (PPTS) is not effective, a stronger acid such as camphorsulfonic acid (CSA) or even dilute HCl can be used.[2]

      • Lewis Acids: Lewis acids like TiCl₄ or ZnBr₂ can also be effective for silyl ether deprotection.[3][4]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can significantly accelerate the deprotection. However, be mindful of potential side reactions with sensitive substrates.

    • Solvent: The choice of solvent can influence the reaction rate. For fluoride-mediated deprotections, polar aprotic solvents like THF or acetonitrile are standard. For acidic deprotections, protic solvents like methanol or ethanol are often used.

    • Concentration: Ensure that the concentration of your substrate and reagent is appropriate. Very dilute conditions may slow down the reaction.

  • Consider the Substrate:

    • Steric Bulk: The steric environment around the TBMPS ether will impact the rate of deprotection. Primary alcohols are generally deprotected faster than secondary, which are faster than tertiary alcohols.

    • Electronic Effects: Electron-withdrawing groups elsewhere in the molecule can sometimes retard the deprotection.

Logical Flow for Troubleshooting Incomplete Deprotection

G start Incomplete TBMPS Deprotection reagent Re-evaluate Deprotection Reagent start->reagent fluoride Fluoride-Based Reagent? reagent->fluoride acid Acidic Conditions? reagent->acid conditions Optimize Reaction Conditions increase_temp Increase Temperature conditions->increase_temp change_solvent Change Solvent conditions->change_solvent substrate Consider Substrate Effects check_sterics Assess Steric Hindrance substrate->check_sterics tba_issues TBAF Issues: - Check water content - Increase equivalents fluoride->tba_issues Yes alt_fluoride Switch to HF-Pyridine or KHF2 fluoride->alt_fluoride No acid_strength Increase Acid Strength (e.g., PPTS -> CSA) acid->acid_strength Yes lewis_acid Try a Lewis Acid (e.g., TiCl4, ZnBr2) acid->lewis_acid No increase_temp->substrate change_solvent->substrate complete Deprotection Complete check_sterics->complete tba_issues->conditions alt_fluoride->conditions acid_strength->conditions lewis_acid->conditions

Caption: Troubleshooting workflow for incomplete TBMPS deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for TBMPS deprotection using TBAF?

A typical starting point for TBAF-mediated deprotection is to treat the TBMPS-protected alcohol with 1.1 to 1.5 equivalents of a 1.0 M solution of TBAF in THF at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.[5]

Q2: My substrate is base-sensitive. What are the best methods for TBMPS deprotection?

For base-sensitive substrates, fluoride-based reagents like TBAF can be problematic due to their basicity, which can lead to side reactions and low yields.[5] In such cases, acidic deprotection methods are preferred.

  • Mild Acidic Conditions: A mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) can be effective, although it may require longer reaction times.[6]

  • Buffered Fluoride: Buffering your TBAF solution with acetic acid can mitigate the basicity and prevent decomposition of sensitive substrates.[5]

  • Catalytic Acid: Using a catalytic amount of a mild acid like PPTS in a protic solvent like methanol is another excellent option for base-sensitive compounds.

Q3: Can I selectively deprotect a TBMPS ether in the presence of a TBDMS ether?

Selective deprotection between TBMPS and TBDMS ethers is challenging due to their similar steric profiles. However, TBMPS ethers are generally more susceptible to acidic cleavage than TBDMS ethers. By carefully controlling the acidic conditions (e.g., using a mild acid and lower temperatures), it may be possible to achieve selective deprotection of the TBMPS group. Fluoride-mediated deprotection is unlikely to be selective between these two groups.

Q4: What are common side reactions during TBMPS deprotection and how can I avoid them?

  • Silyl Group Migration: In molecules with multiple hydroxyl groups, intramolecular silyl group migration can occur, especially under basic conditions. Using milder conditions or acidic deprotection can help minimize this.

  • Elimination: For substrates with a beta-leaving group, the basicity of TBAF can induce elimination. Using buffered TBAF or switching to acidic conditions is recommended.

  • Epimerization: If there is an acidic or basic proton adjacent to a stereocenter, epimerization can occur. Careful selection of non-basic or mildly acidic deprotection methods is crucial.

Data on Silyl Ether Deprotection

While extensive quantitative data specifically for TBMPS is limited in the literature, the deprotection conditions for the closely related TBDMS group provide a valuable reference. The TBMPS group is expected to be more labile under acidic conditions.

Table 1: Comparison of Common Deprotection Reagents for TBDMS Ethers (Applicable to TBMPS)

ReagentSolventTypical ConditionsComments
TBAF THF1.1 eq, RT, 1-12 hMost common; can be basic, potentially causing side reactions.[5][7]
HF-Pyridine THF/PyridineExcess, 0 °C to RTEffective for stubborn silyl ethers; corrosive and requires plasticware.[1]
AcOH/THF/H₂O N/A3:1:1, RT to 50 °CMildly acidic; good for base-sensitive substrates but can be slow.[6]
CSA MeOH0.1 eq, RT, 0.5-2 hStronger acid, faster deprotection; may not be suitable for acid-labile groups.[1]
PPTS MeOH0.2 eq, RT, 2-8 hMild catalytic acid; good selectivity and compatibility with many functional groups.[2]

Experimental Protocols

Protocol 1: General Procedure for TBMPS Deprotection with TBAF
  • Dissolve the TBMPS-protected alcohol (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.

  • Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acidic Deprotection of TBMPS Ethers
  • Dissolve the TBMPS-protected alcohol (1.0 equiv) in methanol to a concentration of 0.1-0.2 M.

  • Add a catalytic amount of a suitable acid (e.g., 10 mol% CSA or 20 mol% PPTS).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., a few drops of triethylamine or a saturated aqueous solution of NaHCO₃).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Experimental Workflow Diagram

G start Start: TBMPS-Protected Alcohol dissolve Dissolve in Anhydrous Solvent (e.g., THF or MeOH) start->dissolve add_reagent Add Deprotection Reagent (e.g., TBAF or Acid Catalyst) dissolve->add_reagent monitor Monitor Reaction by TLC add_reagent->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Final Product: Deprotected Alcohol purify->end

Caption: General experimental workflow for TBMPS ether deprotection.

References

Preventing hydrolysis of tert-Butylmethoxyphenylsilyl Bromide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tert-butylmethoxyphenylsilyl bromide to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound is a silylating agent used in organic synthesis to introduce a bulky tert-butylmethoxyphenylsilyl (TBMPS) protecting group to alcohols and other functional groups.[1] Like other silyl halides, the silicon-bromine bond is highly susceptible to cleavage by water. The silicon atom has available d-orbitals that can be attacked by the oxygen atom in water, leading to the formation of a silanol and hydrobromic acid. This process is known as hydrolysis.

Q2: What are the visible signs of this compound hydrolysis?

A2: The primary visual indicator of hydrolysis is a change in the appearance of the compound. Pure this compound is a colorless to almost colorless clear liquid.[2] Upon hydrolysis, it may become cloudy or form a white precipitate (silanol byproduct). You might also observe fuming if the container is opened in a humid environment, which is due to the formation of hydrobromic acid reacting with atmospheric moisture.

Q3: How does hydrolysis affect the performance of my reaction?

A3: Hydrolysis of this compound reduces the amount of active reagent available for your desired silylation reaction, leading to lower yields or incomplete reactions. The byproducts, particularly the hydrobromic acid generated, can also interfere with your reaction by catalyzing side reactions or decomposing sensitive starting materials.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize hydrolysis, this compound should be stored in a cool, dark, and dry place.[3] It is crucial to keep it away from moisture.[3] The product should be stored under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Reduced yield in silylation reaction Hydrolysis of the silyl bromide due to improper storage or handling.- Ensure the reagent was stored under an inert atmosphere and at the recommended temperature. - Use anhydrous solvents and reagents for your reaction. - Handle the silyl bromide under an inert atmosphere (glove box or Schlenk line).
Reagent appears cloudy or contains a precipitate Significant hydrolysis has occurred.- The reagent may be of insufficient purity for your reaction. - Consider purifying the reagent by distillation if possible, though purchasing a fresh batch is recommended.
Inconsistent reaction results Partial hydrolysis of the silyl bromide.- Titrate the silyl bromide before use to determine the active concentration. - Always use a fresh bottle of the reagent for critical applications.

Experimental Protocols

Protocol 1: Quality Control Check for this compound

This protocol describes a method to qualitatively assess the purity of this compound.

Objective: To determine if the silyl bromide has undergone significant hydrolysis.

Materials:

  • This compound sample

  • Anhydrous dichloromethane (DCM)

  • Dry NMR tube with a septum-sealed cap

  • Inert gas source (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Under an inert atmosphere, dissolve a small amount (e.g., 10-20 mg) of the this compound in approximately 0.5 mL of anhydrous DCM in a dry vial.

  • Observe the solution. A clear solution indicates minimal hydrolysis. Cloudiness or the presence of a precipitate suggests the formation of silanol byproducts.

  • For a more detailed analysis, acquire a ¹H NMR spectrum of the solution. The presence of a broad singlet corresponding to the silanol (Si-OH) proton would confirm hydrolysis. The chemical shift of this peak can vary depending on concentration and solvent.

Visualizing Hydrolysis and Troubleshooting

The following diagrams illustrate the chemical pathway of hydrolysis and a logical workflow for troubleshooting related issues.

HydrolysisPathway reagent tert-Butylmethoxyphenylsilyl Bromide transition Nucleophilic Attack reagent->transition water H₂O (Moisture) water->transition products Hydrolysis Products transition->products silanol tert-Butylmethoxyphenylsilanol products->silanol hbr Hydrobromic Acid (HBr) products->hbr

Caption: Hydrolysis pathway of this compound.

TroubleshootingWorkflow start Problem: Poor Reaction Outcome check_reagent Visually Inspect Reagent: Cloudy or Precipitate? start->check_reagent yes_hydrolysis Significant Hydrolysis Likely check_reagent->yes_hydrolysis Yes no_hydrolysis Reagent Appears Clear check_reagent->no_hydrolysis No check_storage Review Storage Conditions: Inert Atmosphere? Dry? yes_hydrolysis->check_storage no_hydrolysis->check_storage improper_storage Improve Storage Protocol check_storage->improper_storage No proper_storage Storage Appears Correct check_storage->proper_storage Yes improve_handling Refine Experimental Technique improper_storage->improve_handling check_handling Review Handling Technique: Anhydrous Solvents? Inert Atmosphere? proper_storage->check_handling check_handling->improve_handling No consider_other Investigate Other Reaction Parameters check_handling->consider_other Yes

Caption: Troubleshooting workflow for silylation reaction issues.

References

Troubleshooting Unexpected Peaks in NMR after Silylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected peaks in their Nuclear Magnetic Resonance (NMR) spectra following silylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for unexpected peaks in my NMR spectrum after a silylation reaction?

A1: Unexpected peaks in an NMR spectrum after silylation can arise from several sources:

  • Excess Silylating Agent: The most common source of extraneous peaks is the silylating agent itself.

  • Silylation Byproducts: The reaction of the silylating agent with your compound or trace amounts of water produces byproducts that will appear in the NMR spectrum.

  • Hydrolysis of the Silylating Agent or Silylated Product: Silylating agents and silylated compounds can be sensitive to moisture. Hydrolysis can lead to the formation of silanols and siloxanes, which will introduce new peaks.

  • Incomplete Reaction: If the silylation reaction has not gone to completion, you will see signals from both your starting material and the silylated product.

  • Side Reactions: The silylating agent may react with other functional groups in your molecule or with the solvent, leading to unexpected products.

  • Contaminants: As with any NMR sample, contaminants from glassware, solvents, or handling can introduce spurious peaks. A common contaminant in this context is silicone grease.[1]

Q2: I see a sharp singlet around 0 ppm. What is it likely to be?

A2: A sharp singlet near 0 ppm is often indicative of silicone-based contaminants, such as silicone grease, which can be inadvertently introduced during sample preparation.[1] It can also be due to the methyl protons of the silyl group itself, especially from unreacted silylating agents or certain byproducts like hexamethyldisiloxane (HMDS).

Q3: How can I confirm if a peak is from my desired silylated product or an impurity?

A3: To distinguish between your product and impurities, you can:

  • Run a 2D NMR experiment: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, confirming the structure of your desired product.

  • Compare with literature data: If the silylated compound has been previously reported, compare your spectral data with the published values.

  • Monitor the reaction over time: Acquiring NMR spectra at different time points during the reaction can help you distinguish between starting materials, intermediates, products, and byproducts.

  • Spike your sample: Add a small amount of the suspected impurity (e.g., the silylating agent) to your NMR tube and see if the peak increases in intensity.

Troubleshooting Guide

Issue 1: Presence of Unreacted Silylating Agent

Symptoms:

  • Sharp singlets in the 1H NMR spectrum, typically between 0 and 0.5 ppm, corresponding to the methyl groups of the silylating agent.

  • Corresponding signals in the 13C NMR spectrum.

Possible Causes:

  • An excess of the silylating agent was used.

  • The reaction time was insufficient for complete consumption of the reagent.

  • The reaction temperature was too low.

Solutions:

  • Optimize stoichiometry: Reduce the equivalents of the silylating agent used.

  • Increase reaction time or temperature: Monitor the reaction by TLC or NMR to ensure completion.

  • Workup: Use a mild quenching agent, such as methanol, to consume the excess silylating agent. Subsequent purification by column chromatography can remove the resulting byproducts.

Issue 2: Peaks from Silylation Byproducts

Symptoms:

  • Appearance of new signals that do not correspond to the starting material or the desired product.

  • Common byproducts include trimethylsilanol (from hydrolysis), hexamethyldisiloxane (from condensation of trimethylsilanol), and amides (e.g., acetamide or trifluoroacetamide from BSA or MSTFA).

Possible Causes:

  • Reaction of the silylating agent with trace water in the sample or solvent.

  • The inherent reaction mechanism of the chosen silylating agent (e.g., BSA produces acetamide).[2]

Solutions:

  • Use anhydrous conditions: Thoroughly dry your starting material, solvents, and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Most byproducts can be removed by standard purification techniques like column chromatography or distillation.

  • Choose a different silylating agent: If a particular byproduct is difficult to remove, consider using a different silylating agent that produces more volatile or easily separable byproducts.

Issue 3: Incomplete Silylation

Symptoms:

  • Presence of signals from both the starting material and the silylated product in the NMR spectrum.

Possible Causes:

  • Insufficient amount of silylating agent.

  • Short reaction time or low temperature.

  • Steric hindrance around the functional group to be silylated.

  • Use of a silylating agent with insufficient reactivity for the target functional group.

Solutions:

  • Increase the equivalents of the silylating agent.

  • Extend the reaction time or increase the temperature.

  • Use a more powerful silylating agent: For sterically hindered alcohols, a more reactive agent like a silyl triflate may be necessary.[3]

  • Add a catalyst: Bases like imidazole or triethylamine are often used to facilitate silylation with silyl chlorides.[3]

Data Presentation: NMR Chemical Shifts of Common Silylating Agents and Byproducts

The following table summarizes the approximate 1H and 13C NMR chemical shifts of common silylating agents and their byproducts in frequently used deuterated solvents. Note that chemical shifts can vary with concentration and temperature.

CompoundSolvent1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Silylating Agents
Trimethylsilyl chloride (TMSCl)CDCl₃~ 0.4 (s)~ 3.5
Acetone-d₆~ 0.4 (s)~ 3.0
DMSO-d₆~ 0.4 (s)~ 2.5
Hexamethyldisilazane (HMDS)CDCl₃~ 0.06 (s)~ 2.2
Acetone-d₆~ 0.05 (s)~ 2.0
DMSO-d₆~ 0.04 (s)~ 1.5
N,O-Bis(trimethylsilyl)acetamide (BSA)CDCl₃~ 2.0 (s, 3H), ~ 0.3 (s, 18H)~ 172.0, ~ 23.0, ~ 1.0
Acetone-d₆~ 2.0 (s, 3H), ~ 0.2 (s, 18H)~ 171.5, ~ 23.5, ~ 0.5
DMSO-d₆~ 1.9 (s, 3H), ~ 0.2 (s, 18H)~ 171.0, ~ 24.0, ~ 0.0
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)CDCl₃~ 3.2 (q), ~ 0.3 (s)~ 157.0 (q), ~ 116.0 (q), ~ 34.0, ~ -1.5
Acetone-d₆~ 3.3 (q), ~ 0.2 (s)~ 157.5 (q), ~ 116.5 (q), ~ 34.5, ~ -2.0
DMSO-d₆~ 3.2 (q), ~ 0.2 (s)~ 157.0 (q), ~ 116.0 (q), ~ 34.0, ~ -2.5
tert-Butyldimethylsilyl chloride (TBDMSCl)CDCl₃~ 0.9 (s, 9H), ~ 0.1 (s, 6H)~ 26.0, ~ 18.0, ~ -5.0
Acetone-d₆~ 0.9 (s, 9H), ~ 0.1 (s, 6H)~ 26.5, ~ 18.5, ~ -4.5
DMSO-d₆~ 0.9 (s, 9H), ~ 0.1 (s, 6H)~ 26.0, ~ 18.0, ~ -5.0
Byproducts
TrimethylsilanolCDCl₃~ 0.1 (s)~ -1.0
Acetone-d₆~ 0.1 (s)~ -1.5
DMSO-d₆~ 0.0 (s)~ -2.0
HexamethyldisiloxaneCDCl₃~ 0.07 (s)~ 1.9
Acetone-d₆~ 0.06 (s)~ 1.7
DMSO-d₆~ 0.05 (s)~ 1.2
AcetamideCDCl₃~ 5.5-6.5 (br s, 2H), ~ 2.0 (s, 3H)~ 174.0, ~ 23.0
Acetone-d₆~ 6.5-7.5 (br s, 2H), ~ 1.9 (s, 3H)~ 173.5, ~ 23.5
DMSO-d₆~ 7.2 (br s, 1H), ~ 6.8 (br s, 1H), ~ 1.8 (s, 3H)~ 172.7, ~ 22.4
N-MethyltrifluoroacetamideCDCl₃~ 6.5-7.5 (br s, 1H), ~ 2.9 (d, 3H)~ 157.0 (q), ~ 116.0 (q), ~ 26.0
Acetone-d₆~ 7.5-8.5 (br s, 1H), ~ 2.8 (d, 3H)~ 157.5 (q), ~ 116.5 (q), ~ 26.5
DMSO-d₆~ 9.8 (br s, 1H), ~ 2.7 (d, 3H)~ 157.0 (q), ~ 116.0 (q), ~ 26.0

Experimental Protocols

Protocol 1: General Procedure for Silylation of Alcohols for NMR Analysis
  • Preparation: Dry the alcohol (10-20 mg) under high vacuum for several hours to remove any residual water. Place the dried alcohol in a clean, dry NMR tube.

  • Solvent and Reagent Addition: Add approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) that has been dried over molecular sieves.

  • Add 1.1 to 1.5 equivalents of the silylating agent (e.g., TMSCl, HMDS, or BSA) to the NMR tube. If using a silyl chloride, add 1.5 equivalents of a base such as imidazole or triethylamine.

  • Reaction: Cap the NMR tube and gently invert it several times to mix the reagents. The reaction is often complete within minutes at room temperature, but for sterically hindered alcohols, gentle heating (50-60 °C) for 30-60 minutes may be required.

  • Analysis: Acquire the NMR spectrum directly. If a base was used and a precipitate (e.g., triethylammonium chloride) forms, the sample may need to be filtered through a small plug of glass wool into a clean NMR tube before analysis.

Protocol 2: Silylation of Phenols for NMR Analysis
  • Preparation: Dry the phenol (10-20 mg) under high vacuum. Place it in a dry NMR tube.

  • Solvent and Reagent Addition: Add ~0.6 mL of dry deuterated solvent.

  • Add 1.2 equivalents of a silylating agent like BSA or MSTFA. Phenols are generally more reactive than alcohols, so milder conditions are often sufficient.

  • Reaction: Cap and mix the contents of the NMR tube. The reaction is typically rapid at room temperature.

  • Analysis: Acquire the NMR spectrum.

Protocol 3: Silylation of Carboxylic Acids for NMR Analysis
  • Preparation: Dry the carboxylic acid (10-20 mg) thoroughly. Place it in a dry NMR tube.

  • Solvent and Reagent Addition: Add ~0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).

  • Add 2.2 equivalents of a silylating agent such as BSA or MSTFA. Carboxylic acids have an acidic proton that will consume one equivalent of the reagent.

  • Reaction: Cap and mix the contents. The reaction may require gentle warming to proceed to completion.

  • Analysis: Acquire the NMR spectrum.

Visualizations

Troubleshooting_Workflow start Unexpected Peaks in NMR after Silylation check_reagent Are there singlets around 0-0.5 ppm? start->check_reagent excess_reagent Excess Silylating Agent (e.g., TMSCl, HMDS, BSA) check_reagent->excess_reagent Yes check_byproducts Are there other unexpected peaks? check_reagent->check_byproducts No solution1 Optimize Stoichiometry Increase Reaction Time/Temp Quench and Purify excess_reagent->solution1 byproducts Byproducts from Silylation (e.g., Silanols, Siloxanes, Amides) check_byproducts->byproducts Yes check_sm Do you see starting material signals? check_byproducts->check_sm No solution2 Use Anhydrous Conditions Purify Sample Change Silylating Agent byproducts->solution2 incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_reactions Potential Side Reactions or Contamination check_sm->side_reactions No solution3 Increase Reagent Equivalents Increase Time/Temp Use a More Reactive Agent/Catalyst incomplete_rxn->solution3 solution4 Check for Other Functional Groups Ensure Clean Glassware Use High-Purity Solvents side_reactions->solution4

Caption: Troubleshooting workflow for unexpected NMR peaks.

Silylation_Reaction_Pathway cluster_reactants Reactants cluster_products Products ROH Analyte (R-OH) SilylatedProduct Silylated Analyte (R-O-TMS) ROH->SilylatedProduct SilylAgent Silylating Agent (e.g., TMSCl) SilylAgent->SilylatedProduct Salt Byproduct (e.g., Imidazole-HCl) SilylAgent->Salt Base Base (e.g., Imidazole) Base->Salt

Caption: General silylation reaction pathway.

Hydrolysis_Side_Reaction SilylAgent Silylating Agent (e.g., TMSCl) Silanol Trimethylsilanol (TMS-OH) SilylAgent->Silanol + H₂O Water Trace H₂O Water->Silanol Siloxane Hexamethyldisiloxane (TMS-O-TMS) Silanol->Siloxane - H₂O (Condensation)

References

Validation & Comparative

Stability Showdown: TBS vs. tert-Butylmethoxyphenylsilyl Ethers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic chemistry, the judicious selection of protecting groups is paramount to the successful synthesis of complex molecules. Among the most widely employed protecting groups for hydroxyl functionalities are silyl ethers, prized for their ease of installation, robustness under a variety of reaction conditions, and clean removal. The tert-butyldimethylsilyl (TBS) ether has long been a workhorse in this regard. This guide provides a comparative analysis of the stability of TBS ethers against the less common tert-butylmethoxyphenylsilyl ethers, offering researchers and drug development professionals a data-driven basis for their synthetic strategy.

Relative Stability: A Quantitative Comparison

The stability of silyl ethers is a critical factor in their selection and is highly dependent on the steric and electronic nature of the substituents on the silicon atom. While extensive quantitative data exists for the relative stability of common silyl ethers, direct comparative data for tert-butylmethoxyphenylsilyl ethers is sparse in the readily available scientific literature. However, a study by Davies et al. provides valuable insights into the half-lives of various silyl ethers under acidic and basic conditions, including a structurally related p-methoxyphenylsilyl ether.

Table 1: Comparative Half-Lives of Silyl Ethers under Acidic and Basic Conditions

Silyl EtherHalf-Life (1% HCl in 95% MeOH, 25 °C)Half-Life (5% NaOH in 95% MeOH)
n-C₁₂H₂₅O-TBS22 h140 h
n-C₁₂H₂₅O-TBDPS> 200 h375 h
n-C₁₂H₂₅O-SiPh₂(OⁱPr)0.7 h<0.03 h
n-C₁₂H₂₅O-SiPh₂(OᵗBu)17.5 h5.8 h
n-C₁₂H₂₅O-Ph(t-Bu)(OCH₃)200h1.4 h

Data sourced from Davies, J. S.; Higginbotham, L. C. L.; Tremeer, E. J.; Brown, C.; Treadgold, J. Chem. Soc., Perkin Trans. 1 1992, 3043.[1]

The data in Table 1 indicates that the TBS group is significantly more stable under basic conditions than acidic conditions. In contrast, the examined p-methoxyphenyl-containing silyl ether exhibits markedly greater stability in acidic media but is surprisingly labile under basic conditions. This suggests that the electronic effect of the methoxy group on the phenyl ring plays a significant role in modulating the stability of the silyl ether.

General stability trends for common silyl ethers under acidic and basic conditions are as follows:

  • Acidic Media: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)[2][3]

  • Basic Media: TMS (1) < TES (10-100) < TBS ~ TBDPS (20,000) < TIPS (100,000)[2][3]

These relative rates highlight the substantial stability of TBS ethers, making them a reliable choice for a wide range of synthetic transformations.

Experimental Protocols for Silyl Ether Cleavage

The selective removal of silyl ethers is a crucial step in multi-step synthesis. A variety of methods have been developed for the deprotection of TBS ethers, each with its own advantages in terms of mildness and selectivity.

Cleavage of tert-Butyldimethylsilyl (TBS) Ethers

1. Fluoride-Mediated Cleavage: This is the most common method for TBS deprotection, driven by the high strength of the silicon-fluorine bond.[3]

  • Protocol using Tetrabutylammonium Fluoride (TBAF):

    • To a solution of the TBS-protected alcohol in tetrahydrofuran (THF), add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

    • Purification is typically achieved by flash column chromatography.

2. Acid-Catalyzed Cleavage: TBS ethers can be cleaved under acidic conditions, though they are relatively stable compared to other silyl ethers like TMS.

  • Protocol using Hydrochloric Acid (HCl) in Methanol:

    • Dissolve the TBS ether in methanol.

    • Add a catalytic amount of concentrated HCl.

    • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

    • Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

    • Remove the methanol under reduced pressure and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate to afford the deprotected alcohol.

  • Protocol using Camphorsulfonic Acid (CSA):

    • For rapid deprotection, 100 mol% of CSA in methanol at room temperature can cleave a primary TBS group within ten minutes.[2]

    • For more selective deprotection, 10 mol% of CSA in a 1:1 mixture of methanol and dichloromethane at -20 °C or 0 °C can deprotect a primary TBS group within two hours.[2]

3. Base-Catalyzed Cleavage: While TBS ethers are generally stable to basic conditions, they can be cleaved under more forcing conditions.

  • Protocol using Potassium Carbonate (K₂CO₃) in Methanol:

    • This method is particularly effective for the deprotection of phenolic TBS ethers.

    • Dissolve the phenolic TBS ether in methanol and add an excess of K₂CO₃.

    • Stir the suspension at room temperature or with gentle heating.

    • Monitor the reaction by TLC. Upon completion, filter off the solid, concentrate the filtrate, and partition the residue between water and an organic solvent.

    • The organic layer is then worked up as previously described.

Cleavage of tert-Butylmethoxyphenylsilyl Ethers

Specific, well-established protocols for the cleavage of tert-butylmethoxyphenylsilyl ethers are not as prevalent in the literature as those for TBS ethers. However, based on the general principles of silyl ether chemistry and the limited available data, the following approaches can be considered:

  • Basic Conditions: Given the observed lability of the related p-methoxyphenylsilyl ether under basic conditions, mild basic hydrolysis (e.g., K₂CO₃ in methanol) is expected to be effective for deprotection.

  • Fluoride-Mediated Cleavage: Fluoride reagents such as TBAF are generally effective for the cleavage of most silyl ethers and should be applicable to tert-butylmethoxyphenylsilyl ethers.

  • Acidic Conditions: Due to the anticipated high stability under acidic conditions, more forcing acidic conditions (e.g., stronger acids or elevated temperatures) may be required for cleavage compared to TBS ethers.

Logical Relationship of Silyl Ether Stability

The stability of silyl ethers is primarily influenced by a combination of steric hindrance around the silicon atom and the electronic effects of the substituents.

G Factors Influencing Silyl Ether Stability Stability Silyl Ether Stability Steric Steric Hindrance Stability->Steric Increases with Electronic Electronic Effects Stability->Electronic Modulated by Bulkier Substituents (e.g., tert-Butyl, Isopropyl) Bulkier Substituents (e.g., tert-Butyl, Isopropyl) Steric->Bulkier Substituents (e.g., tert-Butyl, Isopropyl) Increased by TBS TBS (tert-Butyldimethylsilyl) - High steric hindrance - Good overall stability Steric->TBS TBMP tert-Butylmethoxyphenylsilyl - High steric hindrance - Electronic modulation by methoxyphenyl group Steric->TBMP Electron-donating groups (e.g., Methoxy) Electron-donating groups (e.g., Methoxy) Electronic->Electron-donating groups (e.g., Methoxy) Influenced by Electron-withdrawing groups (e.g., Phenyl) Electron-withdrawing groups (e.g., Phenyl) Electronic->Electron-withdrawing groups (e.g., Phenyl) Influenced by Electronic->TBMP Hindered access of nucleophiles/electrophiles Hindered access of nucleophiles/electrophiles Bulkier Substituents (e.g., tert-Butyl, Isopropyl)->Hindered access of nucleophiles/electrophiles May destabilize towards base-catalyzed cleavage May destabilize towards base-catalyzed cleavage Electron-donating groups (e.g., Methoxy)->May destabilize towards base-catalyzed cleavage May stabilize towards acid-catalyzed cleavage May stabilize towards acid-catalyzed cleavage Electron-withdrawing groups (e.g., Phenyl)->May stabilize towards acid-catalyzed cleavage

Caption: Factors influencing silyl ether stability.

References

The Silyl Ether Shield: A Comparative Guide to Mass Spectrometry Fragmentation of tert-Butylmethoxyphenylsilyl Ethers and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the world of analyte derivatization for mass spectrometry, the choice of silylating agent is a critical decision. This guide provides a comprehensive comparison of the mass spectrometric fragmentation of tert-Butylmethoxyphenylsilyl (TBMPS) ethers alongside its more common counterparts, tert-Butyldimethylsilyl (TBDMS) and Trimethylsilyl (TMS) ethers. While experimental data on TBMPS is limited, this guide offers predicted fragmentation patterns based on the established behavior of related chemical moieties, providing a valuable resource for anticipating mass spectral outcomes and optimizing analytical methods.

Executive Summary

Silyl ethers are indispensable tools in mass spectrometry for enhancing the volatility and thermal stability of polar analytes such as alcohols, phenols, and carboxylic acids. The fragmentation patterns of these derivatives under electron ionization (EI) are crucial for structural elucidation. This guide details the characteristic fragmentation of TMS and TBDMS ethers and provides a predicted fragmentation pathway for the less documented TBMPS ethers. This predictive analysis is grounded in the known fragmentation of tert-butyl silyl groups and methoxy-substituted aromatic rings. Understanding these patterns allows researchers to select the most appropriate derivatization agent for their specific analytical needs, balancing factors such as molecular weight increase, fragmentation predictability, and the generation of structurally informative ions.

Comparison of Key Fragmentation Products

The choice of silyl ether significantly influences the resulting mass spectrum. The following table summarizes the key and characteristic fragment ions observed or predicted for TMS, TBDMS, and TBMPS ethers of a generic alcohol (R-OH).

Silyl Ether DerivativeKey Fragmentation Ions (m/z)Interpretation
R-O-TMS [M-15]⁺Loss of a methyl radical (•CH₃) from the silicon atom.
73[Si(CH₃)₃]⁺ ion, often a prominent peak.
[M-R]⁺Cleavage of the R-O bond, retaining the silyl group.
R-O-TBDMS [M-57]⁺Loss of a tert-butyl radical (•C(CH₃)₃), a highly characteristic and often base peak.
75[(CH₃)₂Si=OH]⁺, protonated dimethylsilanone.
115[(CH₃)₂Si=O-Si(CH₃)₃]⁺ - related ion.
R-O-TBMPS (Predicted) [M-57]⁺Loss of a tert-butyl radical (•C(CH₃)₃), expected to be a major fragmentation pathway.
[M-15]⁺Loss of a methyl radical (•CH₃) from the methoxy group.
108[CH₃O-C₆H₄-OH]⁺•, methoxyphenol radical cation from cleavage of the Si-O bond.
135[CH₃O-C₆H₄-Si(CH₃)]⁺, ion containing the methoxyphenyl and methylsilyl groups.

Fragmentation Pathways: A Visual Guide

The fragmentation of silyl ethers upon electron ionization is a predictable process governed by the stability of the resulting ions and neutral losses. The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for TBDMS ethers and the predicted pathways for TBMPS ethers.

TBDMS_Fragmentation M [R-O-Si(CH₃)₂C(CH₃)₃]⁺• (Molecular Ion) M_minus_57 [M-57]⁺ (Loss of •C(CH₃)₃) M->M_minus_57 - •C(CH₃)₃ ion_75 [(CH₃)₂Si=OH]⁺ (m/z 75) M_minus_57->ion_75 Rearrangement

Caption: Primary fragmentation of TBDMS ethers.

TBMPS_Fragmentation_Predicted M [R-O-Si(CH₃)(C₆H₄OCH₃)C(CH₃)₃]⁺• (Molecular Ion) M_minus_57 [M-57]⁺ (Loss of •C(CH₃)₃) M->M_minus_57 - •C(CH₃)₃ M_minus_15 [M-15]⁺ (Loss of •CH₃) M->M_minus_15 - •CH₃ (from OCH₃) ion_108 [CH₃O-C₆H₄-OH]⁺• (m/z 108) M->ion_108 - •Si(CH₃)(C(CH₃)₃)R ion_135 [CH₃O-C₆H₄-Si(CH₃)]⁺ (m/z 135) M_minus_57->ion_135 - R-O•

Caption: Predicted fragmentation of TBMPS ethers.

Detailed Comparison of Silyl Ethers

Trimethylsilyl (TMS) Ethers

TMS derivatives are the smallest of the common silyl ethers, leading to a minimal increase in molecular weight and generally shorter gas chromatography retention times. Their mass spectra are typically characterized by a prominent ion at m/z 73 , corresponding to the trimethylsilyl cation, and a significant [M-15]⁺ ion due to the loss of a methyl group. While useful, the extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, which can be a drawback for molecular weight determination.

tert-Butyldimethylsilyl (TBDMS) Ethers

TBDMS ethers are significantly more stable than TMS ethers, both chemically and during mass spectrometric analysis. Their defining characteristic in an EI mass spectrum is a very intense [M-57]⁺ peak, resulting from the facile loss of the tert-butyl group. This peak is often the base peak in the spectrum and is a reliable indicator of the molecular weight of the derivatized analyte. Other significant ions can include those at m/z 75 . The stability of the [M-57]⁺ ion often results in a more prominent molecular ion peak compared to TMS derivatives.

tert-Butylmethoxyphenylsilyl (TBMPS) Ethers (Predicted Fragmentation)

Due to the lack of extensive literature, the fragmentation of TBMPS ethers is predicted based on the behavior of its structural components. The presence of the tert-butyl group strongly suggests that the loss of a tert-butyl radical to form an abundant [M-57]⁺ ion will be a dominant fragmentation pathway , similar to TBDMS ethers.

The methoxyphenyl (anisole) group is expected to introduce additional, characteristic fragmentation pathways. Cleavage of the Si-O bond could lead to the formation of a methoxyphenol radical cation at m/z 108 . Furthermore, fragmentation of the silyl group itself could be influenced by the aromatic ring, potentially leading to ions such as [CH₃O-C₆H₄-Si(CH₃)]⁺ at m/z 135 . The loss of a methyl radical from the methoxy group ([M-15]⁺) is also a plausible fragmentation route. The presence of the aromatic ring is anticipated to stabilize the molecular ion, potentially leading to a more readily observable M⁺• peak compared to TBDMS ethers.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible derivatization and analysis. Below are standard protocols for the silylation of alcohols using TMS and TBDMS reagents. A similar protocol can be adapted for the use of tert-Butylmethoxyphenylsilyl chloride.

General Derivatization Protocol for Alcohols with TBDMS Chloride
  • Sample Preparation: Dissolve approximately 1 mg of the alcohol analyte in 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or DMF) in a clean, dry vial.

  • Reagent Addition: Add 1.1 to 1.5 equivalents of tert-Butyldimethylsilyl chloride (TBDMS-Cl) and 2 to 3 equivalents of a catalyst, such as imidazole or pyridine.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The reaction progress can be monitored by GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture can often be directly injected into the GC-MS. Alternatively, for cleaner samples, a liquid-liquid extraction can be performed. Add water and a nonpolar organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it before analysis.

General Derivatization Protocol for Alcohols with TMS Reagents
  • Sample Preparation: Dry the analyte thoroughly, as TMS reagents are highly moisture-sensitive. Dissolve approximately 1 mg of the analyte in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

  • Reagent Addition: Add a 1.2 to 2-fold excess of a TMS derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial and heat at 60-70°C for 15-30 minutes.

  • Analysis: The reaction mixture can typically be injected directly into the GC-MS.

Adaptation for TBMPS Chloride: A protocol similar to that for TBDMS-Cl can be employed for tert-Butylmethoxyphenylsilyl chloride. Optimization of the reaction time, temperature, and catalyst may be necessary to achieve complete derivatization.

Conclusion

The selection of a silylating agent for mass spectrometry is a critical step that directly impacts the quality and interpretability of the resulting data. While TMS ethers offer a low molecular weight derivatization, their fragmentation can be extensive. TBDMS ethers provide a highly diagnostic [M-57]⁺ ion, greatly aiding in molecular weight determination. Based on chemical principles, the novel tert-Butylmethoxyphenylsilyl (TBMPS) ethers are predicted to combine the advantageous loss of the tert-butyl group with unique fragmentation patterns originating from the methoxyphenyl moiety. This could potentially offer richer structural information. Researchers are encouraged to consider these comparative data and predicted fragmentation pathways when developing new analytical methods for complex molecules. Further experimental investigation into the fragmentation of TBMPS ethers is warranted to fully elucidate their behavior and potential as a valuable derivatization agent in the field of mass spectrometry.

Confirming tert-Butylmethoxyphenylsilyl Ether Formation: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-Butylmethoxyphenylsilyl (TBMPS) ether has emerged as a valuable protecting group for hydroxyl functionalities in complex organic synthesis, particularly in pharmaceutical development. Its unique steric and electronic properties offer selective protection and deprotection, crucial for the synthesis of intricate molecular architectures. Confirmation of the successful formation of the TBMPS ether is a critical step in any synthetic sequence. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Key Analytical Techniques at a Glance

The confirmation of TBMPS ether formation relies on a suite of spectroscopic and chromatographic techniques. Each method provides unique structural information, and often, a combination of techniques is employed for unambiguous characterization. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and informative method for confirming the formation of silyl ethers. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the direct observation of the silyl group and the changes in the chemical environment of the parent alcohol.

Expected ¹H NMR Spectral Data

The introduction of the TBMPS group results in characteristic signals in the ¹H NMR spectrum. The most indicative are the signals for the tert-butyl and methoxy groups.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
tert-Butyl (Si-C(CH₃)₃)0.9 - 1.1Singlet9HA large, sharp singlet indicative of the nine equivalent protons of the tert-butyl group.
Methoxy (Ar-OCH₃)3.7 - 3.9Singlet3HA sharp singlet corresponding to the methoxy group on the phenyl ring.
Aromatic (Si-Ar-OCH₃)6.8 - 7.8Multiplet4HThe protons on the methoxyphenyl group will appear as a set of doublets or multiplets, shifted by the silyl and methoxy substituents.
Protons α to ether oxygen (R-CH-O-Si)Shifted downfield by ~0.1-0.2 ppmMultipletVariesThe proton(s) on the carbon bearing the newly formed silyl ether will experience a downfield shift compared to the starting alcohol.
Expected ¹³C NMR Spectral Data

¹³C NMR spectroscopy further confirms the presence of the TBMPS group with characteristic chemical shifts for the silicon-bound carbons and the aromatic ring.

CarbonExpected Chemical Shift (δ, ppm)Notes
tert-Butyl (Si-C (CH₃)₃)18 - 20Quaternary carbon of the tert-butyl group.
tert-Butyl (Si-C(CH₃ )₃)26 - 28Methyl carbons of the tert-butyl group.
Methoxy (Ar-OCH₃ )54 - 56Methoxy carbon.
Aromatic (Si-Ar -OCH₃)113 - 160Carbons of the methoxyphenyl ring, with distinct shifts for the substituted and unsubstituted positions.
Carbon bearing the silyl ether (C -O-Si)60 - 80The chemical shift of this carbon will be indicative of the local electronic environment.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks and assign the chemical shifts to the corresponding protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for confirming the molecular weight of the TBMPS ether and provides valuable structural information through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is often used for this analysis.

Expected Mass Spectral Data

Electron Ionization (EI) is a common ionization method for silyl ethers. The fragmentation pattern is often predictable and highly informative.

Ionm/z ValueDescription
[M]⁺Calculated MWMolecular ion. May be weak or absent depending on the stability of the molecule.
[M-57]⁺MW - 57Base Peak. Loss of a tert-butyl radical (•C(CH₃)₃). This is a highly characteristic and often the most abundant fragment for tert-butyl containing silyl ethers.
[M-15]⁺MW - 15Loss of a methyl radical (•CH₃) from the tert-butyl group.
[Si(CH₃)₂(C₆H₄OCH₃)]⁺VariesFragment containing the silyl and methoxyphenyl groups.
[C₆H₄OCH₃]⁺107Methoxyphenyl cation.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters (EI mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the expected molecular weight.

  • Data Analysis:

    • Identify the peak corresponding to the TBMPS ether in the chromatogram.

    • Analyze the mass spectrum of this peak, looking for the molecular ion and the characteristic [M-57]⁺ fragment.

Chromatographic Techniques: Purification and Reaction Monitoring

While not a primary identification technique on their own, chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring the progress of the silylation reaction and for purification of the final product.

TechniqueApplicationTypical Observations
TLC Reaction monitoring and qualitative purity assessment.The TBMPS ether product will have a higher Rf value (be less polar) than the starting alcohol. A successful reaction will show the disappearance of the alcohol spot and the appearance of a new, higher spot for the product.
HPLC Quantitative analysis, purity determination, and preparative purification.The silyl ether will have a shorter retention time on a normal-phase column and a longer retention time on a reverse-phase column compared to the starting alcohol.
Experimental Protocol: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate). The ratio should be adjusted to achieve good separation between the starting material and the product (typically Rf of product ~0.4-0.6).

  • Visualization: UV light (254 nm) if the compounds are UV active. Staining with a suitable agent (e.g., potassium permanganate, ceric ammonium molybdate) is also effective.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Supporting Role

FTIR spectroscopy can provide supporting evidence for the formation of a TBMPS ether, although it is generally not sufficient for unambiguous confirmation on its own.

Expected FTIR Spectral Data

The key change to look for in the FTIR spectrum is the disappearance of the alcohol's O-H stretch and the appearance of new C-O and Si-O stretches.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3200 - 3600Disappearance of a broad band.
C-O (ether)1250 - 1000Appearance of a strong, sharp band. Aryl ethers typically show two bands, an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[1][2]
Si-O-C1100 - 1000Appearance of a strong band, often overlapping with the C-O stretch.
C-H (sp³)2960 - 2850Strong bands from the tert-butyl and other alkyl groups.
C=C (aromatic)1600 - 1450Bands corresponding to the methoxyphenyl ring.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural information, connectivity, and purity.Unambiguous confirmation of structure. Quantitative analysis is possible.Requires a relatively pure sample. Can be time-consuming.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity. Confirms molecular formula. Characteristic fragmentation aids in identification.Isomers may not be distinguishable. Molecular ion may not be observed.
Chromatography Purity, polarity, and reaction progress.Excellent for monitoring reactions and assessing purity. Can be used for purification.Does not provide direct structural information.
FTIR Presence/absence of functional groups.Quick and easy to perform. Good for confirming the disappearance of the starting alcohol's -OH group.C-O and Si-O stretches are in a crowded region of the spectrum, making definitive assignment difficult. Not sufficient for confirmation on its own.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and confirmation of a TBMPS ether.

Synthesis_Workflow cluster_synthesis Synthesis Alcohol Starting Alcohol Reaction Silylation Reaction Alcohol->Reaction Reagents TBMPS-Cl, Base (e.g., Imidazole) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified TBMPS Ether Purification->Product

General synthetic workflow for TBMPS ether formation.

Analytical_Workflow cluster_analysis Analytical Confirmation Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS FTIR FTIR Spectroscopy Product->FTIR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation

Workflow for the analytical confirmation of TBMPS ether.

Conclusion

Confirming the formation of a tert-Butylmethoxyphenylsilyl ether is a straightforward process when the appropriate analytical techniques are employed. NMR spectroscopy stands as the most definitive method for structural elucidation. Mass spectrometry provides essential confirmation of the molecular weight and offers characteristic fragmentation patterns. Chromatographic techniques are vital for monitoring the reaction and ensuring the purity of the final product, while FTIR serves as a useful supporting technique. By utilizing a combination of these methods and following the detailed protocols outlined in this guide, researchers can confidently and efficiently verify the successful synthesis of their TBMPS-protected compounds, paving the way for the next steps in their synthetic endeavors.

References

A Comparative Guide to the Acid Stability of Silyl Ether Protecting Groups: TBDPS vs. tert-Butylmethoxyphenylsilyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals frequently employ silyl ethers as protecting groups for hydroxyl functionalities during complex multi-step syntheses. The selection of an appropriate silyl ether is paramount, as its stability under various reaction conditions dictates the overall success of the synthetic strategy. This guide provides a comparative analysis of the acid stability of two notable silyl ethers: the widely used tert-butyldiphenylsilyl (TBDPS) ether and the less common tert-butylmethoxyphenylsilyl (TBMPS) ether.

While extensive data is available for the TBDPS protecting group, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the synthesis, deprotection, or direct acid stability comparison of the tert-butylmethoxyphenylsilyl (TBMPS) ether. This suggests that TBMPS is not a commonly utilized protecting group in organic synthesis, and as such, a direct quantitative comparison based on experimental evidence cannot be provided at this time.

This guide will therefore focus on the well-documented acid stability of the TBDPS ether, providing a summary of available quantitative data and experimental protocols for its cleavage. This information will serve as a valuable benchmark for chemists when considering protecting group strategies.

Relative Acid Stability of Common Silyl Ethers

The stability of silyl ethers in acidic media is influenced by factors such as steric hindrance around the silicon atom and the electronic effects of its substituents. Generally, bulkier substituents on the silicon atom increase the steric shield, making protonation of the ether oxygen and subsequent cleavage more difficult.

Quantitative comparisons of the relative rates of acid-catalyzed hydrolysis for common silyl ethers consistently demonstrate the exceptional stability of the TBDPS group.[1][2]

Silyl EtherRelative Rate of Acid Hydrolysis
Trimethylsilyl (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBS/TBDMS)20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS) 5,000,000

As the data indicates, the TBDPS group is approximately 250 times more stable than the commonly used TBS group and over 7 times more stable than the bulky TIPS group under acidic conditions. This remarkable stability makes TBDPS an ideal choice for multi-step syntheses where acidic reagents are employed in preceding steps.

Experimental Protocols for Acid-Catalyzed Deprotection of TBDPS Ethers

The high stability of TBDPS ethers necessitates specific and often harsher acidic conditions for their removal compared to other silyl ethers. The choice of deprotection conditions can be critical to avoid the cleavage of other acid-labile protecting groups within the molecule.

While TBDPS ethers are resistant to many acidic conditions, their cleavage can be achieved using strong acids or fluoride-based reagents under acidic conditions.

It is important to note that no specific experimental protocols for the acid-catalyzed deprotection of tert-butylmethoxyphenylsilyl (TBMPS) ethers were found in the literature search.

Logical Relationship in Acid-Catalyzed Silyl Ether Deprotection

The acid-catalyzed deprotection of silyl ethers generally proceeds through a multi-step mechanism. The following diagram illustrates the logical workflow of this process, highlighting the key factors influencing the stability of TBDPS ethers.

G cluster_0 Acid-Catalyzed Deprotection Pathway cluster_1 Factors Increasing Stability of TBDPS A Silyl Ether (R-O-SiR'3) B Protonation of Ether Oxygen (R-O(H+)-SiR'3) A->B H+ S1 Steric Hindrance from two Phenyl groups and a tert-Butyl group E1 Electron-withdrawing nature of Phenyl groups (minor effect) C Nucleophilic Attack on Silicon B->C Nucleophile (e.g., H2O, Solvent) D Pentacoordinate Silicon Intermediate C->D E Departure of Alcohol (R-OH) D->E F Formation of Silylium Ion or Concerted Displacement D->F Alternative Pathway G Final Silyl Product (X-SiR'3) E->G F->G

Figure 1. A diagram illustrating the general pathway for acid-catalyzed deprotection of silyl ethers and the key factors contributing to the high stability of TBDPS ethers.

References

Navigating the Nuances of Silyl Ether Deprotection: A Comparative Guide to Selectively Cleaving TBS Ethers in the Presence of tert-Butylmethoxyphenylsilyl (TBMPS) Ethers

Author: BenchChem Technical Support Team. Date: November 2025

The selective removal of one silyl ether while another remains intact hinges on the subtle differences in their steric and electronic properties. The stability of silyl ethers is influenced by the bulk of the substituents on the silicon atom and the electronic nature of any aryl groups attached.

Understanding the Players: TBS vs. TBMPS

The key to predicting selectivity lies in the structural differences between the TBS and TBMPS groups.

  • tert-Butyldimethylsilyl (TBS): This group features a silicon atom bonded to one tert-butyl group and two methyl groups. Its steric bulk is significant, contributing to its stability compared to smaller silyl ethers like trimethylsilyl (TMS).

  • tert-Butylmethoxyphenylsilyl (TBMPS): In this group, the silicon atom is bonded to a tert-butyl group, a methyl group, and a methoxyphenyl group. The presence of the methoxyphenyl group introduces electronic effects that can influence the stability of the silicon-oxygen bond. The electron-donating nature of the methoxy group can increase the electron density at the silicon atom, potentially affecting its susceptibility to nucleophilic or acidic attack.

Based on general principles of silyl ether stability, the increased steric bulk and the electron-donating methoxyphenyl group of TBMPS would theoretically render it more stable than the TBS group under certain conditions.

Strategies for Selective Deprotection of TBS Ethers

Achieving the selective removal of a TBS ether in the presence of a TBMPS ether would likely involve carefully controlled reaction conditions that exploit the subtle differences in their stability. The following table outlines potential conditions, ranked by their predicted selectivity.

Reagent/ConditionSolventTemperature (°C)Anticipated Selectivity & Rationale
Mildly Acidic Conditions (e.g., Pyridinium p-toluenesulfonate - PPTS)Methanol (MeOH) or Ethanol (EtOH)0 to Room TempHigh. Acid-catalyzed deprotection is sensitive to steric hindrance. The less hindered TBS group is expected to be cleaved more readily than the bulkier TBMPS group.
Acetic Acid (AcOH) / Tetrahydrofuran (THF) / WaterTHF/H₂ORoom TempModerate to High. This system provides a controlled acidic environment. By carefully monitoring the reaction time, selective deprotection of the more labile TBS ether may be possible.
Fluoride Ion Sources (e.g., Tetrabutylammonium fluoride - TBAF)THF0 to Room TempModerate. Fluoride-mediated deprotection is highly effective but can be less selective. The rate is influenced by steric hindrance, suggesting the TBS group may react faster. However, the electronic effects of the TBMPS group could also play a role. Careful control of stoichiometry and reaction time is crucial.
Catalytic ZnBr₂ and N-chlorosuccinimide (NCS)Methanol/Dichloromethane (DCM)Room TempPotentially High. This method has been reported for the selective deprotection of TBS ethers in the presence of other silyl ethers. Its effectiveness for the TBS/TBMPS pair would require experimental validation.

Experimental Protocols: A Starting Point for Optimization

The following are generalized experimental protocols that can serve as a starting point for developing a selective deprotection strategy. It is critical to note that these are theoretical and will require optimization for any specific substrate.

Method 1: Mild Acid-Catalyzed Deprotection

This protocol is based on the principle that less sterically hindered silyl ethers are more susceptible to acid-catalyzed cleavage.

Reagents:

  • Substrate (containing both TBS and TBMPS ethers)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate in a 1:1 mixture of MeOH and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of PPTS (e.g., 0.1 to 0.2 equivalents).

  • Monitor the reaction progress closely by thin-layer chromatography (TLC).

  • Once the TBS ether is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing the Deprotection Workflow

The logical flow of a selective deprotection experiment can be visualized as follows:

selective_deprotection_workflow cluster_planning Planning & Setup cluster_execution Reaction Execution cluster_workup Workup & Purification Start Start with dual-protected substrate (TBS and TBMPS ethers) Choose_Method Select Deprotection Method (e.g., Mild Acid Catalysis) Start->Choose_Method Reaction Perform Reaction (e.g., PPTS in MeOH/DCM at 0°C) Choose_Method->Reaction Monitoring Monitor Progress via TLC Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction Monitoring->Quench TBS consumed Extract Extract Product Quench->Extract Purify Purify via Chromatography Extract->Purify End Isolate Selectively Deprotected Product Purify->End

Caption: Workflow for selective TBS deprotection.

Conclusion and Future Outlook

The selective deprotection of a TBS ether in the presence of a TBMPS ether presents a synthetic challenge that, based on fundamental principles, should be surmountable. The greater steric hindrance and potential electronic effects of the TBMPS group suggest that it will be the more robust of the two. Mild, acid-catalyzed methods are the most promising avenues for achieving high selectivity.

It is imperative for the research community to conduct direct comparative studies to generate the empirical data needed to move from prediction to established protocol. Such studies would be invaluable to synthetic chemists, enabling more efficient and elegant strategies for the synthesis of complex molecules. Until then, the principles and starting protocols outlined in this guide offer a rational approach to tackling this selective deprotection.

A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount.[1][2] Silyl ethers are among the most widely utilized protecting groups for hydroxyl functionalities due to their ease of installation, general stability, and selective removal under mild conditions.[3][4] This guide provides a comparative overview of several common silyl ether protecting groups: tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS), with a discussion of the less documented tert-Butylmethoxyphenylsilyl (TBMPS) group. This analysis is intended for researchers, scientists, and drug development professionals to aid in the strategic selection of the most appropriate silyl ether for their synthetic needs.

Introduction to Silyl Ether Protecting Groups

Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., chloride or triflate) in the presence of a base.[3][5] The stability and reactivity of the resulting silyl ether are primarily dictated by the steric bulk and electronic effects of the substituents on the silicon atom.[6] Generally, bulkier silyl groups provide greater stability towards acidic and basic conditions.[4][5][7] The primary methods for the deprotection of silyl ethers involve acidic hydrolysis or fluoride-ion-mediated cleavage.[6][8]

Comparative Data of Common Silyl Ether Protecting Groups

The selection of a suitable silyl protecting group often depends on its relative stability under various reaction conditions. The following tables summarize the relative stability and typical reaction conditions for the protection and deprotection of TBDMS, TIPS, and TBDPS ethers.

Table 1: Relative Stability of Common Silyl Ether Protecting Groups [4][7][9]

Protecting GroupRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBDMS/TBS) 20,000 ~20,000
Triisopropylsilyl (TIPS) 700,000 100,000
tert-Butyldiphenylsilyl (TBDPS) 5,000,000 ~20,000

Table 2: Typical Conditions for Protection and Deprotection of Alcohols [5][6][8][10][11][12][13][14][15]

Protecting GroupProtection ConditionsDeprotection Conditions
TBDMS/TBS TBDMSCl, Imidazole, DMF, rtTBAF, THF, rt; AcOH, THF/H₂O; HF•Pyridine, THF
TIPS TIPSCl, Imidazole, DMF, rt; TIPSOTf, 2,6-lutidine, CH₂Cl₂TBAF, THF, rt; HF•Pyridine, THF
TBDPS TBDPSCl, Imidazole, DMF, rtTBAF, THF, rt; HF•Pyridine, THF; NaH, HMPA

The tert-Butylmethoxyphenylsilyl (TBMPS) Protecting Group: A Note on Available Data

Despite a comprehensive literature search, detailed experimental data and direct comparative studies on the tert-Butylmethoxyphenylsilyl (TBMPS) protecting group are scarce in readily accessible scientific literature. TBMPS is structurally similar to the well-documented TBDPS group, with one of the phenyl rings substituted with a methoxy group. Based on general principles of organic chemistry, the electron-donating nature of the methoxy group is expected to influence the stability and reactivity of the TBMPS group. It is plausible that the methoxy group could increase the electron density at the silicon atom, potentially making the TBMPS group more labile to acid-catalyzed cleavage compared to TBDPS. Conversely, this electronic effect might also modulate its reactivity in other transformations. However, without specific experimental data, any claims regarding its relative stability and optimal reaction conditions remain speculative.

Researchers interested in employing the TBMPS group are encouraged to perform initial small-scale experiments to determine its stability and reactivity profile within the context of their specific synthetic route.

Experimental Protocols

Below are representative experimental protocols for the protection of a primary alcohol with TBDMSCl and the subsequent deprotection. These protocols can be adapted for other silyl ethers and substrates with appropriate modifications.

Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) is added imidazole (2.5 eq.). The mixture is stirred at room temperature until all the imidazole has dissolved. tert-Butyldimethylsilyl chloride (1.2 eq.) is then added in one portion, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous ammonium chloride solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol. [5][8]

Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

To a solution of the TBDMS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF, ~0.2 M) is added a 1.0 M solution of tetrabutylammonium fluoride in THF (1.5 eq.) at room temperature. The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol. [6][8]

Visualization of Silyl Ether Protecting Group Strategy

The selection of a silyl protecting group is a critical step in synthetic planning. The following diagrams illustrate the general workflow for silyl ether protection and deprotection, and a decision-making pathway for selecting an appropriate silyl ether.

G General Workflow for Silyl Ether Protection and Deprotection cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Silylation Silylation (Silyl Halide, Base) Alcohol->Silylation Protected_Alcohol Silyl Ether (R-O-Silyl) Silylation->Protected_Alcohol Reaction Further Synthetic Steps Protected_Alcohol->Reaction Deprotection Deprotection (Acid or Fluoride Source) Reaction->Deprotection Deprotected_Alcohol Deprotected Alcohol (R-OH) Deprotection->Deprotected_Alcohol

Caption: General workflow for the use of silyl ether protecting groups.

G Decision Pathway for Silyl Ether Selection Start Substrate and Reaction Conditions Acid_Stability High Acid Stability Required? Start->Acid_Stability Base_Stability High Base Stability Required? Acid_Stability->Base_Stability Yes TBDMS Consider TBDMS Acid_Stability->TBDMS No Fluoride_Lability Facile Fluoride Cleavage Required? Base_Stability->Fluoride_Lability Yes Base_Stability->TBDMS No Steric_Hindrance Protection of Hindered Alcohol? Fluoride_Lability->Steric_Hindrance No Fluoride_Lability->TBDMS Yes TIPS Consider TIPS Steric_Hindrance->TIPS No TBDPS Consider TBDPS Steric_Hindrance->TBDPS Yes TBMPS Consider TBMPS (Limited Data Available) TBDPS->TBMPS Alternative with electronic modification

Caption: A decision-making guide for selecting a suitable silyl ether protecting group.

References

A Comparative Guide to Silyl Protecting Groups: A Cost-Benefit Analysis of tert-Butylmethoxyphenylsilyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the intricate process of multi-step organic synthesis. An ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed when no longer needed. Among the plethora of options, silyl ethers have emerged as a versatile and widely used class of protecting groups for hydroxyl functionalities. This guide provides a comprehensive cost-benefit analysis of a lesser-known reagent, tert-Butylmethoxyphenylsilyl Bromide (TBMPSB), and compares its potential performance with well-established alternatives such as tert-Butyldimethylsilyl chloride (TBSCl), tert-Butyldiphenylsilyl chloride (TBDPSCl), and Triisopropylsilyl chloride (TIPSCl).

Introduction to Silyl Protecting Groups

Silyl ethers are formed by the reaction of an alcohol with a silyl halide, typically in the presence of a base. The stability and reactivity of the resulting silyl ether are influenced by the steric bulk and electronic properties of the substituents on the silicon atom. This allows for a tunable range of stability, enabling chemists to selectively protect and deprotect different hydroxyl groups within the same molecule.

This guide will delve into the specifics of TBMPSB and its more common counterparts, presenting available experimental data to inform the selection process for your synthetic needs.

Cost Analysis of Silylating Agents

A primary consideration in any synthetic strategy is the cost of reagents, especially for large-scale applications. A comparison of the current market prices for TBMPSB and its alternatives reveals significant differences.

Silylating AgentSupplierCatalog NumberPrice (USD) per Gram
This compound TCI AmericaB1663$96.00
Fisher ScientificTCI B1663-1G$104.50[1]
Chem-Impex06967$152.10[2]
tert-Butyldimethylsilyl chloride (TBSCl) Sigma-Aldrich18162-48-6~$1.28 - $2.30
Chem-Impex00119~$0.18 - $0.78
tert-Butyldiphenylsilyl chloride (TBDPSCl) Chem-Impex01674~$0.37 - $0.74
Syngenesis Chemscience26387702891~$0.51
Triisopropylsilyl chloride (TIPSCl) Chem-Impex02283~$0.68 - $1.20
TCI IndiaC1315~$1.62 - $2.17

Note: Prices are subject to change and may vary between suppliers and quantities.

From a purely cost-based perspective, TBMPSB is substantially more expensive than the commonly used alternatives. This high cost necessitates a careful evaluation of its potential benefits in terms of performance and stability.

Performance and Stability: A Comparative Overview

While specific experimental data for this compound is limited in publicly available literature, we can infer some of its properties based on the general principles of silyl ether chemistry and compare them to the well-documented performance of TBS, TBDPS, and TIPS ethers.

General Stability of Silyl Ethers

The stability of silyl ethers towards acidic and basic conditions is a crucial factor in their application. Generally, bulkier silyl groups provide greater stability. The relative stability of common silyl ethers is as follows:

  • Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[3][4]

  • Basic Conditions: TMS < TES < TBS ~ TBDPS < TIPS[3]

Comparison of Silylating Agents
Featuretert-Butylmethoxyphenylsilyl (TBMPS)tert-Butyldimethylsilyl (TBS)tert-Butyldiphenylsilyl (TBDPS)Triisopropylsilyl (TIPS)
Introduction Expected to be similar to other silyl bromides.High yields with TBSCl and imidazole in DMF.High yields with TBDPSCl and a mild base.[6]Readily introduced via TIPSCl or TIPSOTf.
Stability Limited data available. The methoxy group may affect stability.Stable to a wide range of reaction conditions, but cleaved by strong acids and fluoride ions.[7]More stable to acidic conditions than TBS and TIPS ethers.[6]More stable to basic conditions than TBS and TBDPS ethers.[3]
Deprotection Expected to be cleaved by fluoride ions and strong acids.Commonly removed with TBAF, HF, or acidic conditions.Removable with fluoride ions; more resistant to acid hydrolysis.[6]Cleaved by fluoride ions; very stable to acidic and basic hydrolysis.
Selectivity Unknown.Can selectively protect primary alcohols in the presence of secondary and tertiary alcohols.[4]Exhibits high selectivity for primary hydroxyl groups.[6]Highly selective for primary and less hindered secondary alcohols.

Experimental Protocols

Detailed experimental protocols for the use of TBMPSB are not widely published. However, general procedures for the formation and cleavage of silyl ethers can be adapted.

General Silylation Protocol (Corey Protocol)

A widely used and reliable method for the silylation of alcohols is the Corey protocol[8].

Materials:

  • Alcohol

  • Silyl chloride (e.g., TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol in anhydrous DMF.

  • Add imidazole (typically 2-2.5 equivalents).

  • Add the silyl chloride (typically 1.1-1.5 equivalents) portionwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Deprotection Protocol using TBAF

Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl ethers.

Materials:

  • Silyl ether

  • Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl ether in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using silyl ethers.

Protection_Workflow Alcohol Alcohol (R-OH) Reaction_P Silylation Reaction Alcohol->Reaction_P Reagents Silyl Halide (R'3SiX) Base (e.g., Imidazole) Solvent (e.g., DMF) Reagents->Reaction_P Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P SilylEther Silyl Ether (R-OSiR'3) Purification_P->SilylEther

General workflow for the protection of an alcohol as a silyl ether.

Deprotection_Workflow SilylEther Silyl Ether (R-OSiR'3) Reaction_D Cleavage Reaction SilylEther->Reaction_D Reagent_D Deprotecting Agent (e.g., TBAF in THF) Reagent_D->Reaction_D Workup_D Quenching & Extraction Reaction_D->Workup_D Purification_D Column Chromatography Workup_D->Purification_D Alcohol Alcohol (R-OH) Purification_D->Alcohol

General workflow for the deprotection of a silyl ether to regenerate the alcohol.

Logical Relationships in Silyl Ether Stability

The stability of silyl ethers is a key factor in their selection. The following diagram illustrates the general trend in stability based on the silyl group's steric bulk.

Stability_Relationship cluster_stability Increasing Stability TMS TMS TES TES TMS->TES TBS TBS TES->TBS TIPS TIPS TBS->TIPS TBDPS TBDPS TIPS->TBDPS

General trend of increasing silyl ether stability with increasing steric bulk.

Conclusion and Recommendations

The choice of a silyl protecting group is a multifaceted decision that requires balancing cost, stability, and ease of use.

  • This compound (TBMPSB): Based on current data, the primary drawback of TBMPSB is its significantly higher cost compared to common alternatives. While its unique electronic properties due to the methoxyphenyl group might offer advantages in specific applications, the lack of comprehensive experimental data on its performance makes it a high-risk, high-cost option for general use. Further research is needed to fully elucidate its stability profile and synthetic utility to justify its premium price.

  • tert-Butyldimethylsilyl chloride (TBSCl): TBS ethers offer a good balance of stability and reactivity, making them a workhorse in organic synthesis. The low cost and extensive documentation of TBSCl make it an excellent first choice for many applications.

  • tert-Butyldiphenylsilyl chloride (TBDPSCl): For substrates requiring enhanced stability, particularly under acidic conditions, TBDPS ethers are a superior choice. The cost is comparable to other common silylating agents, making it a cost-effective option for protecting sensitive alcohols.

  • Triisopropylsilyl chloride (TIPSCl): TIPS ethers provide exceptional steric bulk, leading to high stability, especially towards basic conditions. They are particularly useful for the selective protection of primary alcohols. The cost is moderate, making it a valuable tool for complex synthetic challenges.

References

Protecting Group Chronicles: A Comparative Guide to tert-Butylmethoxyphenylsilyl (TBMPS) Ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, the strategic selection of protecting groups is paramount to successful multi-step organic synthesis. This guide provides a comprehensive comparison of the tert-Butylmethoxyphenylsilyl (TBMPS) ether protecting group with other common silyl ethers, supported by representative spectroscopic data and detailed experimental protocols.

The TBMPS group offers a unique combination of stability and cleavage characteristics, positioning it as a valuable tool in the synthetic chemist's arsenal. This guide will delve into its spectroscopic signature and compare its performance with widely used alternatives such as tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) ethers.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for a hypothetical primary alcohol protected with TBMPS, TBDMS, and TBDPS groups. These values are representative and may vary slightly depending on the specific molecular structure.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃, δ in ppm)

Proton AssignmentRO-TBMPS (Estimated)RO-TBDMSRO-TBDPS
Si-C(CH₃)₃ ~1.05 (s, 9H)~0.90 (s, 9H)~1.10 (s, 9H)
Si-CH₃ -~0.05 (s, 6H)-
Ar-H ~6.90 (d, 2H), ~7.50 (d, 2H)-~7.40-7.70 (m, 10H)
Ar-OCH₃ ~3.80 (s, 3H)--
-O-CH₂-R ~3.70 (t, 2H)~3.65 (t, 2H)~3.75 (t, 2H)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)

Carbon AssignmentRO-TBMPS (Estimated)RO-TBDMSRO-TBDPS
Si-C(CH₃)₃ ~19.5~18.5~19.0
Si-C(CH₃)₃ ~27.0~26.0~27.0
Si-CH₃ -~-5.0-
Ar-C ~114.0, 134.0, 130.0, 160.0-~128.0, 130.0, 133.0, 135.0
Ar-OCH₃ ~55.0--
-O-CH₂-R ~63.0~62.5~63.5

Table 3: IR Spectroscopic Data (cm⁻¹)

Functional GroupRO-TBMPS (Estimated)RO-TBDMSRO-TBDPS
Si-O-C stretch ~1100-1080~1100-1080~1115-1090
Si-C stretch ~830-780~840-780~825-775
C-H stretch (tert-butyl) ~2960-2860~2960-2860~2960-2860
C-H bend (tert-butyl) ~1390, ~1360~1390, ~1360~1390, ~1360
Ar-H stretch ~3100-3000-~3100-3000
C=C stretch (aromatic) ~1600, ~1500-~1600, ~1490
C-O stretch (aryl ether) ~1250--

Table 4: Mass Spectrometry (EI) Data - Characteristic Fragments (m/z)

FragmentRO-TBMPS (Estimated)RO-TBDMSRO-TBDPS
[M - C(CH₃)₃]⁺ M - 57M - 57M - 57
[M - Ar]⁺ M - 107 (methoxyphenyl)-M - 77 (phenyl)
[SiR₃]⁺ [Si(tBu)(OMePh)]⁺[Si(Me)₂(tBu)]⁺[Si(Ph)₂(tBu)]⁺

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol with TBMPSCl and its subsequent deprotection are provided below. These protocols are general and may require optimization for specific substrates.

Protection of a Primary Alcohol with tert-Butylmethoxyphenylsilyl Chloride (TBMPSCl)

Materials:

  • Primary alcohol

  • tert-Butylmethoxyphenylsilyl chloride (TBMPSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBMPSCl (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBMPS ether.

Deprotection of a TBMPS Ether

Method A: Fluoride-Mediated Cleavage

Materials:

  • TBMPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the TBMPS-protected alcohol (1.0 equiv) in THF, add TBAF solution (1.2 equiv) at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Method B: Acid-Mediated Cleavage

Materials:

  • TBMPS-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBMPS-protected alcohol (1.0 equiv) in a mixture of acetic acid:THF:water (3:1:1).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general workflow for the protection of an alcohol with a silyl chloride and its subsequent deprotection.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol R-OH (Alcohol) ProtectedAlcohol R-O-TBMPS (Protected Alcohol) Alcohol->ProtectedAlcohol Silylation SilylChloride TBMPS-Cl (tert-Butylmethoxyphenylsilyl Chloride) SilylChloride->ProtectedAlcohol Base Base (e.g., Imidazole) Base->ProtectedAlcohol DeprotectedAlcohol R-OH (Alcohol) ProtectedAlcohol->DeprotectedAlcohol Cleavage Byproduct Silyl Byproduct ProtectedAlcohol->Byproduct DeprotectingAgent Deprotecting Agent (e.g., TBAF or Acid) DeprotectingAgent->DeprotectedAlcohol

Caption: General workflow for alcohol protection and deprotection.

Safety Operating Guide

Safe Disposal of tert-Butylmethoxyphenylsilyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of tert-Butylmethoxyphenylsilyl Bromide (CAS RN: 94124-39-7). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is corrosive and can cause severe skin burns and eye damage; therefore, it must be handled with care throughout its lifecycle, including disposal.

Key Safety and Hazard Information

Proper handling and disposal are informed by the inherent hazards of the substance. The following table summarizes critical data for this compound.

PropertyValue / InformationCitation
Molecular Formula C11H17BrOSi
Appearance Colorless to Almost colorless clear or slightly cloudy liquid
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.
Key Precautionary Statements P234: Keep only in original container.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P390: Absorb spillage to prevent material damage.P406: Store in corrosive resistant container with a resistant inner liner.P501: Dispose of contents/ container to an approved waste disposal plant.
Incompatibilities Moisture Sensitive, Heat Sensitive. Store away from oxidizing agents and strong bases.
UN Number UN3265 (Corrosive liquid, acidic, organic, n.o.s.)

Standard Operating Procedure for Disposal

This step-by-step protocol outlines the process for safely disposing of this compound waste. This procedure applies to residual amounts in original containers, contaminated labware (e.g., pipettes, vials), and absorbent materials from spill cleanup.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant and chemically resistant lab coat is required.

  • Ventilation: All handling of this substance, including preparation for disposal, should occur inside a certified chemical fume hood.[1]

Step 2: Waste Containment

Proper containment is crucial to prevent leaks and environmental contamination.

  • Primary Container: If possible, leave the waste chemical in its original container. Ensure the cap is sealed tightly.

  • Secondary Containment: Place the primary container into a larger, compatible, and leak-proof secondary container. A corrosive-resistant container with a resistant inner liner is required.[2][3]

  • Contaminated Materials: Place any contaminated items, such as gloves, absorbent pads, or glassware, into a designated, sealed hazardous waste bag or container. Do not mix this waste with other waste streams.

Step 3: Labeling

Accurate labeling prevents accidental misuse and ensures proper handling by waste management personnel.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the outer container.

  • Complete the Label: Clearly write the full chemical name ("this compound"), concentration, and accumulation start date. List all associated hazards (Corrosive, Irritant).

Step 4: Temporary Storage

Store the labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be cool, dry, and well-ventilated.[1]

  • Store away from incompatible materials.

  • Ensure the storage location is secure and accessible only to authorized personnel.

Step 5: Arrange for Disposal

Hazardous waste must be disposed of through official channels.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Manifesting: Ensure all required paperwork or digital manifests are completed as per your institution's and local regulations.

  • Regulatory Compliance: The final disposal must be conducted at an approved and licensed waste disposal plant in accordance with all local, regional, and national regulations.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G start This compound Waste Generated decision Waste Type? start->decision spill Small Spill / Contaminated Debris decision->spill Spill bulk Bulk Liquid / Unused Reagent decision->bulk Bulk absorb 1. Absorb with inert material (e.g., vermiculite, sand) spill->absorb contain_bulk 1. Ensure waste is in its original or a compatible, corrosive-resistant container. Seal tightly. bulk->contain_bulk collect_spill 2. Collect into a sealed, compatible waste container absorb->collect_spill label 3. Label container with 'Hazardous Waste' and full chemical name collect_spill->label contain_bulk->label store 4. Store in a designated, secure satellite accumulation area label->store contact 5. Contact EHS for waste pickup and disposal store->contact

Disposal decision workflow for this compound.

References

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